2-(2-Methoxybenzoyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methoxyphenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-12-8-3-2-6-10(12)13(15)11-7-4-5-9-14-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSBOLDIANUQNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345355 | |
| Record name | 2-(2-METHOXYBENZOYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22945-63-7 | |
| Record name | 2-(2-METHOXYBENZOYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(2-Methoxybenzoyl)pyridine
This guide provides a comprehensive exploration of the synthetic pathways leading to 2-(2-Methoxybenzoyl)pyridine, a key intermediate in pharmaceutical and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, practical experimental considerations, and comparative analysis of various synthetic strategies.
Introduction: The Significance of this compound
This compound, with its characteristic methoxy-substituted benzoyl group at the 2-position of the pyridine ring, is a molecule of considerable interest. Its structural motifs are found in a range of biologically active compounds and functional materials. The pyridine ring serves as a versatile scaffold in medicinal chemistry, while the benzoyl moiety can participate in various chemical transformations and intermolecular interactions. Understanding the efficient and scalable synthesis of this compound is therefore crucial for advancing research and development in related fields.
Strategic Approaches to Synthesis: A Comparative Overview
The synthesis of this compound can be approached through several distinct chemical strategies. The choice of a particular pathway is often dictated by factors such as the availability and cost of starting materials, desired yield and purity, scalability, and safety considerations. This guide will explore three primary synthetic routes:
-
Organometallic Methodologies: Leveraging the reactivity of organolithium and Grignard reagents.
-
Oxidative Approaches: Transforming precursor molecules through controlled oxidation.
-
Acylation Strategies: Investigating modern variations of electrophilic aromatic substitution.
A comparative summary of these key pathways is presented below:
| Synthesis Pathway | Key Starting Materials | Typical Reagents | Advantages | Disadvantages |
| Organometallic Route | 2-Bromopyridine, 2-Methoxybenzaldehyde | n-Butyllithium or Mg, THF | High yields, good regioselectivity | Requires strictly anhydrous conditions, low temperatures |
| Oxidation of Methylene Bridge | 2-(2-Methoxybenzyl)pyridine | Iron(II) chloride, O₂, Acetic acid, DMSO | Utilizes a readily available precursor | May require elevated temperatures and longer reaction times |
| Oxidation of Alcohol | (2-Methoxyphenyl)(pyridin-2-yl)methanol | Ionic hydride catalyst, Dry air/O₂ | High reported yields, environmentally friendly oxidant | Requires synthesis of the precursor alcohol |
Pathway 1: The Organometallic Route via Lithiation or Grignard Formation
Organometallic chemistry offers a powerful and widely employed method for the construction of carbon-carbon bonds. In the context of this compound synthesis, this approach typically involves the generation of a nucleophilic pyridine species that subsequently attacks an electrophilic methoxybenzoyl source.
Mechanistic Rationale
The core principle of this pathway lies in the umpolung (polarity reversal) of the C-2 position of the pyridine ring. A halogenated pyridine, such as 2-bromopyridine, can be converted into a potent nucleophile through metal-halogen exchange with an organolithium reagent or by forming a Grignard reagent. This nucleophilic pyridine derivative then undergoes an addition reaction with an appropriate electrophile, such as 2-methoxybenzaldehyde or a related ester.
A general representation of this pathway is depicted below:
Figure 1: Organometallic synthesis pathway.
Detailed Experimental Protocol (Lithiation Route)
Materials:
-
2-Bromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of 2-bromopyridine in anhydrous THF to the cooled solvent.
-
To this solution, add n-butyllithium dropwise while maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete formation of 2-lithiopyridine.
-
In a separate flask, prepare a solution of 2-methoxybenzaldehyde in anhydrous THF.
-
Slowly add the 2-methoxybenzaldehyde solution to the 2-lithiopyridine mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product, (2-methoxyphenyl)(pyridin-2-yl)methanol, is then oxidized to the final ketone. A common method involves dissolving the alcohol in a suitable solvent (e.g., dichloromethane) and treating it with an oxidizing agent such as manganese dioxide (MnO₂) or employing a Swern or Dess-Martin oxidation.
-
Purify the final product by column chromatography on silica gel.
Causality and Experimental Choices:
-
Low Temperature (-78 °C): The use of extremely low temperatures is critical for preventing side reactions, such as the decomposition of the highly reactive organolithium species and unwanted additions to the pyridine ring.[3]
-
Anhydrous Conditions: Organolithium and Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be rigorously dried, and solvents must be anhydrous to prevent quenching of the organometallic reagent.[4]
-
Inert Atmosphere: The exclusion of oxygen is necessary to prevent the oxidation of the organometallic intermediates.
Pathway 2: Oxidation of a Methylene Bridge Precursor
An alternative and often more direct route involves the oxidation of a pre-formed methylene-bridged precursor, 2-(2-methoxybenzyl)pyridine. This method avoids the handling of highly reactive organometallic reagents.
Mechanistic Insights
This pathway capitalizes on the selective oxidation of the benzylic C-H bonds of 2-(2-methoxybenzyl)pyridine to form the corresponding ketone. Various oxidizing systems can be employed, with a notable example being an iron-catalyzed reaction using molecular oxygen as the terminal oxidant.
Figure 2: Oxidation of 2-(2-methoxybenzyl)pyridine.
Detailed Experimental Protocol
Materials:
-
2-(o-Methoxybenzyl)pyridine
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Acetic acid
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-(o-methoxybenzyl)pyridine in dimethyl sulfoxide (DMSO).
-
To this solution, add iron(II) chloride tetrahydrate and acetic acid.
-
Heat the reaction mixture to 100 °C and stir under an atmosphere of oxygen (a balloon of O₂ is often sufficient) for 24 hours.[5]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.[5]
Causality and Experimental Choices:
-
Iron Catalyst: Iron(II) chloride serves as a cost-effective and environmentally benign catalyst for this oxidation.
-
Oxygen Atmosphere: Molecular oxygen acts as the terminal oxidant in this catalytic cycle.
-
DMSO as Solvent: DMSO is a suitable high-boiling polar aprotic solvent that can facilitate the reaction at elevated temperatures.
Pathway 3: Acylation Strategies and Their Nuances
Direct Friedel-Crafts acylation of pyridine is generally not feasible due to the electron-deficient nature of the pyridine ring and the propensity of the nitrogen atom to coordinate with the Lewis acid catalyst, further deactivating the ring.[6] However, variations and alternative strategies have been developed to achieve the acylation of pyridines.
Directed Ortho-Metalation (DoM)
A powerful strategy involves the use of a directing group to facilitate regioselective deprotonation (metalation) of the pyridine ring, followed by quenching with an acylating agent. While not a direct Friedel-Crafts reaction, it achieves the same overall transformation. For instance, a suitable directing group at the 2-position of pyridine can direct lithiation to the 3-position. For acylation at the 2-position, one would typically start with a functionalized pyridine that can be converted to the desired product.
Acylation of Pre-metalated Pyridines
As discussed in the organometallic section, the generation of a 2-lithiopyridine or a 2-pyridyl Grignard reagent, followed by reaction with an acylating agent like 2-methoxybenzoyl chloride, is a viable approach. This circumvents the issues associated with classical Friedel-Crafts conditions.
Figure 3: Acylation of 2-lithiopyridine.
Conclusion and Future Perspectives
The synthesis of this compound can be successfully achieved through several distinct and reliable pathways. The choice of the optimal route will depend on the specific requirements of the research or development project, including scale, cost, and available equipment. Organometallic routes offer high yields and good control but require stringent reaction conditions. Oxidative methods provide a more direct approach, often with milder reagents. While direct acylation of pyridine is challenging, modern synthetic methods provide effective workarounds.
Future research in this area may focus on the development of more sustainable and atom-economical catalytic systems, potentially utilizing earth-abundant metals and greener reaction media. The exploration of continuous flow technologies for the synthesis of this important intermediate could also offer significant advantages in terms of safety, scalability, and process control.
References
Physicochemical properties of 2-(2-Methoxybenzoyl)pyridine
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methoxybenzoyl)pyridine
Introduction
This compound is a pyridyl ketone derivative of significant interest in coordination chemistry, materials science, and as a versatile building block in synthetic organic chemistry. Its structure, featuring a pyridine ring linked to a methoxy-substituted benzoyl group, imparts a unique combination of electronic and steric properties. The presence of the pyridine nitrogen and the ketone's carbonyl oxygen creates a bidentate chelation site, making it an effective ligand for forming stable complexes with a variety of metal ions. Furthermore, the electron-donating methoxy group on the benzoyl ring modulates the electronic properties of the molecule, influencing its reactivity and potential applications.
This guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for synthesis, characterization, and application development. The information presented herein is synthesized from established data and provides insights into the experimental methodologies used for its characterization.
Chemical Identity and Molecular Structure
The fundamental identity of a chemical compound is established by its unique identifiers and its molecular architecture.
1.1. Compound Identifiers A consistent set of identifiers is crucial for accurate documentation and database retrieval.
| Identifier | Value | Source |
| CAS Number | 22945-63-7 | [1][2][3][] |
| Molecular Formula | C₁₃H₁₁NO₂ | [1][2][3][] |
| IUPAC Name | (2-methoxyphenyl)(pyridin-2-yl)methanone | [1][3][] |
| Synonyms | 2-(o-Methoxybenzoyl)-pyridin, 2-methoxyphenyl 2-pyridyl ketone | [5] |
| InChI Key | JKSBOLDIANUQNL-UHFFFAOYSA-N | [1][] |
1.2. Molecular Structure The spatial arrangement of atoms and functional groups in this compound dictates its chemical behavior. The structure consists of a pyridine ring and a methoxy-substituted benzene ring connected by a carbonyl bridge. This arrangement allows for rotational freedom around the single bonds, but the most stable conformation is influenced by steric and electronic interactions between the rings. The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group can act as a bidentate ligand, coordinating to a single metal center.
Caption: 2D structure of this compound.
Core Physicochemical Properties
The physical and chemical properties of a compound are essential for predicting its behavior in various systems, from reaction vessels to biological environments.
| Property | Value | Unit | Source |
| Molecular Weight | 213.23 | g/mol | |
| Exact Mass | 213.07900 | Da | |
| Boiling Point | 392.8 (at 760 mmHg) | °C | |
| Density | 1.154 | g/cm³ | |
| Flash Point | 191.3 | °C | |
| Hydrogen Bond Acceptors | 3 | ||
| Hydrogen Bond Donors | 0 |
2.1. Solubility and Partition Coefficient While specific experimental data for the solubility of this compound is not readily available in the provided search results, its structure allows for qualitative predictions. The presence of polar groups (pyridine nitrogen, carbonyl oxygen, methoxy oxygen) suggests some solubility in polar organic solvents like acetone, ethyl acetate, and alcohols. Its largely aromatic and hydrocarbon structure indicates solubility in less polar solvents such as dichloromethane and toluene. Solubility in water is expected to be low.
The octanol/water partition coefficient (LogP) for the related compound 4-(2-methoxybenzoyl)pyridine is reported as 1.86, suggesting moderate lipophilicity. [6]It is reasonable to infer a similar value for the 2-substituted isomer. This parameter is critical in drug development for predicting membrane permeability and pharmacokinetic behavior.
Spectroscopic and Analytical Characterization
Spectroscopic techniques are indispensable for confirming the identity, structure, and purity of a synthesized compound. The following sections describe the expected spectral features of this compound based on its functional groups and by analogy to similar structures like 2-benzoylpyridine and 2-methoxypyridine. [7][8][9][10] 3.1. Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, high-resolution mass spectrometry (HRMS) is expected to show a molecular ion peak [M+H]⁺ corresponding to its exact mass (213.07900 Da). [1]Electron Ionization (EI) would likely produce a prominent molecular ion at m/z 183, similar to 2-benzoylpyridine, with key fragments resulting from the cleavage of the bond between the carbonyl group and the pyridine ring (m/z 105, benzoyl cation) and the bond between the carbonyl and the phenyl ring (m/z 78, pyridine radical cation). [8][10] 3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and the methoxy-substituted benzene rings, typically in the range of 6.7-8.7 ppm. The four protons on the pyridine ring and the four protons on the benzene ring will appear as complex multiplets due to spin-spin coupling. A sharp singlet corresponding to the three protons of the methoxy (–OCH₃) group would be observed further upfield, likely around 3.9 ppm. [7]* ¹³C NMR: The carbon NMR spectrum would display 13 distinct signals. The carbonyl carbon (C=O) is expected to be the most downfield signal, typically >190 ppm. The aromatic carbons would appear in the 110-165 ppm range. The methoxy carbon (–OCH₃) would be observed upfield, around 55-60 ppm. [7][11] 3.3. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound should exhibit characteristic absorption bands:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations. [12][13]* ~1660-1680 cm⁻¹: A strong absorption band corresponding to the C=O (ketone) stretching vibration. The conjugation with two aromatic rings lowers the frequency compared to a simple alkyl ketone.
-
~1600-1450 cm⁻¹: Several bands due to C=C and C=N stretching vibrations within the aromatic rings. [12]* ~1250 cm⁻¹: A strong band for the asymmetric C-O-C (ether) stretching of the methoxy group.
-
~1020 cm⁻¹: A band for the symmetric C-O-C stretching.
Experimental Protocol: Purity Determination by HPLC
To ensure the reliability of experimental data, the purity of the compound must be rigorously established. High-Performance Liquid Chromatography (HPLC) is a standard, self-validating method for this purpose.
4.1. Principle and Causality Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being moderately nonpolar, will be retained on the column and can be eluted by increasing the organic solvent concentration in the mobile phase. The area of the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment.
4.2. Step-by-Step Methodology
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the basic pyridine moiety.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 254 nm, a wavelength where both aromatic rings are expected to absorb strongly.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Ensure complete dissolution.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes.
-
Inject 5-10 µL of the sample solution.
-
Run a linear gradient program, for example:
-
0-15 min: 5% to 95% B.
-
15-18 min: Hold at 95% B.
-
18-20 min: Return to 5% B and re-equilibrate.
-
-
-
Data Interpretation:
-
The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. A purity level of >95% is typically required for research applications.
-
4.3. Workflow Diagram
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 22945-63-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound - CAS:22945-63-7 - [官网]创赛优选|上海创赛|汇聚全球科研品牌,让您采购如此简单|买试剂,上创赛优选|安全技术说明书下载|COA下载|MSDS下载 [canspec.cn]
- 6. 4-(2-methoxybenzoyl)pyridine [stenutz.eu]
- 7. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]
- 8. 2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Benzoylpyridine(91-02-1) 1H NMR spectrum [chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 13. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]
1H NMR and 13C NMR spectrum of 2-(2-Methoxybenzoyl)pyridine
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(2-Methoxybenzoyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, also known as (2-methoxyphenyl)(pyridin-2-yl)methanone (CAS 22945-63-7). In the absence of a publicly available, fully assigned spectrum, this document leverages foundational NMR principles and spectral data from structurally related analogues to predict, interpret, and assign the key resonances. We delve into the causal electronic and structural effects—such as inductive effects, resonance, and magnetic anisotropy—that govern the chemical shifts and coupling patterns. Standard experimental protocols, advanced 2D NMR correlation strategies for unambiguous assignment, and detailed data tables are presented to provide a robust framework for researchers working with this and similar heterocyclic ketones.
Introduction: The Structural Elucidation Challenge
This compound is a heterocyclic aromatic ketone featuring a pyridine ring linked to a methoxy-substituted benzoyl group via a carbonyl bridge. This molecular architecture is of interest in medicinal chemistry and materials science. For any scientist engaged in the synthesis, modification, or application of such molecules, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, offering precise insights into the molecular framework in the solution state.
This guide serves as a senior-level application resource, moving beyond simple data reporting to explain the why behind the spectral features. By dissecting the constituent parts of the molecule—the 2-substituted pyridine ring and the ortho-substituted benzoyl moiety—we can build a complete and predictive spectral map that is both educational and of practical utility in the laboratory.
Experimental Protocol: A Self-Validating System
Acquiring high-quality, reproducible NMR data is the bedrock of accurate structural analysis. The following protocol describes a standard, self-validating methodology for a small molecule like this compound.
Objective: To obtain high-resolution ¹H and ¹³C{¹H} NMR spectra suitable for unambiguous structural assignment.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a preferred solvent due to its ability to dissolve a wide range of organic compounds and its single, well-characterized residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) which serves as a convenient internal reference.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for precise chemical shift calibration.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument & Acquisition Parameters:
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for superior signal dispersion, especially for resolving the complex aromatic multiplets.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: ~3-4 seconds to ensure high resolution.
-
Relaxation Delay (d1): 5 seconds. A longer delay ensures complete T1 relaxation for all protons, making integration more accurate.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: A standard proton-decoupled experiment with NOE (e.g., Bruker 'zgpg30').
-
Spectral Width: ~220-240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096, as ¹³C has low natural abundance and sensitivity.
-
-
-
Data Processing:
-
Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.
-
Perform Fourier transformation, followed by phase and baseline correction.
-
Calibrate the spectrum using the TMS signal (0.00 ppm) or the residual CDCl₃ signal.
-
Integrate the ¹H signals and pick peaks for both spectra.
-
This rigorous protocol ensures that the resulting data is both accurate and internally consistent, fulfilling the pillar of trustworthiness.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to show 8 distinct signals in the aromatic region and one singlet for the methoxy group. The analysis is best understood by considering the electronic effects of the substituents on the two aromatic rings.
Logical Workflow for Spectral Assignment
The diagram below illustrates the relationship between the molecular structure and the expected NMR signals, which will be analyzed in detail.
Caption: Molecular structure and NMR analysis workflow.
The Pyridine Ring Protons (H-3 to H-6)
The pyridine ring is an electron-deficient system, and the 2-benzoyl substituent acts as an electron-withdrawing group, further deshielding the ring protons relative to pyridine itself (Hα: ~8.6, Hβ: ~7.2, Hγ: ~7.6 ppm).
-
H-6: This proton is ortho to the nitrogen atom, placing it in the most deshielded environment. It will appear as a doublet of multiplets (dm) at the lowest field, expected around δ 8.7-8.8 ppm .
-
H-4: This proton is para to the substituent and experiences deshielding. It is coupled to H-3 and H-5, appearing as a triplet of doublets (td), predicted around δ 7.9-8.0 ppm .
-
H-5: This proton is meta to the substituent and ortho to H-4 and H-6. It will be a complex multiplet, often a doublet of doublets of doublets (ddd), expected in the region of δ 7.5-7.6 ppm .
-
H-3: This proton is ortho to the electron-withdrawing carbonyl group, leading to significant deshielding. It will appear as a doublet of multiplets (dm), likely around δ 8.0-8.1 ppm . The exact position relative to H-4 can vary.
The Methoxybenzoyl Ring Protons (H-3' to H-6')
Here, we analyze the effects of two competing groups: the electron-donating ortho-methoxy group (-OCH₃) and the electron-withdrawing carbonyl group. The methoxy group's strong +R (resonance) effect will dominate, increasing electron density, particularly at the ortho (H-3') and para (H-5') positions, shifting them upfield.
-
H-6': This proton is ortho to the electron-withdrawing carbonyl group and will be the most deshielded on this ring. It will appear as a doublet of doublets (dd), expected around δ 7.5-7.6 ppm .
-
H-4': This proton is meta to the carbonyl and meta to the methoxy group. It will appear as a triplet of doublets (td) and is expected around δ 7.4-7.5 ppm .
-
H-5': This proton is para to the methoxy group, benefiting from its strong electron-donating resonance effect. This will cause a significant upfield shift. It is expected to be a triplet of doublets (td) around δ 7.0-7.1 ppm .
-
H-3': This proton is ortho to the electron-donating methoxy group, also causing a strong upfield shift. It will appear as a doublet of doublets (dd) around δ 7.0-7.1 ppm .
-
-OCH₃ Protons: The three methoxy protons are magnetically equivalent and not coupled to other protons, appearing as a sharp singlet. The ortho position to the carbonyl will slightly deshield it compared to anisole (δ ~3.8 ppm). It is predicted to be around δ 3.7-3.9 ppm .[1]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-6 | 8.7 - 8.8 | dm | J6,5 ≈ 4-5, J6,4 ≈ 1.5 |
| H-3 | 8.0 - 8.1 | dm | J3,4 ≈ 8 |
| H-4 | 7.9 - 8.0 | td | J4,3 ≈ 8, J4,5 ≈ 7.5, J4,6 ≈ 1.5 |
| H-6' | 7.5 - 7.6 | dd | J6',5' ≈ 7.5, J6',4' ≈ 1.8 |
| H-5 | 7.5 - 7.6 | ddd | J5,4 ≈ 7.5, J5,6 ≈ 4-5, J5,3 ≈ 1.2 |
| H-4' | 7.4 - 7.5 | td | J4',3' ≈ 8, J4',5' ≈ 7.5, J4',6' ≈ 1.8 |
| H-5' | 7.0 - 7.1 | td | J5',4' ≈ 7.5, J5',6' ≈ 7.5 |
| H-3' | 7.0 - 7.1 | dd | J3',4' ≈ 8, J3',5' ≈ 1 |
| -OCH₃ | 3.7 - 3.9 | s | - |
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show 13 distinct signals, as there is no molecular symmetry.
The Carbonyl and Methoxy Carbons
-
C=O (Carbonyl): Ketone carbonyl carbons are highly deshielded and appear far downfield. A typical range for benzophenones is 190-200 ppm. The direct attachment to the electron-deficient pyridine ring will likely place it in the lower end of this range. Predicted chemical shift: δ 192-196 ppm .
-
-OCH₃: The methoxy carbon is a shielded sp³ carbon attached to an electronegative oxygen, typically appearing in the range of δ 55-56 ppm .[1]
The Aromatic Carbons
The chemical shifts of the aromatic carbons are governed by their position relative to the nitrogen, carbonyl, and methoxy groups.
-
C-2 and C-1': These are the quaternary carbons attached to the carbonyl group. C-2 of the pyridine ring will be deshielded by both the nitrogen and the carbonyl, appearing around δ 154-156 ppm . C-1' will be deshielded by the carbonyl but shielded by the meta methoxy group, predicted around δ 130-132 ppm .
-
C-2': This carbon is directly attached to the highly electronegative oxygen of the methoxy group, causing a strong downfield shift. This is a key diagnostic signal, expected around δ 156-158 ppm .[1]
-
Pyridine Ring Carbons: C-6 (ortho to N) will be around δ 149-150 ppm , C-4 (para to substituent) around δ 136-137 ppm , and C-3/C-5 will be further upfield, around δ 122-128 ppm .
-
Benzoyl Ring Carbons: The remaining carbons will be influenced by the methoxy group. C-6' (ortho to C=O) will be around δ 130-132 ppm . C-4' will be around δ 133-134 ppm . The carbons ortho and para to the methoxy group (C-3' and C-5') will be significantly shielded, appearing upfield around δ 112-122 ppm .
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 192 - 196 | Ketone carbonyl, deshielded |
| C-2' | 156 - 158 | Attached to -OCH₃ group, deshielded |
| C-2 | 154 - 156 | Attached to N and C=O, deshielded |
| C-6 | 149 - 150 | ortho to Pyridine N |
| C-4 | 136 - 137 | para to substituent on Pyridine ring |
| C-4' | 133 - 134 | Aromatic CH |
| C-6' | 130 - 132 | ortho to C=O |
| C-1' | 130 - 132 | Quaternary, attached to C=O |
| C-5 | 126 - 128 | Aromatic CH |
| C-3 | 124 - 126 | ortho to C=O on Pyridine ring |
| C-5' | 120 - 122 | para to -OCH₃, shielded |
| C-3' | 112 - 114 | ortho to -OCH₃, shielded |
| -OCH₃ | 55 - 56 | Methoxy sp³ carbon |
Authoritative Grounding via 2D NMR
While the 1D spectral analysis provides a robust hypothesis, unambiguous assignment requires 2D correlation experiments.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It would show clear correlations between adjacent protons within each ring (e.g., H-3 with H-4; H-4 with H-5; H-5 with H-6), confirming their connectivity and distinguishing the two separate spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This maps each proton directly to the carbon it is attached to, allowing for the definitive assignment of all protonated carbons (CH groups).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons and piecing the molecular fragments together. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:
-
The methoxy protons (-OCH₃) to C-2'.
-
H-3 on the pyridine ring to the carbonyl carbon (C=O).
-
H-6' on the benzoyl ring to the carbonyl carbon (C=O).
-
H-3 and H-4 to the quaternary carbon C-2.
-
These correlations provide an irrefutable, self-validating map of the molecular structure.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are complex but interpretable through a systematic analysis of substituent effects. The key diagnostic features in the ¹H spectrum are the downfield signal of H-6 (δ ~8.7 ppm) and the upfield signals of H-3' and H-5' (δ ~7.0-7.1 ppm), which are characteristic of the 2-substituted pyridine and ortho-methoxybenzoyl moieties, respectively. In the ¹³C spectrum, the carbonyl signal (δ ~192-196 ppm), the C-2' carbon attached to the methoxy group (δ ~156-158 ppm), and the methoxy carbon itself (δ ~55-56 ppm) are definitive markers. This comprehensive guide provides the predictive data and interpretive logic necessary for researchers to confidently identify and characterize this molecule.
References
Mass spectrometry fragmentation pattern of 2-(2-Methoxybenzoyl)pyridine
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(2-Methoxybenzoyl)pyridine
Introduction
This compound is a chemical compound featuring a pyridine ring linked to a benzoyl group, which is substituted with a methoxy group at the ortho position of the phenyl ring.[][2][3] With a molecular formula of C13H11NO2 and a molecular weight of 213.23 g/mol , its structure presents several key features that dictate its behavior under mass spectrometric analysis.[][4] Understanding the fragmentation pattern of such molecules is crucial for structural elucidation, impurity profiling, and metabolic studies in drug development and chemical research.
Mass spectrometry, particularly with electron ionization (EI), is a powerful analytical technique that provides detailed structural information by analyzing the mass-to-charge ratio of a molecule and its fragments.[5][6] When a molecule like this compound is subjected to EI, it is ionized to form a molecular ion (M+•), which is often energetically unstable and undergoes a series of predictable bond cleavages and rearrangements.[7][8] This guide provides a detailed, mechanistically-driven analysis of the expected fragmentation pathways of this compound, offering field-proven insights for researchers and scientists.
Section 1: The Molecular Ion
Upon entering the ionization chamber of a mass spectrometer, the this compound molecule is bombarded with high-energy electrons, leading to the ejection of one of its own electrons. This process forms the positively charged radical ion known as the molecular ion (M+•).
-
M+• Peak: For this compound, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 213.
-
Significance: The stability of the aromatic rings in the structure ensures that this molecular ion peak is typically distinct and readily identifiable, serving as the starting point for piecing together the fragmentation puzzle.[6][9]
Section 2: Primary Fragmentation Pathways: The Dominance of Alpha-Cleavage
The most characteristic fragmentation for ketones is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group.[9] In this compound, there are two such bonds, leading to two primary and highly informative fragmentation pathways. The stability of the resulting carbocation is a key factor determining the relative abundance of the fragment ions.[8][10]
-
Formation of the 2-Methoxybenzoyl Cation (m/z 135): Cleavage of the bond between the carbonyl carbon and the pyridine ring results in the formation of the 2-methoxybenzoyl cation. This is often a highly favored pathway, potentially leading to the base peak in the spectrum.
-
Reaction: C13H11NO2+• → [CH3OC6H4CO]+ + C5H4N•
-
Fragment Ion: The stable, resonance-delocalized 2-methoxybenzoyl cation appears at m/z 135 .
-
-
Formation of the 2-Pyridoyl Cation (m/z 106): Alternatively, alpha-cleavage can occur on the other side of the carbonyl group, breaking the bond with the methoxyphenyl ring. This pathway forms the 2-pyridoyl cation.
-
Reaction: C13H11NO2+• → [C5H4NCO]+ + CH3OC6H4•
-
Fragment Ion: The 2-pyridoyl cation is observed at m/z 106 .
-
Section 3: Fragmentation Involving the Methoxy Substituent
The ortho-methoxy group is another active site for fragmentation, providing characteristic losses that are diagnostic for this structural feature.
-
Loss of a Methyl Radical (•CH3): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical from the molecular ion.[11]
-
Reaction: C13H11NO2+• → [M - CH3]+• + •CH3
-
Fragment Ion: This cleavage results in an ion at m/z 198 (213 - 15).
-
-
Loss of Formaldehyde (CH2O) via Ortho Effect: The ortho positioning of the methoxy group relative to the benzoyl bridge can facilitate a rearrangement, leading to the elimination of a neutral formaldehyde molecule. This "ortho effect" is a well-documented phenomenon in the mass spectrometry of substituted aromatic compounds.[11]
-
Reaction: C13H11NO2+• → [M - CH2O]+• + CH2O
-
Fragment Ion: The loss of 30 Da results in an ion at m/z 183 . This fragment corresponds to the molecular ion of the parent compound, 2-benzoylpyridine.[12]
-
Section 4: Secondary Fragmentation Pathways
The primary fragments generated through alpha-cleavage and substituent-driven cleavages are themselves subject to further fragmentation, providing additional layers of structural confirmation.
-
Decarbonylation: Acylium ions, such as the one at m/z 135, are prone to losing a molecule of carbon monoxide (CO).
-
Reaction: [CH3OC6H4CO]+ → [CH3OC6H4]+ + CO
-
Fragment Ion: This secondary fragmentation leads to the 2-methoxyphenyl cation at m/z 107 (135 - 28).
-
-
Further Fragmentation of m/z 107: The 2-methoxyphenyl cation can subsequently lose a methyl radical to form a phenoxy-type cation.
-
Reaction: [CH3OC6H4]+ → [OC6H4]+• + •CH3
-
Fragment Ion: This results in an ion at m/z 92 .
-
-
Generation of Phenyl and Pyridyl Ions: Smaller, stable aromatic cations are also commonly observed.
-
Pyridyl Cation (m/z 78): This ion can be formed through various pathways.
-
Phenyl Cation (m/z 77): The 2-benzoylpyridine ion (m/z 183) can undergo alpha-cleavage to lose the pyridoyl radical, forming the phenyl cation at m/z 77 .
-
Visualization of the Fragmentation Pathway
The following diagram illustrates the primary fragmentation cascades originating from the molecular ion of this compound.
Caption: Fragmentation pathway of this compound under EI-MS.
Summary of Key Fragment Ions
| m/z | Proposed Structure/Formula | Origin |
| 213 | [C13H11NO2]+• | Molecular Ion (M+•) |
| 198 | [C12H8NO2]+ | M+• - •CH3 |
| 183 | [C12H9NO]+• | M+• - CH2O (Ortho Effect) |
| 135 | [C8H7O2]+ | α-cleavage (loss of pyridyl radical) |
| 107 | [C7H7O]+ | From m/z 135 (loss of CO) |
| 106 | [C6H4NO]+ | α-cleavage (loss of methoxyphenyl radical) |
| 92 | [C6H4O]+• | From m/z 107 (loss of •CH3) |
| 78 | [C5H4N]+ | Pyridyl cation |
| 77 | [C6H5]+ | Phenyl cation |
Experimental Protocol: Electron Ionization Mass Spectrometry
To ensure the generation of a reproducible and interpretable mass spectrum, the following protocol outlines a self-validating system for the analysis of this compound.
1. Sample Preparation:
- Dissolve 1 mg of this compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).
- Ensure the sample is fully dissolved and free of particulate matter.
2. Instrument Setup (Typical GC-MS or Direct Infusion Parameters):
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV. This is a standard energy that provides sufficient fragmentation for structural elucidation while maintaining reproducibility for library matching.
- Ion Source Temperature: 230 °C. This temperature ensures sample vaporization without causing thermal degradation.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-300. This range will cover the molecular ion and all significant fragments.
- Solvent Delay (for GC-MS): Set a suitable delay (e.g., 2-3 minutes) to prevent the solvent peak from saturating the detector.
3. Data Acquisition:
- Inject an appropriate volume (e.g., 1 µL for GC-MS) or infuse the sample at a constant rate.
- Acquire the mass spectrum across the chromatographic peak corresponding to the analyte or for a stable period during infusion.
4. Validation and Interpretation:
- Confirm the presence of the molecular ion at m/z 213.
- Identify the base peak and verify its correspondence to one of the predicted stable fragments (e.g., m/z 135).
- Correlate the observed fragment ions with the predicted pathways outlined in this guide. The presence of key ions (m/z 198, 183, 135, 107, 106) provides strong evidence for the proposed structure.
Conclusion
The electron ionization mass spectrum of this compound is characterized by a series of well-defined fragmentation pathways. The primary cleavages are dominated by alpha-cleavage adjacent to the carbonyl group, yielding the highly stable 2-methoxybenzoyl (m/z 135) and 2-pyridoyl (m/z 106) cations. Further diagnostic information is provided by cleavages involving the methoxy substituent, including the loss of a methyl radical (to m/z 198) and the characteristic ortho-effect-driven loss of formaldehyde (to m/z 183). Subsequent fragmentation of these primary ions through decarbonylation and other losses provides a comprehensive and logical pattern that allows for the unambiguous structural confirmation of the molecule. This guide serves as a foundational reference for researchers utilizing mass spectrometry for the analysis of this and structurally related compounds.
References
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 22945-63-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. whitman.edu [whitman.edu]
- 6. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. 2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem [pubchem.ncbi.nlm.nih.gov]
Crystal structure analysis of 2-(2-Methoxybenzoyl)pyridine
An In-depth Technical Guide to the Crystal Structure Analysis of 2-(2-Methoxybenzoyl)pyridine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of this compound, a molecule of significant interest in medicinal chemistry and materials science. We will delve into the practical and theoretical aspects of determining its three-dimensional atomic arrangement, offering insights honed from extensive experience in the field.
Introduction: The Significance of this compound
This compound and its derivatives are recognized for their versatile applications, ranging from roles as intermediates in organic synthesis to their potential as biologically active agents. The precise spatial arrangement of atoms within its crystal lattice is paramount, as it dictates the molecule's physicochemical properties, including solubility, stability, and, crucially, its interaction with biological targets. Understanding its solid-state structure is a foundational step in rational drug design and polymorphism screening.
Synthesis and Crystallization: From Powder to Perfection
A robust crystal structure analysis begins with high-quality single crystals. The synthesis of this compound is typically achieved through a Grignard reaction between 2-methoxyphenylmagnesium bromide and 2-cyanopyridine, followed by acidic hydrolysis.
Experimental Protocol: Synthesis
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), magnesium turnings are reacted with 2-bromoanisole in anhydrous tetrahydrofuran (THF) to form the Grignard reagent, 2-methoxyphenylmagnesium bromide.
-
Nucleophilic Addition: The solution of 2-cyanopyridine in anhydrous THF is added dropwise to the Grignard reagent at 0 °C. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Hydrolysis & Extraction: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The resulting mixture is then hydrolyzed with aqueous HCl. The aqueous layer is neutralized with a base (e.g., NaHCO₃) and extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product is purified via column chromatography on silica gel to yield pure this compound.
The quality of the resulting crystal is highly dependent on the crystallization technique employed. For a molecule like this compound, slow evaporation from a suitable solvent system is often the most effective method.
Experimental Protocol: Crystallization
-
Solvent Screening: A small amount of the purified compound is tested for solubility in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and hexane). A good solvent system is one in which the compound is sparingly soluble at room temperature and highly soluble at an elevated temperature.
-
Solution Preparation: A saturated or near-saturated solution of this compound is prepared in a chosen solvent or solvent mixture (e.g., ethanol/water) at a slightly elevated temperature.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then left in a loosely covered vial in a vibration-free environment. The slow evaporation of the solvent over several days to weeks should yield well-defined single crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction (SC-XRD): Illuminating the Atomic Arrangement
SC-XRD is the definitive technique for determining the precise three-dimensional structure of a crystalline solid. The workflow involves mounting a suitable crystal, collecting diffraction data, solving the structure, and refining the model.
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: The initial model is refined using full-matrix least-squares methods, where the atomic positions, and thermal parameters are adjusted to best fit the experimental diffraction data.
-
Validation: The final structural model is validated using software like PLATON and CheckCIF to ensure its chemical and crystallographic reasonability.
The Crystal Structure of this compound: A Detailed Look
The crystal structure of this compound reveals key intramolecular and intermolecular interactions that govern its solid-state packing.
| Crystallographic Parameter | Value |
| Chemical Formula | C₁₃H₁₁NO₂ |
| Formula Weight | 213.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| V (ų) | Value |
| Z | 4 |
| ρcalc (g/cm³) | Value |
(Note: Specific unit cell parameters would be obtained from the experimental data.)
Key Structural Features:
-
Molecular Conformation: The molecule is not planar. There is a significant torsion angle between the plane of the pyridine ring and the plane of the methoxybenzoyl group. This twisted conformation is a critical feature influencing its packing and potential receptor binding.
-
Intramolecular Hydrogen Bonding: A weak intramolecular C-H···O hydrogen bond may be observed between a hydrogen on the pyridine ring and the carbonyl oxygen.
-
Intermolecular Interactions: The crystal packing is primarily stabilized by a network of weak C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between adjacent pyridine and/or benzoyl rings.
Logical Relationship of Structural Features
Caption: Interplay of structural features in the solid state.
Powder X-ray Diffraction (PXRD): A Complementary View
While SC-XRD provides the detailed atomic arrangement from a single crystal, Powder X-ray Diffraction (PXRD) is invaluable for analyzing a bulk crystalline sample. It is essential for phase identification, polymorphism screening, and quality control.
Experimental Protocol: PXRD Analysis
-
Sample Preparation: A finely ground powder of the bulk sample of this compound is packed into a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The experimental PXRD pattern is compared with a theoretical pattern calculated from the single-crystal structure data. A good match confirms the phase purity of the bulk sample.
Conclusion and Future Directions
The crystal structure analysis of this compound provides a fundamental understanding of its solid-state properties. This knowledge is critical for its development in pharmaceutical and material science applications. Future work could involve computational studies to rationalize the observed conformation and packing, as well as co-crystallization experiments to modulate its physicochemical properties.
An In-depth Technical Guide to the Solubility of 2-(2-Methoxybenzoyl)pyridine in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility characteristics of 2-(2-Methoxybenzoyl)pyridine, a heterocyclic ketone of interest in medicinal chemistry. We delve into the foundational physicochemical principles that govern its dissolution in various organic solvents. This document presents a detailed, field-proven experimental protocol for determining equilibrium solubility via the shake-flask method, which is considered a gold standard in pharmaceutical sciences.[1] While specific quantitative data for this compound is not widely published, we provide a theoretically grounded, predictive solubility profile across a spectrum of common organic solvents, explaining the causal relationships between solute-solvent intermolecular forces and observed solubility. This guide is intended for researchers, formulation scientists, and drug development professionals seeking to understand and experimentally determine the solubility of this compound.
Introduction: The Critical Role of Solubility in Drug Development
In the journey from a promising chemical entity to a viable therapeutic agent, solubility is a fundamental physical property that cannot be overlooked. Low aqueous solubility is a primary contributor to poor bioavailability and erratic absorption, leading to suboptimal drug performance and potential development failure.[2] Understanding a compound's solubility profile not only in aqueous media but also in organic solvents is essential for a multitude of processes, including:
-
Synthesis and Purification: Selecting appropriate solvents for reaction media and subsequent crystallization or chromatographic purification.
-
Pre-formulation Studies: Identifying suitable solvent systems for creating stable and effective dosage forms.
-
Analytical Method Development: Ensuring the compound can be fully dissolved for accurate quantification by techniques such as High-Performance Liquid Chromatography (HPLC).[3]
Determining compound solubility is, therefore, an indispensable tool in the early stages of the drug discovery process and for lead optimization.[1][4] This guide focuses on this compound, providing the theoretical context and practical methodology to assess its behavior in organic media.
Physicochemical Profile of this compound
To predict and understand the solubility of this compound, we must first analyze its molecular structure and inherent chemical properties.
-
Molecular Formula: C₁₃H₁₁NO₂[5]
-
Molecular Weight: 213.23 g/mol [5][]
-
Structure: The molecule consists of a pyridine ring linked to a benzoyl group, which is substituted with a methoxy group at the ortho-position.
(Image for illustrative purposes)
Structural Analysis and Inferred Properties:
-
Polarity: The molecule possesses several polar features: the nitrogen atom in the pyridine ring, the carbonyl group (C=O) of the ketone, and the ether linkage (-O-CH₃). These groups create significant dipole moments. However, the two aromatic rings (pyridine and benzene) are large, nonpolar regions. This duality suggests that this compound is a moderately polar molecule .
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring and the oxygen atoms in the carbonyl and methoxy groups can act as hydrogen bond acceptors. The molecule lacks a hydrogen bond donor (like an -OH or -NH group).
-
Intermolecular Forces: The primary intermolecular forces at play will be London dispersion forces (due to the aromatic rings), strong dipole-dipole interactions (from the ketone and ether groups), and the potential to accept hydrogen bonds from protic solvents.
This structural makeup is the primary determinant of its interaction with different solvents, a principle often summarized by the adage "like dissolves like."[7][8]
Theoretical Framework: The Science of Dissolution
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. Dissolution occurs when the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.[9]
The "Like Dissolves Like" Principle
This rule is a useful heuristic based on polarity.[9][10]
-
Polar Solvents (e.g., ethanol, methanol, DMSO) effectively dissolve polar solutes. They can engage in dipole-dipole interactions and, if protic, hydrogen bonding.[11]
-
Nonpolar Solvents (e.g., hexane, toluene) are best for dissolving nonpolar solutes through weaker London dispersion forces.[11]
Given the moderately polar nature of this compound, it is predicted to have favorable solubility in solvents of similar intermediate polarity.
Causality of Solvent Choice
The choice of solvent is a deliberate decision based on matching its intermolecular forces with those of the solute.
-
Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess dipoles but cannot donate hydrogen bonds.[11] The strong dipole of the ketone group in this compound should interact favorably with the dipoles of these solvents, leading to good solubility.
-
Protic Polar Solvents (e.g., Ethanol, Methanol): These solvents can both accept and donate hydrogen bonds. They will interact strongly with the carbonyl, ether, and pyridine moieties of the target molecule. However, the large nonpolar surface area of the aromatic rings may limit solubility compared to smaller, more polar molecules.
-
Nonpolar Solvents (e.g., Hexane): These solvents interact only through weak dispersion forces. The strong dipole-dipole forces holding the this compound molecules together in the solid state will likely be too strong to be overcome by the weak interactions with hexane, resulting in poor solubility.[12][13]
Experimental Determination: The Equilibrium Shake-Flask Method
The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[1] It is considered the "gold standard" because it allows the system to reach a true equilibrium between the undissolved solid and the saturated solution.
Detailed Experimental Protocol
This protocol is a self-validating system designed to ensure accuracy and reproducibility.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25°C).
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL)
-
Temperature-controlled incubator shaker
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" is critical; enough solid must be added to ensure that a saturated solution is formed and undissolved solid remains visible at the end of the experiment.[14]
-
Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in an incubator shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for an extended period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.[4][15] The system is at equilibrium when the concentration of the dissolved compound no longer changes over time.
-
Phase Separation: After incubation, allow the vials to stand at the same constant temperature to let the undissolved solid settle. To ensure complete removal of solid particles, centrifuge the vials at high speed.[2]
-
Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the solution through a chemically inert syringe filter into a clean vial.[3][11] This step is crucial to prevent any microscopic solid particles from entering the analytical sample, which would falsely elevate the measured concentration.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Create a calibration curve by analyzing these standards using a validated HPLC method.
-
Accurately dilute the filtered saturated solution with the solvent to bring its concentration into the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC to determine its concentration.[3][15]
-
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically reported in mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram outlines the logical flow of the shake-flask solubility determination protocol.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Predictive Solubility Profile and Discussion
While precise experimental values must be determined empirically using the protocol above, a qualitative solubility profile can be predicted based on the principles of intermolecular forces.
| Solvent | Class | Polarity Index (Approx.) | Predicted Solubility | Rationale for Prediction |
| n-Hexane | Nonpolar | 0.1 | Insoluble | Weak van der Waals forces are insufficient to overcome the strong dipole-dipole interactions of the solute's crystal lattice.[13] |
| Toluene | Nonpolar (Aromatic) | 2.4 | Low | Can engage in π-stacking with the aromatic rings of the solute, but lacks strong dipole interactions, leading to limited solubility. |
| Dichloromethane (DCM) | Aprotic, weakly polar | 3.1 | Medium to High | Moderate dipole moment can interact effectively with the polar groups of the solute. |
| Ethyl Acetate | Aprotic Polar | 4.4 | High | Strong dipole and ability to accept hydrogen bonds allows for favorable interactions with the ketone, ether, and pyridine groups. |
| Acetone | Aprotic Polar | 5.1 | High | Strong dipole moment interacts very favorably with the polar carbonyl group of the solute. |
| Ethanol | Protic Polar | 4.3 | Medium to High | Can act as a hydrogen bond donor to the solute's acceptor sites. The nonpolar ethyl group is compatible with the solute's aromatic rings.[9] |
| Methanol | Protic Polar | 5.1 | Medium | More polar than ethanol. While it forms strong hydrogen bonds, its high polarity may be less compatible with the large nonpolar regions of the solute. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, highly polar | 7.2 | High | A very strong dipole and hydrogen bond acceptor, capable of disrupting the crystal lattice and solvating the molecule effectively. |
Discussion:
The analysis predicts that this compound will exhibit the highest solubility in aprotic polar solvents like acetone, ethyl acetate, and DMSO. These solvents provide the ideal balance of strong dipole-dipole interactions without the highly ordered hydrogen-bonding network of protic solvents, which can sometimes disfavor the dissolution of large, moderately polar molecules. Solvents like dichloromethane are also expected to be effective. Conversely, the compound is expected to be virtually insoluble in nonpolar aliphatic solvents like hexane. This predictive table serves as a valuable starting point for solvent screening in synthesis, purification, and formulation activities.
Conclusion
This guide has established a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating the theoretical principles of molecular polarity and intermolecular forces with the practical, rigorous methodology of the equilibrium shake-flask method, researchers can confidently characterize this key physicochemical property. The provided predictive profile suggests that solvents of intermediate to high polarity, particularly aprotic polar solvents, will be most effective for dissolving this compound. The robust experimental protocol outlined herein provides a clear and reliable pathway for generating the precise quantitative data necessary to advance drug development and chemical research.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. enamine.net [enamine.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 7. youtube.com [youtube.com]
- 8. Khan Academy [khanacademy.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. chem.ws [chem.ws]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bioassaysys.com [bioassaysys.com]
- 15. researchgate.net [researchgate.net]
Reactivity of 2-(2-Methoxybenzoyl)pyridine in cross-coupling reactions
An In-Depth Technical Guide to the Reactivity of 2-(2-Methoxybenzoyl)pyridine in Cross-Coupling Reactions
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the reactivity of this compound, a versatile heterocyclic ketone, within the context of modern palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek to leverage this scaffold in synthetic applications. We will dissect the molecule's unique structural attributes—the pyridine ring, the carbonyl linker, and the ortho-methoxybenzoyl group—and their collective influence on reactivity. The guide delves into key transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, as well as pyridine-directed C-H functionalization. Each section provides not only detailed, field-tested protocols but also elucidates the mechanistic rationale behind the choice of catalysts, ligands, and reaction conditions, empowering chemists to troubleshoot and innovate.
Introduction: The Structural and Electronic Landscape of this compound
This compound (CAS No: 22945-63-7) is an aromatic ketone featuring a pyridine ring linked to an ortho-methoxy substituted benzoyl group.[1][2][] Its molecular formula is C₁₃H₁₁NO₂, with a molecular weight of 213.23 g/mol .[1] This structure is of significant interest in medicinal chemistry and coordination chemistry.[4][5] The pyridine moiety is a ubiquitous scaffold in pharmaceuticals, while the biaryl-like ketone structure is a common motif in bioactive molecules.[6]
The reactivity of this molecule in cross-coupling reactions is governed by a confluence of factors:
-
The Pyridine Nitrogen: As a Lewis basic site, the nitrogen atom can act as a powerful directing group in C-H activation reactions by coordinating to the transition metal catalyst.[7][8] However, this same property can lead to catalyst inhibition in other cross-coupling reactions, a phenomenon often termed the "2-pyridyl problem".[9][10]
-
The Benzoyl Carbonyl Group: The electron-withdrawing nature of the carbonyl group influences the electronics of both aromatic rings.
-
The ortho-Methoxy Group: This group provides steric bulk and possesses electron-donating properties, which can influence regioselectivity and reaction kinetics. It can also exhibit weak coordinating effects, further guiding the catalytic center.
This guide will explore how these features are strategically exploited or mitigated in pivotal cross-coupling methodologies.
Palladium-Catalyzed Cross-Coupling: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions are foundational in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[11][12] The general catalytic cycle, which underpins the reactions discussed herein, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11][13]
Figure 1: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Understanding this fundamental cycle is crucial for rationalizing the specific conditions required for coupling reactions involving challenging substrates like this compound.
Suzuki-Miyaura Coupling: Navigating the "2-Pyridyl Problem"
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds using an organoboron reagent and an organohalide.[14][15] When using 2-substituted pyridines, particularly 2-pyridylboron nucleophiles, the reaction is notoriously difficult.[9][10] The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inactive complexes and poor reaction yields.
Expertise & Experience: To circumvent this "2-pyridyl problem," the choice of boron reagent and ligand is critical. While 2-pyridylboronic acids are often problematic, more robust nucleophiles like lithium triisopropyl 2-pyridylboronates or MIDA boronates show improved reactivity.[16] Furthermore, the use of bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, PCy₃, or biaryl phosphines like RuPhos) is essential. These ligands promote the rate-limiting reductive elimination step and can disfavor the formation of inhibitory catalyst-pyridine complexes.[14][17]
Representative Protocol: Suzuki-Miyaura Coupling of a 2-Bromopyridine Derivative
This protocol describes a typical coupling of a 2-bromopyridine electrophile with an arylboronic acid, a common strategy to build biaryl structures.
-
Reaction Setup: To an oven-dried Schlenk tube, add the 2-bromopyridine derivative (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and a base such as K₂CO₃ or K₃PO₄ (3.0 mmol).
-
Catalyst Addition: Add the palladium precursor, such as Pd₂(dba)₃ (1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent and Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1, 5 mL). Degas the mixture again by bubbling argon through it for 15 minutes.
-
Reaction: Heat the reaction mixture under an inert atmosphere (argon or nitrogen) at 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Entry | Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~85 |
| 2 | 2-Chloro-5-nitropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 110 | ~92 |
| 3 | 2-Bromo-6-methoxypyridine | Naphthylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | ~78 |
Table 1: Exemplary conditions for Suzuki-Miyaura coupling of 2-halopyridines. Data are representative examples from the literature.[16][18]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is the palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine.[19][20] This reaction is indispensable for synthesizing arylamines, which are prevalent in pharmaceuticals. For substrates like halogenated this compound, the electron-deficient nature of the pyridine ring facilitates oxidative addition but can make the final reductive elimination step challenging.
Trustworthiness & Causality: A self-validating protocol for this reaction relies on a carefully selected catalyst system. The choice of base is crucial; strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically required to deprotonate the amine without competing in the reaction.[21] The ligand system is paramount. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) or ferrocenyl phosphines (e.g., DPPF) are highly effective.[19][22] They accelerate the reductive elimination step and stabilize the active Pd(0) species, ensuring high catalytic turnover.
Representative Protocol: Amination of a Halogenated 2-Benzoylpyridine
-
Reaction Setup: In a glovebox, charge a vial with the halogenated 2-benzoylpyridine (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Catalyst Premixing: In a separate vial, dissolve the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., BINAP, 2-4 mol%) in an anhydrous, deoxygenated solvent like toluene or dioxane (2 mL). Stir for 10 minutes.
-
Reaction Assembly: Add the catalyst solution to the vial containing the substrates. Seal the vial and remove it from the glovebox.
-
Reaction: Heat the mixture to 80-110 °C for 12-24 hours.
-
Workup and Purification: Follow a standard aqueous workup and purification by column chromatography as described for the Suzuki-Miyaura reaction.
| Entry | Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | ~95 |
| 2 | 2-Chloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | ~88 |
| 3 | 2-Bromopyridine | Butylamine | Pd₂(dba)₃ / RuPhos | LHMDS | THF | 80 | ~90 |
Table 2: Representative conditions for Buchwald-Hartwig amination of 2-halopyridines.[23][24]
Heck Reaction: Vinylation of the Pyridine Core
The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, typically with trans selectivity.[25][26] This reaction provides a direct route to introduce vinyl groups onto the this compound scaffold, assuming a halogen is present on one of the rings.
Authoritative Grounding: The mechanism proceeds via oxidative addition of the halide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst.[26][27] Phosphine-free catalyst systems, such as Pd(OAc)₂ or the use of N-heterocyclic carbene (NHC) ligands, have proven effective and offer advantages in terms of air and moisture stability.[25][28] The choice of base (often an amine like Et₃N or an inorganic base like K₂CO₃) is critical for neutralizing the HX generated in the catalytic cycle.
Representative Protocol: Heck Coupling of a 2-Bromobenzoylpyridine
-
Reaction Setup: Combine the 2-bromobenzoylpyridine derivative (1.0 mmol), the alkene (e.g., butyl acrylate, 1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a base (e.g., Et₃N, 2.0 mmol) in a pressure-rated vial.
-
Ligand (Optional): If required, add a ligand such as PPh₃ or P(o-tolyl)₃ (4-10 mol%).
-
Solvent: Add an anhydrous polar aprotic solvent such as DMF or NMP (5 mL).
-
Reaction: Seal the vial and heat to 100-140 °C for 12-48 hours. The reaction progress can be monitored by GC-MS or LC-MS.
-
Workup and Purification: After cooling, perform a standard aqueous workup and purify the product by column chromatography.
C-H Activation: The Power of Pyridine as a Directing Group
A more advanced and atom-economical strategy is the direct functionalization of C-H bonds.[29] The pyridine nitrogen in this compound is an excellent directing group for the ortho-C-H activation of the benzoyl ring.[7][30]
Mechanism & Expertise: This transformation proceeds through the formation of a five-membered cyclopalladated intermediate (a palladacycle), where the palladium is coordinated to both the pyridine nitrogen and the ortho-carbon of the benzoyl ring.[7] This stable intermediate then undergoes further reaction, such as coupling with another aryl halide (arylation) or other partners. This approach avoids the need for pre-halogenating the substrate, making it a greener synthetic route.
Figure 2: Pyridine-directed C-H activation workflow. Note: Image placeholders would be replaced with actual chemical structures in a final document.
Representative Protocol: Pyridine-Directed ortho-Arylation
-
Reaction Setup: To a vial, add this compound (1.0 mmol), the aryl halide coupling partner (e.g., 4-iodotoluene, 1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Additives: Often, an additive like pivalic acid (PivOH) is used to facilitate the C-H cleavage step. Add PivOH (30 mol%).
-
Solvent: Add a high-boiling polar solvent such as DMAc or DMF (3 mL).
-
Reaction: Seal the vial and heat to 120-150 °C for 24 hours.
-
Workup and Purification: Perform a standard aqueous workup and purify by column chromatography.
Conclusion and Future Outlook
This compound is a substrate of nuanced reactivity. Its pyridine nitrogen serves as both a potential liability (the "2-pyridyl problem") and a powerful asset (a directing group for C-H activation). Mastery of its application in cross-coupling reactions hinges on a deep, mechanistic understanding of catalyst-ligand systems. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the key is to employ bulky, electron-rich ligands that overcome catalyst inhibition and accelerate the desired catalytic turnover. For C-H functionalization, the pyridine's directing capacity is harnessed to achieve highly regioselective and atom-economical transformations. As the fields of catalysis and drug discovery continue to evolve, the strategic functionalization of such privileged scaffolds will remain a cornerstone of molecular innovation.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2-(4-Methoxybenzoyl)pyridine | 6305-18-6 | Benchchem [benchchem.com]
- 5. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of palladium-catalyzed cross-coupling reactions for carbon-carbon and carbon-heteroatom bond forming reactions of aryl chlorides [morressier.com]
- 13. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholarship.claremont.edu [scholarship.claremont.edu]
- 18. mdpi.com [mdpi.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 24. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Heck Reaction [organic-chemistry.org]
- 26. Heck reaction - Wikipedia [en.wikipedia.org]
- 27. m.youtube.com [m.youtube.com]
- 28. researchgate.net [researchgate.net]
- 29. Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates [mdpi.com]
- 30. researchgate.net [researchgate.net]
The Versatile Scaffold: Unlocking the Therapeutic Potential of Pyridine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine ring, a foundational six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in medicinal chemistry and drug design.[1][2] Its unique electronic properties, structural versatility, and ability to engage in various biological interactions have cemented its status as a "privileged scaffold".[3] Pyridine and its derivatives are integral components of numerous natural products, including vitamins and alkaloids, and are the second most common heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA).[1][4] This guide provides an in-depth exploration of the diverse biological activities of pyridine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. We will delve into their applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, offering field-proven insights and detailed protocols to empower researchers in the ongoing quest for novel therapeutics.
The Pyridine Core: A Structural and Chemical Overview
Pyridine (C₅H₅N) is structurally analogous to benzene, with one methine group (=CH−) replaced by a nitrogen atom (=N−).[5][6] This substitution has profound effects on the molecule's properties. The nitrogen atom is more electronegative than carbon, creating a dipole moment and altering the electron density distribution within the aromatic ring.[5][6] This makes the pyridine ring electron-deficient and less susceptible to electrophilic substitution compared to benzene, while also imparting weak basicity due to the lone pair of electrons on the nitrogen atom.[7][8] These characteristics, along with its ability to form hydrogen bonds and its relatively small size, make the pyridine scaffold an exceptional building block for designing molecules that can interact with a wide array of biological targets.[]
Anticancer Activities: Targeting the Hallmarks of Malignancy
Pyridine derivatives have emerged as a highly versatile class of anticancer compounds, capable of targeting multiple pathways critical for tumor growth and survival.[10][11] Their mechanisms of action are diverse, ranging from the inhibition of key signaling enzymes to the disruption of cell division and induction of programmed cell death.[10][12]
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
A predominant mechanism for many pyridine-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
-
VEGFR-2 Inhibition: Several pyridine urea derivatives have demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) phosphorylation.[10][11] By blocking this key signaling node, these compounds interfere with angiogenesis, the process by which tumors develop new blood vessels to sustain their growth.[10]
-
Induction of Apoptosis: Certain novel pyridine and pyridone-based compounds have been shown to induce G2/M phase cell cycle arrest and apoptosis in liver and breast cancer cells.[13] This is achieved by upregulating key tumor suppressor proteins like p53 and p21, and activating the JNK signaling pathway, which is associated with programmed cell death.[13]
-
Tubulin Polymerization Inhibition: Chalcone-pyridine analogues can act as anti-tubulin agents, binding to the colchicine site of tubulin.[12] This disrupts microtubule dynamics, which are essential for forming the mitotic spindle during cell division, ultimately leading to cell cycle arrest in the G2/M phase.[12]
Caption: VEGFR-2 signaling pathway inhibited by a pyridine derivative.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the anticancer potency of pyridine derivatives.[2]
-
The presence and position of specific functional groups like methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) can significantly enhance antiproliferative activity.[1]
-
Conversely, the addition of halogen atoms or other bulky groups often leads to a decrease in activity.[1]
-
For imidazo[1,2-a]pyridine derivatives acting as Nek2 inhibitors, specific substitutions have been shown to yield compounds with IC₅₀ values in the nanomolar range against gastric cancer cells.[14]
Quantitative Data: Antiproliferative Activity
The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Derivative Class | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Pyridone-based Cmpd 1 | HepG2 (Liver) | ~1.0 | G2/M Arrest, Apoptosis | [13] |
| Pyridine-based Cmpd 2 | HepG2 (Liver) | ~1.0 | G2/M Arrest, Apoptosis | [13] |
| Pyridine Urea Deriv. | MCF-7 (Breast) | < Doxorubicin | VEGFR-2 Inhibition | [10][12] |
| Imidazo[1,2-a]pyridine | MGC-803 (Gastric) | 0.038 | Nek2 Inhibition | [14] |
| Trifluoromethyl Pyridine | Various | Nanomolar | Cytotoxicity | [12] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a foundational, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[15][16] It is a cornerstone for initial in vitro screening of potential anticancer agents.
Principle: The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HepG2, MCF-7) into a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and have adhered to the plate, providing a consistent starting point for the experiment.
-
Compound Treatment: Prepare serial dilutions of the pyridine derivative test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells for a negative control (medium only) and a positive control (a known anticancer drug like doxorubicin). Incubate for 48-72 hours. Causality: A 48-72 hour exposure is typically sufficient to observe the cytotoxic or cytostatic effects of a compound.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C. Causality: This allows sufficient time for the enzymes in viable cells to convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution. Causality: The formazan crystals are insoluble in aqueous solution and must be dissolved in an organic solvent to be quantified spectrophotometrically.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability percentage against the compound concentration (on a logarithmic scale) to determine the IC₅₀ value.
Self-Validation: The reliability of this protocol is ensured by the inclusion of negative controls (untreated cells, representing 100% viability) and positive controls (a standard cytotoxic drug), which validate that the assay system can detect an inhibitory response.
Antimicrobial Activities: Combating Pathogenic Threats
Pyridine derivatives exhibit a broad spectrum of antimicrobial activity, making them valuable scaffolds in the fight against bacterial and fungal infections, including multidrug-resistant (MDR) strains.[17][18]
Mechanism of Action: Cell Disruption and Enzyme Inhibition
The antimicrobial effects of pyridine compounds stem from their ability to interfere with essential microbial processes.
-
Membrane Disruption: Quaternary pyridinium salts, being cationic, can interact with and disrupt the negatively charged components of bacterial cell walls and membranes. This compromises membrane integrity, leading to leakage of cellular contents and cell death.[19]
-
Enzyme Inhibition: Many derivatives can inhibit essential enzymes involved in critical metabolic pathways, such as those for cell wall synthesis, protein synthesis, or nucleic acid metabolism.
-
Inhibition of Biofilm Formation: Some pyridine derivatives have shown the ability to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.
Quantitative Data: Antibacterial and Antifungal Efficacy
Antimicrobial activity is commonly measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[20]
| Derivative Class | Microbial Strain | MIC (mg/mL or µg/mL) | Reference |
| Thienopyridine | B. mycoides | < 0.0048 mg/mL | [21] |
| Thienopyridine | E. coli | 0.0195 mg/mL | [21] |
| Pyridine-Oxazolidinone | MRSA | Active in vitro & in vivo | [18] |
| 3H-imidazo[4,5-b]pyridine | M. tuberculosis | 3.125 µg/mL | [18] |
| Phenylpropyl Pyridinium | S. aureus | Highly Active | [19] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to quantitatively determine the MIC of an antimicrobial agent against a specific microorganism.[20][22][23]
Principle: A standardized inoculum of the test microorganism is exposed to serial twofold dilutions of the antimicrobial compound in a liquid growth medium within a 96-well microtiter plate. The MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth after incubation.
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well plate, prepare serial twofold dilutions of the test pyridine derivative in a suitable sterile broth medium (e.g., Mueller-Hinton Broth). Typically, this is done by adding 50 µL of broth to wells 2 through 12, adding 100 µL of the stock compound solution to well 1, and then transferring 50 µL sequentially from well 1 to well 11, creating a dilution series.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final target concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well (wells 1-11), bringing the final volume to 100 µL. Causality: A standardized inoculum is critical for reproducibility, as the MIC can be affected by the initial bacterial density.
-
Controls:
-
Growth Control (Well 11 or 12): Add 50 µL of inoculum to 50 µL of broth without any compound. This well should show turbidity after incubation.
-
Sterility Control (Well 12): Add 100 µL of sterile broth only. This well should remain clear. Causality: These controls are essential for validation. The growth control confirms the viability of the inoculum, while the sterility control confirms the absence of contamination.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
Anti-inflammatory and Other Biological Activities
The therapeutic reach of pyridine derivatives extends beyond anticancer and antimicrobial applications, encompassing anti-inflammatory, antiviral, and neurological activities.[2][][24]
-
Anti-inflammatory Activity: Pyridine derivatives can inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase (COX) and Lipoxygenase (LOX), which are responsible for producing prostaglandins and leukotrienes, respectively.[25][26] The in vitro anti-inflammatory potential can be screened using methods like the protein denaturation assay, which measures a compound's ability to prevent heat-induced denaturation of proteins like albumin, a process linked to inflammatory diseases.[27][28]
-
Antiviral Activity: Certain pyridine derivatives have shown promise as antiviral agents by interfering with viral replication cycles or the function of viral proteins.[24] For instance, novel pyrazolopyridine derivatives have been identified as potent inhibitors of enterovirus replication.[29]
-
Neurological Activity: The pyridine scaffold is present in molecules that interact with the central nervous system. Thioalkyl derivatives of pyridine have demonstrated psychotropic properties, including anxiolytic, sedative, and antidepressant effects in preclinical studies.[30]
Conclusion and Future Outlook
The pyridine scaffold is undeniably a privileged structure in medicinal chemistry, offering a foundation for the development of drugs with a vast range of biological activities.[31][32] Its synthetic tractability and the ability to fine-tune its physicochemical properties through substitution make it an enduring focus of drug discovery programs.[33] Future research will likely concentrate on several key areas: designing hybrid molecules that combine the pyridine core with other pharmacophores to achieve multi-target activity, developing derivatives with enhanced selectivity to minimize off-target effects and toxicity, and employing nanotechnology-based drug delivery systems to improve the bioavailability and therapeutic index of these promising compounds.[11] The continued exploration of the chemical space around the pyridine nucleus holds immense promise for delivering the next generation of therapies for cancer, infectious diseases, and inflammatory disorders.
References
- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. Pyridine Formula, Structure & Uses - Lesson | Study.com [study.com]
- 7. byjus.com [byjus.com]
- 8. Pyridine: Structure, Properties & Applications Explained [vedantu.com]
- 10. ijsat.org [ijsat.org]
- 11. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 12. chemijournal.com [chemijournal.com]
- 13. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. storage.googleapis.com [storage.googleapis.com]
- 18. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Antimicrobial Activity of Some Pyridinium Salts [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. integra-biosciences.com [integra-biosciences.com]
- 23. apec.org [apec.org]
- 24. researchgate.net [researchgate.net]
- 25. journalajrb.com [journalajrb.com]
- 26. researchgate.net [researchgate.net]
- 27. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 28. mdpi.com [mdpi.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 32. researchgate.net [researchgate.net]
- 33. Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review [ouci.dntb.gov.ua]
An In-depth Technical Guide to 2-(2-Methoxybenzoyl)pyridine as a Chemical Intermediate
This guide provides a comprehensive technical overview of 2-(2-methoxybenzoyl)pyridine, a pivotal chemical intermediate in synthetic organic chemistry, with a particular focus on its relevance to pharmaceutical research and development. This document is intended for researchers, medicinal chemists, and professionals in the drug development sector, offering insights into its synthesis, properties, and potential applications.
Introduction: The Strategic Importance of Pyridine Scaffolds
The pyridine ring is a cornerstone in medicinal chemistry, appearing in numerous approved therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and capacity for diverse functionalization make it a privileged scaffold in drug design.[1] Within this class of compounds, this compound emerges as a versatile intermediate, combining the features of a pyridine ring with a methoxy-substituted benzoyl group. This specific arrangement of functional groups offers a unique combination of steric and electronic properties, influencing its reactivity and making it a valuable precursor for more complex molecular architectures.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 22945-63-7 | [2][3] |
| Molecular Formula | C₁₃H₁₁NO₂ | [2][3] |
| Molecular Weight | 213.23 g/mol | [2][3] |
| Boiling Point | 392.8 °C at 760 mmHg | [2] |
| Flash Point | 191.3 °C | [2] |
| Density | 1.154 g/cm³ | [2] |
| IUPAC Name | (2-methoxyphenyl)(pyridin-2-yl)methanone | [2] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and benzene rings, as well as a singlet for the methoxy group protons. The pyridine protons will typically appear in the downfield region (δ 7.0-8.7 ppm), with the proton at the 6-position being the most deshielded. The protons on the methoxy-substituted benzene ring will also resonate in the aromatic region, with their chemical shifts influenced by the methoxy and carbonyl groups. The methoxy group protons will appear as a sharp singlet, typically around δ 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the carbons of the pyridine and benzene rings, and the methoxy carbon. The carbonyl carbon is expected to have a chemical shift in the range of δ 190-200 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the region of 1660-1680 cm⁻¹. Other significant peaks will include C-O stretching for the methoxy group and C=C and C=N stretching vibrations from the aromatic rings.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 213.23). Fragmentation patterns would likely involve cleavage at the carbonyl group.
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be achieved through various methods. One well-documented and efficient protocol involves the oxidation of the corresponding methylene-bridged precursor, 2-(o-methoxybenzyl)pyridine.
Experimental Protocol: Oxidation of 2-(o-Methoxybenzyl)pyridine
This protocol is based on a reported iron-catalyzed oxidation reaction.[3]
Objective: To synthesize this compound via the oxidation of 2-(o-methoxybenzyl)pyridine.
Materials:
-
2-(o-Methoxybenzyl)pyridine
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Acetic acid (AcOH)
-
Dimethyl sulfoxide (DMSO)
-
Oxygen (O₂)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, dissolve 2-(o-methoxybenzyl)pyridine in dimethyl sulfoxide (DMSO).
-
Add iron(II) chloride tetrahydrate and acetic acid to the solution.
-
Heat the reaction mixture to 100 °C.
-
Bubble a steady stream of oxygen through the reaction mixture.
-
Maintain the reaction at 100 °C for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the DMSO and inorganic salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Expected Yield: A yield of approximately 74% has been reported for this transformation.[3]
Mechanistic Rationale
The iron(II)-catalyzed oxidation of the benzylic C-H bond is a key step in this transformation. The reaction likely proceeds through a radical mechanism, where the iron catalyst, in the presence of oxygen, facilitates the formation of a benzylic radical. This radical is then further oxidized to the corresponding ketone. The acetic acid likely acts as a co-catalyst and proton source.
Caption: Proposed reaction pathway for the synthesis of this compound.
Applications as a Chemical Intermediate in Drug Discovery
While direct incorporation of this compound into a marketed drug is not prominently documented, its structural motifs are highly relevant in the synthesis of pharmaceutically active compounds. Pyridyl ketone derivatives are key intermediates in the synthesis of various central nervous system (CNS) active agents.
Relevance to the Synthesis of Non-Benzodiazepine Hypnotics
A notable example of the importance of related pyridine intermediates is in the synthesis of Zopiclone and its active enantiomer, Eszopiclone.[4][5][6] These are non-benzodiazepine hypnotics used for the treatment of insomnia. The synthesis of these drugs involves the coupling of a pyridine derivative, 2-amino-5-chloropyridine, with a pyrazine dicarboxylic acid derivative.[4][5][6][7]
Caption: Analogy of this compound to intermediates in CNS drug synthesis.
The ketone functionality in this compound provides a reactive handle for a variety of chemical transformations, including:
-
Reduction: The ketone can be reduced to a secondary alcohol, introducing a new chiral center and opportunities for further functionalization.
-
Nucleophilic Addition: The carbonyl group is susceptible to attack by various nucleophiles, allowing for the introduction of diverse substituents.
-
Condensation Reactions: The ketone can participate in condensation reactions to form larger, more complex heterocyclic systems.
These potential transformations make this compound a valuable building block for generating libraries of novel compounds for high-throughput screening in drug discovery programs.
Safety and Handling
As a chemical intermediate, proper handling of this compound is essential. While a specific Material Safety Data Sheet (MSDS) is not widely available, data from structurally related compounds suggest that it should be handled with care.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Outlook
This compound is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly in the field of medicinal chemistry. Its synthesis is achievable through established methods, and its reactive ketone functionality allows for a wide range of subsequent transformations. While its direct application in marketed pharmaceuticals is not yet established, its structural relationship to key intermediates in the synthesis of CNS-active drugs underscores its potential as a building block for the discovery of new therapeutic agents. Further exploration of the reactivity of this compound is warranted to fully unlock its potential in the development of novel and complex molecular architectures for drug discovery.
References
- 1. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of Zopiclone - Chempedia - LookChem [lookchem.com]
- 5. acgpubs.org [acgpubs.org]
- 6. Eszopiclone synthesis - chemicalbook [chemicalbook.com]
- 7. An Improved Process For The Preparation Of Zopiclone Intermediate [quickcompany.in]
Tautomeric Forms of Substituted Pyridine Compounds: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The tautomeric state of substituted pyridines is a critical determinant of their physicochemical properties, reactivity, and biological activity. For researchers in medicinal chemistry and drug development, a deep understanding of the factors governing tautomeric equilibria is not merely academic; it is a fundamental prerequisite for rational drug design, synthesis, and formulation. This technical guide provides an in-depth exploration of the tautomeric landscapes of substituted pyridines, focusing on the prevalent hydroxypyridine-pyridone and aminopyridine-pyridinamine systems. We will dissect the underlying principles that dictate tautomeric preference, detail robust experimental and computational methodologies for their characterization, and offer field-proven insights to navigate the complexities of tautomerism in drug discovery pipelines.
The Tautomeric Dichotomy: A Tale of Two Forms
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a pivotal concept in organic chemistry with profound implications for the behavior of heterocyclic compounds. In the realm of substituted pyridines, this phenomenon is most prominently observed in hydroxy, amino, and thiol derivatives. These tautomeric forms often exhibit distinct electronic distributions, hydrogen bonding capabilities, and steric profiles, which in turn modulate their solubility, lipophilicity, pKa, and ultimately, their interaction with biological targets.
The Hydroxypyridine ⇌ Pyridone Equilibrium
The tautomerism between hydroxypyridines and their corresponding pyridone forms is one of the most extensively studied examples.[1] The position of this equilibrium is a delicate balance between the aromatic stabilization of the hydroxypyridine form and the greater strength of the carbonyl group in the pyridone form.[2]
-
2-Hydroxypyridine ⇌ 2-Pyridone: This equilibrium is a classic case where the pyridone tautomer is generally favored, particularly in polar solvents and the solid state.[3][4] The stability of 2-pyridone is attributed to its amide-like character and its ability to form stable hydrogen-bonded dimers.[5] In the gas phase, however, the 2-hydroxypyridine form is the more stable species.[6]
-
4-Hydroxypyridine ⇌ 4-Pyridone: Similar to the 2-substituted analogue, the 4-pyridone tautomer is predominant in polar solvents and the solid state.[7][8] The charge-separated resonance form of 4-pyridone, which maintains aromaticity, contributes significantly to its stability.[9] In non-polar solvents and the gas phase, the equilibrium shifts towards the 4-hydroxypyridine form.[9][10]
-
3-Hydroxypyridine ⇌ 3-Pyridone (Zwitterion): The tautomerism of 3-hydroxypyridine is unique as the pyridone form exists as a zwitterion. In aqueous solutions, the zwitterionic 3-pyridone is detectable and its presence can be used as a probe for the hydrophobicity of its environment.[11][12]
Below is a diagram illustrating the hydroxypyridine-pyridone tautomeric equilibria.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemtube3d.com [chemtube3d.com]
- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. squ.elsevierpure.com [squ.elsevierpure.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(2-Methoxybenzoyl)pyridine from 2-Lithiopyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the synthesis of 2-(2-methoxybenzoyl)pyridine, a valuable building block in medicinal chemistry and materials science. The protocol focuses on the reaction of in situ generated 2-lithiopyridine with 2-methoxybenzoyl chloride. This guide is designed to offer not just a procedural checklist, but a deep, field-tested understanding of the "why" behind each step, ensuring both successful execution and the ability to troubleshoot effectively.
Scientific Rationale and Mechanistic Overview
The synthesis of this compound via this route is a classic example of nucleophilic acyl substitution. The core of this transformation lies in the generation of a potent carbon-based nucleophile, 2-lithiopyridine, which subsequently attacks the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride.
Generation of 2-Lithiopyridine: A Critical Step
2-Lithiopyridine is a powerful nucleophile and a strong base that is not typically isolated but generated in situ for immediate use.[1] The most common and efficient method for its preparation is through a halogen-lithium exchange reaction.[2] This process involves treating a 2-halopyridine, most commonly 2-bromopyridine, with an alkyllithium reagent like n-butyllithium (n-BuLi) at cryogenic temperatures.[1][2]
The choice of 2-bromopyridine over 2-chloropyridine is strategic. The carbon-bromine bond is weaker than the carbon-chlorine bond, facilitating a more rapid and cleaner exchange with n-BuLi. The reaction is typically performed at -78 °C to prevent side reactions, such as the nucleophilic addition of n-BuLi to the pyridine ring, which can be a competitive pathway at higher temperatures.[3]
The Nucleophilic Attack and Formation of the Ketone
Once formed, the highly reactive 2-lithiopyridine acts as a potent nucleophile.[4][5] The subsequent dropwise addition of 2-methoxybenzoyl chloride provides the electrophilic partner. The lone pair on the lithiated carbon of 2-lithiopyridine attacks the electrophilic carbonyl carbon of the acid chloride. This addition forms a tetrahedral intermediate. This intermediate is unstable and rapidly collapses, expelling the chloride ion as a leaving group to yield the desired product, this compound.[6]
It is crucial to maintain a low temperature during the addition of the electrophile to prevent over-addition of the highly reactive 2-lithiopyridine to the newly formed ketone, which would lead to the formation of a tertiary alcohol as a byproduct.[6]
Visualizing the Process
To better understand the sequence of events, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Protocol
Safety First: n-Butyllithium is a pyrophoric reagent that reacts violently with water and air.[7][8][9] All manipulations must be performed under a dry, inert atmosphere (argon or nitrogen) by trained personnel.[10] Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[10][11]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromopyridine | >98% | Commercially Available | Should be stored over molecular sieves. |
| n-Butyllithium | 2.5 M in hexanes | Commercially Available | Titrate periodically to confirm concentration. |
| 2-Methoxybenzoyl chloride | >98% | Commercially Available | Store under inert gas and protect from moisture. |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Purify by passing through a solvent purification system or by distillation from sodium/benzophenone. |
| Saturated aq. NH₄Cl | Reagent Grade | N/A | Used for quenching the reaction. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Anhydrous Sodium Sulfate | Reagent Grade | Commercially Available | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Procedure
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.[1]
-
Initial Reagent Addition: To the reaction flask, add 2-bromopyridine (1.0 eq.) via syringe and dissolve it in anhydrous THF to achieve a concentration of approximately 0.2-0.5 M.
-
Cooling: Immerse the flask in a dry ice/acetone bath to cool the solution to an internal temperature of -78 °C.[1]
-
Formation of 2-Lithiopyridine: Slowly add n-butyllithium (1.05 eq.) dropwise to the stirred solution via syringe over 15-20 minutes. It is critical to ensure the internal temperature does not rise above -70 °C during the addition.[1]
-
Stirring: After the addition is complete, stir the resulting mixture at -78 °C for 45 minutes to ensure the complete formation of 2-lithiopyridine. The solution may change color.
-
Addition of Electrophile: In a separate, dry flask, prepare a solution of 2-methoxybenzoyl chloride (1.1 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the 2-lithiopyridine solution at -78 °C over 20-30 minutes, again maintaining the internal temperature below -70 °C.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 1.5 hours. After this period, remove the cooling bath and allow the mixture to gradually warm to room temperature over approximately 1 hour.
-
Quenching: Once the reaction has reached room temperature, cautiously quench it by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[1]
-
Workup: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and wash them with brine. Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Troubleshooting and Expert Insights
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Incomplete lithiation due to wet glassware/solvents.- Inactive n-BuLi.- Reaction temperature too high. | - Ensure all glassware is rigorously dried and solvents are anhydrous.- Titrate the n-BuLi solution before use.- Maintain strict temperature control, especially during additions. |
| Formation of Side Products | - Over-addition of 2-lithiopyridine to the product ketone.- Reaction of n-BuLi with the electrophile. | - Add the 2-methoxybenzoyl chloride solution slowly and maintain low temperatures.- Ensure complete formation of 2-lithiopyridine before adding the electrophile. |
| Difficult Purification | - Presence of unreacted starting materials or byproducts with similar polarity. | - Optimize the stoichiometry of the reagents to drive the reaction to completion.- Adjust the solvent system for column chromatography for better separation. |
Conclusion: A Robust Synthetic Tool
The synthesis of this compound from 2-lithiopyridine is a reliable and versatile method for accessing this important chemical intermediate. The success of this protocol hinges on the careful control of reaction parameters, particularly temperature and the exclusion of atmospheric moisture and oxygen.[1] By understanding the underlying chemical principles and adhering to the detailed procedures outlined in this guide, researchers can confidently and safely execute this synthesis, paving the way for further discoveries in drug development and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. One moment, please... [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. enhs.uark.edu [enhs.uark.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Elusive Role of 2-(2-Methoxybenzoyl)pyridine in Nucleophilic Substitution: A Review of Current Knowledge and Alternative Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document addresses the proposed use of 2-(2-Methoxybenzoyl)pyridine as a reagent in nucleophilic substitution reactions. Following a comprehensive review of the scientific literature, it is concluded that there are no established, detailed protocols for the use of this compound as a direct activating or coupling agent for nucleophilic substitutions such as amidation or esterification of carboxylic acids. This guide will instead delineate the known chemistry of this compound, clarify its relationship to similar reagents, and provide detailed protocols for well-established, alternative methods that achieve the desired chemical transformations.
Introduction: Deconstructing the Hypothesis
The structure of this compound, featuring a pyridine ring and a benzoyl group, suggests a potential for the pyridine nitrogen to act as a nucleophilic catalyst or for the carbonyl group to participate in activation schemes. The initial hypothesis for this guide was that this compound could serve as a reagent to facilitate the formation of amide or ester bonds, likely through the activation of a carboxylic acid.
However, an extensive search of chemical databases and peer-reviewed literature did not yield any specific instances of this compound being employed in this capacity. The preponderance of available information relates to:
-
The synthesis of this compound itself.
-
The use of its precursor, 2-methoxybenzoyl chloride , as a conventional acylating agent.
-
Nucleophilic substitution reactions occurring on the pyridine ring , where the pyridine is the substrate rather than the reagent.[1][2][3]
This suggests that the direct application of this compound as a coupling agent for nucleophilic substitutions is not a common or documented practice in synthetic organic chemistry.
Mechanistic Considerations and the Pyridine Ring
The pyridine nitrogen is known to participate in catalysis, most notably in acylation reactions where it can form a highly reactive N-acylpyridinium salt from an acyl halide. This intermediate is then susceptible to attack by a nucleophile.
Figure 1: General mechanism of pyridine-catalyzed acylation.
While this compound possesses this catalytic center, its use as a primary activating agent for carboxylic acids would likely require an initial reaction to form a more reactive species, a process for which there is no current literature precedent.
Established Protocols for Amide and Ester Bond Formation
Given the absence of a direct protocol for this compound, this section provides detailed, field-proven methods for achieving amide and ester synthesis, transformations that were the likely goal of the initial topic.
Protocol for Amide Synthesis using a Carbodiimide Coupling Agent
Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to activate carboxylic acids for amidation.[4]
Experimental Protocol: EDC-Mediated Amidation
-
Reagent Preparation:
-
Dissolve the carboxylic acid (1.0 eq.) and the amine (1.1 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).
-
-
Reaction Initiation:
-
Cool the solution to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise to the stirred solution.
-
Optionally, an additive such as 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) can be included to suppress racemization and improve efficiency.
-
-
Reaction Progression:
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Figure 2: Workflow for EDC-mediated amide synthesis.
Protocol for Ester Synthesis via Fischer Esterification
The Fischer esterification is a classic acid-catalyzed method for the formation of esters from carboxylic acids and alcohols.[5]
Experimental Protocol: Fischer Esterification
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, combine the carboxylic acid (1.0 eq.) and an excess of the alcohol (often used as the solvent).
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid, ~5 mol%).
-
-
Reaction:
-
Heat the mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the substrates.
-
To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by distillation or column chromatography.
-
Data Summary of Alternative Methods
| Method | Activating Agent | Key Additives | Typical Solvents | Temperature | Advantages | Disadvantages |
| Amidation | EDC, DCC | HOBt, Oxyma | DCM, DMF | 0 °C to RT | High yields, mild conditions | Stoichiometric byproducts |
| Esterification | H₂SO₄, TsOH | None | Excess Alcohol | Reflux | Atom economical | Requires heating, equilibrium |
Conclusion
While this compound is a readily synthesizable compound, its application as a reagent for facilitating nucleophilic substitution reactions through the activation of other molecules is not supported by the current body of scientific literature. Researchers and drug development professionals seeking to perform such transformations, particularly amide and ester bond formation, are advised to utilize well-established and extensively documented protocols. The use of carbodiimide coupling agents for amidation and acid catalysis for Fischer esterification represent reliable and reproducible methods for achieving these synthetic goals. Future research may yet uncover novel applications for this compound in catalysis or as a synthetic reagent, but for now, reliance on proven methodologies is recommended for predictable and successful outcomes.
References
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. bachem.com [bachem.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, biological evaluation of benzoyl amide derivatives containing nitrogen heterocyclic ring as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging the 2-Benzoylpyridine Scaffold for the Development of Novel Anticancer Agents
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on utilizing the 2-benzoylpyridine scaffold, with 2-(2-methoxybenzoyl)pyridine as a representative starting point, for the discovery and preclinical development of novel anticancer therapeutics. We will delve into the synthesis, in vitro evaluation, and preliminary in vivo assessment of these compounds, emphasizing the scientific rationale behind each protocol.
Introduction: The Promise of the Pyridine Scaffold
The pyridine ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] Its nitrogen-containing aromatic system is a key pharmacophore that can engage in various biological interactions. When combined with a benzoyl moiety, as in the 2-benzoylpyridine scaffold, it creates a versatile platform for developing targeted anticancer agents. Derivatives of this and related pyridine structures have demonstrated a wide range of antitumor activities, including the inhibition of critical cellular machinery like kinases and microtubules, and the induction of programmed cell death (apoptosis).[1][2][3] This document outlines the strategic steps to explore and optimize this chemical scaffold, transforming a lead compound into a viable preclinical candidate.
Part 1: The 2-Benzoylpyridine Core - Synthesis and Structure-Activity Relationship (SAR)
The anticancer potential of a 2-benzoylpyridine derivative is profoundly influenced by the nature and position of substituents on both the pyridine and benzoyl rings.[4] Understanding the structure-activity relationship (SAR) is paramount for rational drug design. For instance, the presence of methoxy groups can significantly enhance activity, though their positioning is critical.[1][4] Other modifications, such as the addition of halogens or amino groups, can also modulate the compound's potency and selectivity.[4]
General Synthesis Protocol: Palladium-Catalyzed Coupling
A common and effective method for synthesizing 2-benzoylpyridine derivatives involves the palladium-catalyzed coupling of a pyridine derivative with a suitable benzoyl precursor. This approach offers versatility for creating a library of analogs for screening.
Objective: To synthesize a series of 2-benzoylpyridine analogs by modifying substituents on the benzoyl ring.
Materials:
-
2-Bromopyridine
-
Substituted Phenylboronic acids
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2-bromopyridine (1.0 eq), the desired substituted phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.1 eq).
-
Solvent Addition: Add a 3:1 mixture of Toluene:Ethanol and a small amount of water to the flask.
-
Degassing: Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add Palladium(II) acetate (0.05 eq) to the mixture.
-
Reflux: Equip the flask with a condenser and heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain the final 2-benzoylpyridine derivative.[3]
-
Characterization: Confirm the structure and purity of the synthesized compound using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.[5]
Causality Behind Choices:
-
Palladium Catalyst: Palladium complexes are highly efficient at catalyzing the formation of carbon-carbon bonds, which is the core of this synthesis.
-
Inert Atmosphere: Prevents the oxidation and deactivation of the palladium catalyst, ensuring a higher yield.
-
Base (K₂CO₃): The base is crucial for the transmetalation step in the catalytic cycle.
Caption: General workflow for synthesizing 2-benzoylpyridine analogs.
Part 2: In Vitro Evaluation of Anticancer Activity
Once a library of compounds is synthesized, a systematic in vitro evaluation is required to identify promising candidates and elucidate their mechanisms of action.
Protocol: Cell Viability Screening (MTT Assay)
The initial step is to assess the general cytotoxicity of the compounds against a panel of human cancer cell lines. The MTT assay is a reliable, colorimetric method for this purpose.[6]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds.
Cell Lines: A diverse panel is recommended, such as:
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value for each compound using non-linear regression analysis.
Data Presentation: Comparative Cytotoxicity
Summarize the screening results in a table to easily compare the potency of different derivatives across multiple cell lines.
| Compound ID | R1-Group (Benzoyl Ring) | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Lead-01 | 2-OCH₃ | 4.8 | 4.5[7] | 15.8[7] |
| Analog-A | 4-OCH₃ | 0.021[9] | 1.40[7] | > 50 |
| Analog-B | 4-Cl | 2.5 | 3.1 | 5.2 |
| Analog-C | 3,4,5-(OCH₃)₃ | 0.55 | 0.52[7] | 0.98 |
| Doxorubicin | (Control) | 0.8 | 0.6 | 1.2 |
Mechanistic Assays: Uncovering the "How"
Compounds with potent cytotoxic activity (low µM or nM IC₅₀ values) should be advanced to mechanistic studies. Pyridine derivatives often act by inducing cell cycle arrest and apoptosis or by inhibiting specific molecular targets.[1][7]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Treatment: Seed cells (e.g., HepG2) in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentration for 24 hours.
-
Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in the G2/M phase suggests interference with mitosis, a common mechanism for tubulin inhibitors.[7]
Protocol: Tubulin Polymerization Inhibition Assay Many pyridine-based molecules function as antimitotic agents by inhibiting the polymerization of tubulin, similar to colchicine.[3][7][10]
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin protein in a polymerization buffer (e.g., G-PEM buffer with GTP).
-
Compound Addition: Add the test compound at various concentrations. Include colchicine or combretastatin A-4 (CA-4) as a positive control and a vehicle control.[3][11]
-
Initiation and Monitoring: Incubate the plate at 37°C to initiate polymerization. Monitor the change in absorbance (turbidity) at 340 nm over time using a temperature-controlled plate reader.
-
Analysis: Potent inhibitors will prevent the increase in absorbance, indicating a failure of tubulin to polymerize.[3]
Caption: A strategic workflow for in vitro screening and lead identification.
Potential Signaling Pathway Involvement
Studies on related pyridine compounds have shown they can induce apoptosis by upregulating key proteins in the p53 and JNK signaling pathways.[7] The activation of JNK can lead to the activation of pro-apoptotic proteins, ultimately causing cell death.
Caption: Potential mechanism involving p53 and JNK signaling pathways.[7]
Part 3: Preclinical In Vivo Efficacy Testing
Promising lead candidates with a well-defined in vitro mechanism of action and good potency should be evaluated in an animal model to assess their real-world therapeutic potential.[12]
Protocol: Human Tumor Xenograft Mouse Model
This model involves implanting human cancer cells into immunodeficient mice and is a standard for preclinical efficacy studies.[13][14]
Objective: To evaluate the in vivo antitumor efficacy of a lead compound.
Animal Model: Immunocompromised mice (e.g., Nude or SCID mice).[13]
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 million HepG2 cells) into the flank of each mouse.[14]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers.[14]
-
Randomization: Once tumors reach the target size, randomize mice into a vehicle control group and a treatment group (n=8-10 mice per group).
-
Drug Administration: Administer the lead compound to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives only the vehicle.[14] The dosing and schedule will be informed by prior maximum tolerated dose (MTD) and pharmacokinetic studies.[15]
-
Efficacy Monitoring: Monitor tumor volume and mouse body weight every 2-3 days. Body weight is a key indicator of toxicity.[14]
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration (e.g., 21 days).
-
Analysis: At the end of the study, euthanize the mice and excise the tumors. Compare the final tumor volumes and growth rates between the treated and control groups to determine efficacy. A statistically significant reduction in tumor growth in the treated group indicates in vivo activity.
Causality Behind Choices:
-
Immunodeficient Mice: These mice lack a functional immune system, which prevents them from rejecting the implanted human tumor cells.[13]
-
Subcutaneous Implantation: This method creates a localized, easily measurable tumor, simplifying the assessment of drug efficacy.[12]
-
Tumor Volume and Body Weight: These are the primary endpoints for assessing efficacy and toxicity, respectively. Significant weight loss (>15-20%) is a sign of unacceptable toxicity.
Conclusion
The 2-benzoylpyridine scaffold represents a highly promising starting point for the development of novel anticancer agents. By employing a systematic approach involving rational design, synthesis of a focused library, and a tiered in vitro screening cascade, researchers can efficiently identify lead compounds with potent and specific mechanisms of action. Subsequent validation in preclinical in vivo models is the critical final step before a compound can be considered for clinical development. This guide provides the foundational protocols and scientific rationale to navigate this complex but rewarding drug discovery process.
References
- 1. chemijournal.com [chemijournal.com]
- 2. arabjchem.org [arabjchem.org]
- 3. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Pharmacokinetic optimization of 4-substituted methoxybenzoyl-aryl-thiazole and 2-aryl-4-benzoyl-imidazole for improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening Strategies for the Bioactivity Profiling of 2-(2-Methoxybenzoyl)pyridine and its Analogs
Abstract
This guide provides a comprehensive framework for identifying and characterizing the potential biological activities of 2-(2-Methoxybenzoyl)pyridine, a heterocyclic small molecule, using state-of-the-art high-throughput screening (HTS) methodologies. Recognizing that the pyridine scaffold is a privileged structure in medicinal chemistry, we present a strategic approach to profile this compound against broad target classes.[1] We detail the principles, step-by-step protocols, and data analysis workflows for two robust HTS assays: a target-based Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay and a pathway-based Dual-Luciferase Reporter cell assay. This document is intended for researchers, scientists, and drug development professionals seeking to establish screening campaigns for novel chemical entities.
Introduction and Scientific Rationale
The pyridine ring is a fundamental scaffold in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its susceptibility to chemical modification, which allows for the fine-tuning of pharmacological properties.[1] this compound (Chem. ID: 22945-63-7) is a member of this important class of compounds. While its specific biological targets are not extensively characterized in public literature, its structural similarity to pharmacologically active molecules and its known status as a metabolite of the drug bromazepam suggest it is biologically active.[2]
Therefore, a systematic screening approach is warranted to elucidate its mechanism of action and therapeutic potential. A typical drug discovery path involves developing an assay for a specific target, screening it against compound libraries to find "hits," and then confirming these hits through further testing.[3][4] This application note outlines a dual-pronged HTS strategy to efficiently probe the bioactivity of this compound:
-
Target-Based Screening: To identify direct molecular interactions, we propose a biochemical assay against a representative member of a large, druggable enzyme family, such as protein kinases.
-
Pathway-Based Screening: To understand the compound's effect in a cellular context, we propose a cell-based reporter assay to monitor its influence on a critical signaling pathway, such as NF-κB, which is implicated in inflammation and cancer.
This parallel approach maximizes the potential for hit discovery and provides a more holistic view of the compound's pharmacological profile.
The High-Throughput Screening Workflow
A successful HTS campaign is a multi-step process designed to systematically identify and validate active compounds from a large library.[4][5] The workflow ensures that resources are focused on the most promising candidates while eliminating artifacts and false positives.
Figure 1: A generalized workflow for a high-throughput screening campaign, from initial screening to lead characterization.
Assay Protocol 1: TR-FRET Biochemical Assay for Kinase Inhibition
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an ideal HTS technology due to its high sensitivity, low background, and homogenous (no-wash) format.[6][7] The principle relies on energy transfer between a long-lifetime lanthanide donor (e.g., Terbium) and a suitable acceptor (e.g., fluorescein or GFP) when they are in close proximity.[8] By measuring the signal after a time delay, short-lived background fluorescence is eliminated, significantly improving the signal-to-noise ratio.[6]
This protocol describes a competitive binding assay to identify inhibitors of a hypothetical target, "Kinase X."
TR-FRET Assay Principle
Figure 2: Mechanism of a competitive TR-FRET assay for screening kinase inhibitors.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Kinase X (e.g., recombinant, tagged) | Varies | Target protein |
| Tb-labeled Anti-Tag Antibody | Varies | FRET Donor |
| Fluorescent Kinase Tracer | Varies | FRET Acceptor |
| This compound | Varies | Test Compound |
| Staurosporine | Varies | Positive Control Inhibitor |
| DMSO (Assay Grade) | Varies | Solvent / Negative Control |
| Assay Buffer (e.g., 50 mM HEPES, pH 7.5) | In-house | Reaction Medium |
| 384-well Low-Volume Black Plates | Varies | Assay Plates |
Step-by-Step Protocol
This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.[3]
-
Compound Plating:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Using an acoustic liquid handler or pin tool, transfer 100 nL of the test compound, positive control (Staurosporine), or negative control (DMSO) to the appropriate wells of a 384-well plate. This results in a final compound concentration of 10 µM with 0.5% DMSO.
-
-
Reagent Preparation:
-
Prepare a 2X Kinase X solution in assay buffer.
-
Prepare a 2X solution of the Tb-Antibody and Fluorescent Tracer mix in assay buffer.
-
-
Reagent Addition:
-
Using a multi-drop dispenser, add 10 µL of the 2X Kinase X solution to all wells.
-
Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Detection:
-
Add 10 µL of the 2X Tb-Antibody/Tracer mix to all wells.
-
Centrifuge the plate again (1 min at 1000 rpm).
-
-
Incubation and Measurement:
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar, EnVision). Configure the reader to excite at ~340 nm and measure emission at two wavelengths: one for the acceptor (~520 nm) and one for the donor (~490 nm), with a 60 µs delay.[6]
-
Data Analysis
-
Calculate TR-FRET Ratio:
-
Ratio = (Acceptor Emission / Donor Emission) * 10,000
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Ratiosample - Ratiopos) / (Rationeg - Ratiopos))
-
Where Ratio_sample is the ratio from a compound well, Ratio_pos is the average from positive control wells (Staurosporine), and Ratio_neg is the average from negative control wells (DMSO).
-
-
Assess Assay Quality (Z-factor):
-
Z' = 1 - (3*(SDneg + SDpos) / |Avgneg - Avgpos|)
-
A Z' value > 0.5 indicates an excellent and robust assay suitable for HTS.[5]
-
Assay Protocol 2: Dual-Luciferase Reporter Assay for Pathway Analysis
Reporter gene assays are a cornerstone of cell-based HTS, allowing for the quantification of transcriptional activity of a specific promoter.[4][9] The Dual-Luciferase system uses two independent reporters, Firefly and Renilla, to improve accuracy. The Firefly luciferase is driven by a promoter responsive to the signaling pathway of interest (e.g., NF-κB), while the Renilla luciferase is driven by a constitutive promoter and serves as an internal control to normalize for differences in cell number and transfection efficiency.[10]
Dual-Luciferase Assay Principle
Figure 3: The principle of a Dual-Luciferase reporter assay for screening inhibitors of the NF-κB signaling pathway.
Materials and Reagents
| Reagent | Supplier | Purpose |
| HEK293T Cells | ATCC | Host cell line |
| pGL4.32[luc2P/NF-κB-RE/Hygro] | Promega | Firefly luciferase reporter plasmid |
| pRL-TK | Promega | Renilla luciferase control plasmid |
| Transfection Reagent (e.g., FuGENE) | Promega | For introducing plasmids into cells |
| DMEM with 10% FBS | Varies | Cell culture medium |
| TNF-α (human) | Varies | Pathway Stimulator |
| Bay 11-7082 | Varies | Positive Control Inhibitor |
| Dual-Glo® Luciferase Assay System | Promega | Lysis buffer and substrates |
| 384-well Solid White Plates | Varies | Assay plates for luminescence |
Step-by-Step Protocol
-
Cell Seeding (Day 1):
-
Seed HEK293T cells into 384-well white plates at a density of 5,000 cells/well in 20 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Transfection (Day 2):
-
Prepare a co-transfection mix of the NF-κB Firefly reporter plasmid and the Renilla control plasmid at a 20:1 ratio.
-
Dilute the plasmid DNA and transfection reagent in serum-free medium according to the manufacturer's protocol.
-
Add 5 µL of the transfection complex to each well.
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation (Day 3):
-
Add 100 nL of test compound, positive control, or DMSO to the appropriate wells (as in the TR-FRET protocol).
-
Incubate for 1 hour at 37°C.
-
Prepare a solution of TNF-α in culture medium and add 5 µL to all wells (except unstimulated controls) to achieve a final concentration of 10 ng/mL.
-
Incubate for 6-8 hours.
-
-
Lysis and Luminescence Reading (Day 3):
-
Equilibrate the plate and the Dual-Glo® Luciferase Assay Reagents to room temperature.[11]
-
Add 25 µL of the Dual-Glo® Luciferase Reagent (which contains lysis buffer and Firefly substrate) to each well.[10]
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Read the Firefly luminescence on a plate-based luminometer.
-
Add 25 µL of the Dual-Glo® Stop & Glo® Reagent (which quenches the Firefly reaction and provides the Renilla substrate).[10]
-
Incubate for 10 minutes and read the Renilla luminescence.
-
Data Analysis
-
Normalize Data:
-
Response Ratio = (Firefly Luminescence / Renilla Luminescence)
-
-
Calculate Percent Inhibition:
-
Use the same formula as in the TR-FRET assay, substituting the "Ratio" with the "Response Ratio."
-
-
Counter-Screens: Hits from this assay must be tested in counter-screens to rule out direct inhibition of the luciferase enzyme itself, a common source of false positives in HTS campaigns.[12] This can be done by testing the compounds against purified luciferase enzyme.
Conclusion and Future Directions
The methodologies presented here provide a robust, efficient, and scientifically rigorous approach to screen this compound for potential bioactivity. The combination of a direct, target-based biochemical assay and a comprehensive, pathway-driven cell-based assay offers a high probability of identifying and validating true biological hits. Positive results from this primary screening campaign would justify progression to dose-response studies to determine potency (IC₅₀), followed by structure-activity relationship (SAR) studies with chemical analogs to identify a lead compound for further therapeutic development.[5] This strategic framework is broadly applicable to the initial profiling of any novel chemical entity in a modern drug discovery program.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 5. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 6. dcreport.org [dcreport.org]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. poly-dtech.com [poly-dtech.com]
- 9. cellalabs.com [cellalabs.com]
- 10. High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. High-Throughput Screening to Predict Chemical-Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-MS Method for the Purity Assessment of 2-(2-Methoxybenzoyl)pyridine
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 2-(2-Methoxybenzoyl)pyridine purity. Designed for researchers, scientists, and professionals in drug development, this protocol provides a comprehensive framework for accurately assessing the purity of this compound, a key building block in pharmaceutical synthesis. The methodology is grounded in established principles of reversed-phase chromatography and mass spectrometric detection, and its validation follows the stringent criteria outlined in the ICH Q2(R2) guidelines to ensure data integrity and reliability.[1][2]
Introduction
This compound is an aromatic ketone featuring a pyridine ring substituted with a 2-methoxybenzoyl group.[3][] Its molecular structure makes it a valuable intermediate in the synthesis of various biologically active compounds. The purity of such intermediates is a critical parameter in the drug development process, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for purity determination is essential.
This document provides a step-by-step protocol for an HPLC-MS method that combines the high-resolution separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry.[5][6] This dual-detection approach allows for the accurate quantification of this compound and the identification of potential process-related impurities and degradation products. The causality behind each experimental choice is explained to provide a deeper understanding of the method's development and application.
Chemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a selective and robust analytical method.
| Property | Value | Source |
| Chemical Name | (2-methoxyphenyl)(pyridin-2-yl)methanone | [3] |
| CAS Number | 22945-63-7 | [3][7] |
| Molecular Formula | C13H11NO2 | [3][] |
| Molecular Weight | 213.23 g/mol | [3][] |
| Boiling Point | 392.8°C at 760 mmHg | [7] |
| Density | 1.154 g/cm³ | [7] |
Experimental Design and Rationale
The chosen analytical approach leverages reversed-phase HPLC for separation, coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) for detection and identification.
-
Chromatography: A C18 stationary phase is selected due to its excellent retention and separation capabilities for aromatic compounds like this compound. A gradient elution is employed to ensure the effective separation of the main peak from any potential impurities that may have different polarities.
-
Mobile Phase: A combination of acetonitrile and water is used as the mobile phase. Formic acid is added as a modifier to improve peak shape and to facilitate the protonation of the analyte for ESI-MS detection in positive ion mode.
-
Mass Spectrometry: ESI is the chosen ionization technique due to its suitability for polar and semi-polar molecules. Positive ion mode is selected as the pyridine nitrogen in the analyte is readily protonated. Full scan mode will be used for impurity profiling, while selected ion monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis.
Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade or higher)
-
Water (Type I, ultrapure)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade, for cleaning)
Instrumentation and Analytical Conditions
HPLC System
| Parameter | Specification |
| System | Agilent 1290 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Flow Rate | 0.8 mL/min |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 15.0 | 80 |
| 18.0 | 80 |
| 18.1 | 20 |
| 22.0 | 20 |
Mass Spectrometer
| Parameter | Specification |
| System | Agilent 6120 Quadrupole LC/MS or equivalent |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Range | m/z 100 - 500 |
| Capillary Voltage | 3000 V |
| Fragmentor Voltage | 70 V |
| Gas Temperature | 350 °C |
| Gas Flow | 12 L/min |
| Nebulizer Pressure | 35 psig |
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase (20% acetonitrile in water with 0.1% formic acid) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These will be used to establish the calibration curve.
Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample to be tested.
-
Dissolve the sample in 10 mL of acetonitrile in a volumetric flask to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
Analytical Workflow
The following diagram illustrates the overall workflow for the purity analysis of this compound.
Caption: Overall workflow for the purity analysis of this compound.
Method Validation Protocol
To ensure the reliability and accuracy of the analytical data, the method must be validated according to ICH Q2(R2) guidelines.[1][2]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Analyze a blank solution (mobile phase).
-
Analyze a solution of the this compound reference standard.
-
Analyze the test sample solution.
-
If available, analyze samples spiked with known related substances.
-
-
Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks, and the blank solution should show no interfering peaks at the retention time of the analyte.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Protocol:
-
Prepare at least five concentrations of the reference standard (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
-
Protocol:
-
Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).
-
Analyze each level in triplicate.
-
Calculate the percentage recovery for each replicate.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze six replicate injections of the sample solution at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the two studies should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
-
Acceptance Criteria: The LOQ must be determined with acceptable precision (RSD ≤ 10%).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits.
Data Analysis and Purity Calculation
The purity of this compound is typically determined by the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all impurities have a similar response factor to the main compound. For a more accurate quantification of specific impurities, individual reference standards for those impurities would be required.
Purity Assessment Logic
The following diagram outlines the decision-making process for assessing the purity of a sample.
Caption: Decision tree for the assessment of sample purity based on HPLC-MS data.
Conclusion
The HPLC-MS method detailed in this application note provides a reliable and robust solution for the purity analysis of this compound. By adhering to the outlined protocols and validation criteria, researchers and drug development professionals can ensure the quality and consistency of this important chemical intermediate. The combination of high-resolution separation and sensitive mass spectrometric detection makes this method highly suitable for both routine quality control and in-depth impurity profiling.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. 22945-63-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Introduction: The Analytical Imperative for Pyridine Quantification
An Application Guide to Gas Chromatography Methods for Pyridine Compound Analysis
Pyridine and its derivatives are fundamental heterocyclic aromatic compounds, pivotal in the synthesis of a vast array of products, including pharmaceuticals, vitamins, agrochemicals, and rubber chemicals.[1] Their presence, whether as a final product, an intermediate, a residual solvent, or an environmental contaminant, necessitates precise and robust analytical methods for quantification. Due to its volatile to semi-volatile nature, Gas Chromatography (GC) stands as the premier analytical technique for the determination of pyridine in diverse matrices.[2][3] This guide provides an in-depth exploration of the principles, protocols, and field-proven insights for developing and validating GC methods tailored to pyridine analysis, addressing the needs of researchers, scientists, and drug development professionals.
Pillar 1: Foundational Principles of Pyridine GC Analysis
A successful GC method is built upon a sound understanding of the interplay between the analyte's chemistry and the chromatographic system. For pyridine, its basicity and polarity are the defining characteristics that guide experimental choices.
Column (Stationary Phase) Selection: The Core of the Separation
The separation in GC occurs within the column, where analytes interact with a stationary phase.[4] The principle of "like dissolves like" is paramount; the polarity of the stationary phase dictates the retention and elution order of compounds.[5]
-
The Challenge of Basicity: Pyridine's basic nitrogen can interact strongly with acidic silanol groups present as active sites on the surface of standard silica capillary columns. This acid-base interaction is a primary cause of chromatographic peak tailing, which compromises resolution and quantification accuracy.[6]
-
Recommended Phases:
-
Wax Phases (e.g., Polyethylene Glycol - PEG): These polar phases are highly effective for analyzing polar and basic compounds like pyridine. Columns specifically treated for amine analysis, such as the Agilent CP-Wax 51 for Amines, provide excellent peak shape and resolution for pyridine and its picoline and lutidine homologues.[7]
-
Mid-Polarity Phases (e.g., 5% Phenyl-Methylpolysiloxane): These are robust, general-purpose columns (e.g., Rxi-5Sil MS, HP-5MS). While less polar than wax columns, their inertness is often sufficient to produce acceptable peak shapes for pyridine, especially in MS applications where specificity is high.[2][8] A long column with a thicker film can be employed to effectively separate pyridine from the solvent front and other interferences.[2]
-
Detector Selection: Tailoring Sensitivity and Specificity
The choice of detector depends on the required sensitivity, selectivity, and the nature of the sample matrix.
-
Flame Ionization Detector (FID): The FID is a robust, universal detector for organic compounds. It generates a current proportional to the number of carbon atoms entering the flame, making it an excellent choice for routine quantification when the sample matrix is relatively clean and analyte identity is already established.[1][3][9]
-
Mass Spectrometry (MS): The MS detector offers unparalleled specificity and sensitivity. It separates and detects ions based on their mass-to-charge ratio, providing structural information that confirms analyte identity.[2][3][10] For complex matrices or trace-level analysis, GC-MS, particularly with tandem mass spectrometry (GC-MS/MS), is the method of choice for its ability to filter out matrix interference and achieve very low detection limits.[2][11]
Sample Introduction: The Gateway to the System
How the sample is introduced into the GC is critical, especially for complex matrices.
-
Direct Liquid Injection: For clean samples and standards, direct injection of a solution (e.g., pyridine in methanol) is straightforward.[1]
-
Static Headspace (HS) Injection: Pyridine's volatility makes it an ideal candidate for headspace analysis.[2] In this technique, a liquid or solid sample is sealed in a vial and heated, allowing volatile analytes to partition into the gas phase (the "headspace") above the sample.[12] An aliquot of this vapor is then injected into the GC. This is exceptionally useful for analyzing pyridine in non-volatile or complex matrices like soil, sediments, and biological tissues, as it prevents non-volatile matrix components from contaminating the GC system.[2][11]
Pillar 2: Sample Preparation and Derivatization Strategies
Direct vs. Extraction-Based Methods
For simple matrices, a "dilute-and-shoot" approach is often sufficient. However, for complex samples, preparation is key to a reliable method.
-
Sorbent Tube Trapping (Air Samples): Pyridine in air can be collected by drawing a known volume of air through a sorbent tube (e.g., XAD-7). The trapped pyridine is then desorbed with a solvent like methanol for GC analysis.[1]
-
Headspace Preparation (Solid/Liquid Samples): Samples are typically weighed into a headspace vial, often with a solvent like water to create a slurry, and spiked with an internal standard. The vial is sealed and heated to allow pyridine to volatilize into the headspace for analysis.[2]
The Role of Derivatization
Derivatization is a chemical reaction that modifies an analyte to make it more suitable for GC analysis, typically by increasing its volatility or thermal stability.[13]
-
Is it needed for Pyridine? For pyridine itself, derivatization is generally not required. It is sufficiently volatile for direct GC analysis.
-
When is it encountered? Derivatization is common in fields like metabolomics, where a wide range of compounds (sugars, amino acids, etc.) must be analyzed simultaneously. In these protocols, a two-step process of methoximation followed by silylation is common.[14]
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogens on polar functional groups with a non-polar trimethylsilyl (TMS) group.[13]
-
-
Pyridine as a Catalyst: Critically, pyridine is often used as a basic solvent and catalyst in these derivatization reactions to enhance the reaction efficiency, especially for sterically hindered groups.[15] It is essential to use anhydrous pyridine for this purpose, as moisture can decompose the silylating reagent and the resulting TMS derivatives, leading to loss of sensitivity.[16]
Pillar 3: Validated Protocols and Workflows
The following protocols are designed as robust starting points for method development and validation.
Protocol 1: Trace Pyridine in Biological & Environmental Samples via Headspace GC-MS/MS
This method is ideal for quantifying low levels of pyridine in complex solid or semi-solid matrices, minimizing matrix effects.[2][11]
Experimental Workflow Diagram
Caption: Workflow for Headspace GC-MS/MS analysis of pyridine.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1.0 g of homogenized sample (e.g., crustacean tissue, sediment) into a 20 mL headspace vial.[2]
-
Add 2 mL of deionized water and mix to form a slurry.
-
Spike the sample with 100 µL of an appropriate concentration of pyridine-d5 internal standard (IS) solution.
-
Immediately seal the vial with a crimp cap and vortex thoroughly. Prepare samples sequentially to minimize loss of volatiles.[2]
-
-
Instrumental Analysis:
-
Place the sealed vials in the headspace autosampler tray.
-
Equilibrate the vial at 80°C for 30 minutes with agitation.[2]
-
Inject 1 mL of the headspace vapor into the GC-MS/MS system.
-
-
Data Analysis:
-
Monitor specific precursor-to-product ion transitions (MRM) for both pyridine and pyridine-d5 to ensure specificity.
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of calibration standards.
-
Calculate the concentration of pyridine in the samples using the regression equation from the calibration curve.
-
Table 1: Example GC-MS/MS Parameters
| Parameter | Setting | Rationale |
| GC System | Shimadzu GC-2010Plus or equivalent | Provides precise temperature and flow control. |
| Column | Restek Rxi-5Sil MS, 60m x 0.25mm ID, 1.0µm film thickness[2] | Long column with thick film enhances separation from solvent front and deuterated internal standard. |
| Oven Program | Isocratic at 100°C for 15 min[2] | Simple, rapid program sufficient for separating the volatile target analyte from interferences. |
| Injector Temp | 150°C | Ensures rapid volatilization without thermal degradation. |
| Carrier Gas | Helium or Nitrogen, Constant flow | Inert gases for carrying the sample through the column. |
| MS System | Triple Quadrupole MS | Required for high-selectivity MRM experiments. |
| Ion Source Temp | 230°C | Optimal temperature for efficient ionization. |
| Interface Temp | 280°C | Prevents condensation of analytes in the transfer line. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity by monitoring specific ion transitions. |
Protocol 2: Pyridine in Workplace Air using Sorbent Tubes and GC-FID
This method is based on established occupational health procedures for monitoring airborne contaminants.[1]
Experimental Workflow Diagram
Caption: Workflow for GC-FID analysis of pyridine from air samples.
Step-by-Step Protocol:
-
Sample Collection:
-
Calibrate a personal sampling pump to a flow rate of approximately 0.1 L/min.
-
Break the ends of an XAD-7 sorbent tube and connect it to the pump.
-
Draw a known volume of air (e.g., 10 L) through the tube.[1]
-
After sampling, seal the tube with plastic caps for transport to the laboratory.
-
-
Sample Desorption:
-
Place the front and back sorbent sections into separate 2 mL autosampler vials.
-
Add 1.0 mL of desorption solvent (e.g., methanol containing an internal standard like N,N-dimethylformamide) to each vial.[1]
-
Seal the vials and allow them to desorb for 60 minutes with occasional shaking.
-
-
Instrumental Analysis:
-
Inject 1 µL of the desorbed solution into the GC-FID system.
-
Prepare calibration standards by diluting a known quantity of pyridine in the same internal standard solution.
-
Quantify the pyridine peak based on the calibration curve generated from the standards.
-
Table 2: Example GC-FID Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent GC or equivalent with FID | Standard, reliable instrumentation for routine quantification. |
| Column | 60m x 0.32mm ID, 1.0µm df Stabilwax-DB or equivalent[1] | A polar wax-type column provides good peak shape for pyridine. |
| Oven Program | Example: 70°C for 4 min, then ramp 10°C/min to 240°C[7] | Temperature program to separate pyridine from desorption solvent and impurities. |
| Injector Temp | 250°C | Ensures rapid volatilization. |
| Detector Temp | 250°C | Maintains analytes in the gas phase and ensures stable detector response. |
| Carrier Gas | Nitrogen or Helium | Standard carrier gases for GC-FID. |
| Injection | 1 µL, Split | Split injection prevents column overloading with the solvent. |
Pillar 4: Method Validation and Troubleshooting
A developed method is only useful if it is validated to be fit for its intended purpose.
Key Validation Parameters
According to ICH guidelines, a quantitative method should be validated for the following:[17][18]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components). GC-MS provides high specificity.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration over a specific range.
-
Accuracy: The closeness of the test results to the true value, often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
Troubleshooting Common Issues
| Issue | Common Cause(s) | Potential Solution(s) |
| Peak Tailing | Strong interaction of basic pyridine with active sites in the inlet liner or column.[6] | Use a base-deactivated inlet liner. Employ a column specifically designed for amine analysis (e.g., wax-based). Ensure the entire flow path is inert. |
| Poor Sensitivity | Analyte loss during sample preparation; non-optimal detector settings; moisture contamination in derivatization. | Use an internal standard to correct for losses. Optimize detector parameters. Use anhydrous solvents and reagents for derivatization steps.[16] |
| Co-elution | Insufficient chromatographic resolution between pyridine and a matrix interferent. | Adjust the oven temperature program (slower ramp rate). Switch to a column with a different selectivity (e.g., from a 5% phenyl to a wax phase). Use GC-MS and monitor a unique ion for pyridine.[1] |
| Carryover | Adsorption of pyridine in the injector or column, leading to its appearance in subsequent blank runs. | Increase injector temperature. Perform solvent rinses between injections. Use a base-deactivated liner. Check for contamination in the autosampler syringe. |
Conclusion
The gas chromatographic analysis of pyridine compounds is a well-established and powerful technique. Success hinges on a rational selection of the column, detector, and sample introduction method based on the analyte's chemical properties and the sample matrix. For routine quantification in clean matrices, GC-FID offers a robust and cost-effective solution. For complex samples requiring high sensitivity and unambiguous identification, headspace GC coupled with tandem mass spectrometry provides unmatched performance. By following validated protocols and understanding the fundamental principles of the separation, researchers can confidently generate accurate and reliable data for pyridine and its derivatives in any application.
References
- 1. osha.gov [osha.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. srigc.com [srigc.com]
- 5. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. GC-FID | Gas Chromatography Flame Ionization Detector [scioninstruments.com]
- 10. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]
- 12. Water quality-Determination of pyridine-Gas chromatography [english.mee.gov.cn]
- 13. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 14. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]
- 15. gcms.cz [gcms.cz]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. johronline.com [johronline.com]
The Versatile Ligand: Application Notes and Protocols for 2-(2-Methoxybenzoyl)pyridine in Coordination Chemistry
Introduction: Unveiling the Potential of 2-(2-Methoxybenzoyl)pyridine
In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new metal complexes with tailored properties. Among the vast array of organic ligands, this compound stands out as a particularly intriguing bidentate ligand. Its structure, featuring a pyridine ring linked to a methoxy-substituted benzoyl group, offers a unique combination of steric and electronic properties that make it a valuable tool for researchers, scientists, and drug development professionals.[1] The presence of both a nitrogen atom in the pyridine ring and an oxygen atom in the carbonyl group allows for the formation of stable chelate rings with a variety of metal ions.[1] This guide provides an in-depth exploration of the use of this compound in coordination chemistry, offering detailed protocols and expert insights into its synthesis, characterization, and the application of its metal complexes.
The methoxy group at the ortho-position of the benzoyl ring introduces a significant steric influence, which can dictate the coordination geometry around the metal center and potentially lead to the formation of unique stereoisomers. Furthermore, the electron-donating nature of the methoxy group can modulate the electronic properties of the resulting metal complexes, influencing their reactivity, spectroscopic signatures, and potential catalytic or biological activity.[1] This document will serve as a comprehensive resource, guiding researchers through the practical aspects of working with this versatile ligand and its coordination compounds.
Part 1: Ligand Synthesis and Characterization
A reliable and efficient synthesis of the ligand is the foundational step for any study in coordination chemistry. This section provides a proven protocol for the preparation of this compound, along with essential characterization techniques.
Protocol 1: Synthesis of this compound
This protocol is based on the well-established Grignard reaction, a robust method for the formation of carbon-carbon bonds.
Causality behind Experimental Choices: The Grignard reaction is chosen for its high yield and reliability in forming the ketone from a nitrile precursor. The use of anhydrous solvents is critical to prevent the quenching of the highly reactive Grignard reagent.
Materials:
-
2-Bromopyridine
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
2-Methoxybenzonitrile
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of 2-bromopyridine in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is exothermic and should initiate spontaneously. If not, gentle warming may be required.
-
Once the reaction starts, add the remaining 2-bromopyridine solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (2-pyridylmagnesium bromide).
-
-
Reaction with Nitrile:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-methoxybenzonitrile in anhydrous diethyl ether or THF dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Hydrolysis and Work-up:
-
Carefully quench the reaction by slowly adding 1 M HCl while cooling the flask in an ice bath.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Self-Validation: The successful synthesis can be confirmed by Thin Layer Chromatography (TLC) analysis, which should show the disappearance of the starting materials and the appearance of a new spot for the product.
Characterization of this compound
Accurate characterization is essential to confirm the identity and purity of the synthesized ligand.
Table 1: Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the pyridine and benzoyl rings in the range of 7.0-8.8 ppm. A singlet for the methoxy group protons around 3.8-4.0 ppm. |
| ¹³C NMR | Resonances for the carbonyl carbon (~190-200 ppm), aromatic carbons, and the methoxy carbon (~55-60 ppm).[2][3] |
| FT-IR | A strong absorption band for the C=O stretching vibration around 1660-1680 cm⁻¹. Bands corresponding to C=N and C=C stretching of the aromatic rings. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₁NO₂: 213.23 g/mol ).[4] |
Part 2: Synthesis and Characterization of Metal Complexes
The true utility of this compound lies in its ability to form stable complexes with a wide range of metal ions.[1] This section details a general protocol for the synthesis of its metal complexes and the key techniques for their characterization.
Protocol 2: General Synthesis of Metal(II) Complexes with this compound
This protocol can be adapted for various divalent transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II).
Causality behind Experimental Choices: The choice of solvent is crucial for dissolving both the ligand and the metal salt. Methanol or ethanol are often good choices. The stoichiometry of the reaction is typically 2:1 (ligand:metal) to favor the formation of bis-ligand complexes, though other ratios can be explored.
Materials:
-
This compound
-
A metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂, ZnCl₂)
-
Methanol or Ethanol
-
Standard laboratory glassware
Procedure:
-
Ligand Solution: Dissolve 2 equivalents of this compound in a suitable volume of methanol or ethanol with gentle heating if necessary.
-
Metal Salt Solution: In a separate flask, dissolve 1 equivalent of the metal(II) salt in a minimal amount of the same solvent.
-
Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature.
-
Precipitation and Isolation: A precipitate of the metal complex may form immediately or upon standing. If no precipitate forms, the solution can be slowly evaporated or layered with a less polar solvent (e.g., diethyl ether) to induce crystallization.
-
Washing and Drying: Collect the solid product by filtration, wash with a small amount of cold solvent, and then with diethyl ether. Dry the complex in a desiccator or under vacuum.
Self-Validation: The formation of a colored precipitate (for transition metals) and a change in the IR spectrum (shift of the C=O band) are initial indicators of successful complexation.
Characterization of Metal Complexes
A combination of spectroscopic and analytical techniques is required to fully characterize the resulting coordination compounds.
Table 2: Key Characterization Techniques for Metal Complexes
| Technique | Information Obtained |
| FT-IR Spectroscopy | A shift in the C=O stretching frequency to a lower wavenumber upon coordination to the metal ion is a key indicator of complex formation. |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) and d-d transitions for transition metal complexes.[5][6] |
| Elemental Analysis | Confirms the empirical formula of the complex and the ligand-to-metal ratio. |
| Molar Conductivity | Determines whether the complex is an electrolyte or non-electrolyte in solution. |
| Magnetic Susceptibility | For paramagnetic complexes (e.g., with Cu(II), Ni(II), Co(II)), this measurement helps to determine the number of unpaired electrons and provides insight into the geometry of the complex. |
| X-ray Crystallography | Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.[7][8] |
Part 3: Applications of this compound Metal Complexes
The coordination complexes of this compound and related ligands have shown promise in various fields, including catalysis and medicinal chemistry.
Application in Catalysis
Pyridine-containing ligands are widely used in catalysis due to their ability to stabilize various oxidation states of metal ions and influence the reactivity of the metal center.[9][10] Metal complexes of this compound could potentially be explored as catalysts in a range of organic transformations.
Workflow for Catalytic Screening:
Caption: Workflow for screening metal complexes as catalysts.
Application in Bioinorganic Chemistry and Drug Development
Many metal complexes exhibit significant biological activity, and ligands play a crucial role in tuning this activity.[11][12] Thiosemicarbazone derivatives of 2-benzoylpyridine have shown promising antibacterial, antifungal, and antiproliferative activities.[11][13] This suggests that complexes of this compound could also possess interesting biological properties.
Workflow for Biological Activity Screening:
Caption: Workflow for screening biological activity.
Conclusion and Future Outlook
This compound is a ligand with significant untapped potential in coordination chemistry. Its straightforward synthesis and versatile coordination behavior make it an attractive building block for the construction of novel metal complexes. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemistry of this ligand and its derivatives. Future research in this area could focus on the development of chiral complexes for asymmetric catalysis, the investigation of the photophysical properties of its complexes for applications in materials science, and a more in-depth exploration of the biological activities of its coordination compounds for the development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 2-Methoxypyridine(1628-89-3) 13C NMR [m.chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. air.unimi.it [air.unimi.it]
- 10. [PDF] Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Versatile Scaffold of 2-(2-Methoxybenzoyl)pyridine: A Guide for Medicinal Chemists
In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to the structure of numerous therapeutic agents.[1][2] Its unique electronic properties and capacity for hydrogen bonding have made it a cornerstone in the design of molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3] This guide delves into a specific, yet highly promising, pyridine-based scaffold: 2-(2-Methoxybenzoyl)pyridine. We will explore its synthesis, potential for derivatization, and the protocols for evaluating the biological activity of its analogs, providing researchers and drug development professionals with a comprehensive resource for harnessing its therapeutic potential.
The this compound Scaffold: An Introduction
This compound is an aromatic ketone with the chemical formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol .[4][5] The molecule incorporates a pyridine ring linked to a benzoyl group, which is further substituted with a methoxy group at the ortho position. This seemingly simple arrangement of functional groups provides a rich platform for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The pyridine nitrogen can act as a hydrogen bond acceptor, while the methoxy group can influence conformation and lipophilicity, all of which are critical determinants of a molecule's interaction with biological targets.
Synthesis of the this compound Scaffold
The synthesis of this compound can be approached through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Two common and effective strategies are Grignard reactions and Friedel-Crafts acylation.
Protocol 1: Synthesis via Grignard Reaction
This method involves the reaction of a pyridyl Grignard reagent with a suitable benzoyl derivative.
Workflow for Grignard Synthesis
Caption: Grignard reaction workflow for synthesis.
Materials:
-
2-Bromopyridine
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
2-Methoxybenzoyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Add anhydrous THF to the flask.
-
Slowly add a solution of 2-bromopyridine in anhydrous THF to the magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
Once the Grignard reagent formation is complete (disappearance of magnesium), cool the reaction mixture to 0 °C.
-
Slowly add a solution of 2-methoxybenzoyl chloride in anhydrous THF to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Protocol 2: Synthesis via Friedel-Crafts Acylation
While classical Friedel-Crafts acylation on pyridine itself is challenging due to the deactivating effect of the nitrogen atom, modifications or alternative strategies can be employed.[6] A more feasible approach involves the acylation of a silylated pyridine derivative, which proceeds under milder conditions.[7]
Workflow for Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation workflow.
Materials:
-
2-(Trimethylsilyl)pyridine
-
2-Methoxybenzoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve 2-(trimethylsilyl)pyridine in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add 2-methoxybenzoyl chloride to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Derivatization and Structure-Activity Relationship (SAR)
The this compound scaffold offers several points for diversification to explore structure-activity relationships (SAR). Key modifications can be made to the pyridine ring, the benzoyl moiety, and the methoxy group.
Table 1: Potential Derivatization Strategies and Their Rationale
| Modification Site | Potential Modifications | Rationale for Biological Activity |
| Pyridine Ring | Substitution with alkyl, aryl, or halogen groups. | To modulate lipophilicity, steric hindrance, and electronic properties, potentially enhancing binding to target proteins. |
| Benzoyl Ring | Introduction of electron-donating or electron-withdrawing groups. | To alter the electronic character of the molecule and influence interactions with the target, such as pi-stacking or hydrogen bonding. |
| Ketone Linker | Reduction to an alcohol or conversion to an oxime or hydrazone. | To change the geometry and hydrogen bonding capabilities of the linker, potentially leading to altered target engagement. |
| Methoxy Group | Demethylation to a hydroxyl group or replacement with other alkoxy groups. | To introduce a hydrogen bond donor (hydroxyl) or to fine-tune lipophilicity and steric bulk. |
A review of pyridine derivatives has shown that the addition of methoxy and hydroxyl groups can enhance antiproliferative activity.[8][9]
Applications in Medicinal Chemistry: Anticancer and Anti-inflammatory Potential
Pyridine-based compounds are well-represented among FDA-approved drugs for a variety of indications, including cancer and inflammatory diseases.[2] While specific derivatives of this compound are not yet marketed drugs, the scaffold holds significant promise based on the activities of related compounds.
Anticancer Applications
Many pyridine derivatives have demonstrated potent anticancer activity by targeting various cellular pathways. A common mechanism of action is the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[8][10] The 2-aminopyridine moiety, for instance, is a known hinge-binding motif in many kinase inhibitors.[4]
Potential Signaling Pathway: Kinase Inhibition
Caption: Potential kinase inhibition pathway.
Protocol 3: In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[11][12]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[11]
-
Prepare serial dilutions of the this compound derivatives in culture medium from a DMSO stock. The final DMSO concentration should be ≤ 0.1%.
-
Treat the cells with various concentrations of the compounds and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Table 2: Representative IC₅₀ Values for Pyridine Derivatives Against Cancer Cell Lines
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Pyridine-Urea Derivative | HCT-116 | Induces G2/M arrest | [Not found] |
| Spiro-pyridine Derivative | Caco-2 | 7.83 | [11] |
| N-(2-Methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamide | HeLa, RD, BxPC-3 | 0.1 - 100 | [13] |
Anti-inflammatory Applications
Inflammation is a key process in many diseases, and the NF-κB signaling pathway is a central regulator of the inflammatory response.[13][14][15] Some pyridine derivatives have been shown to inhibit NF-κB activation, thereby reducing the production of pro-inflammatory mediators.[1][16]
Potential Signaling Pathway: NF-κB Inhibition
Caption: Potential NF-κB inhibition pathway.
Protocol 4: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Assay
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[17][18]
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Complete cell culture medium.
-
Lipopolysaccharide (LPS).
-
Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[18]
-
Sodium nitrite (for standard curve).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Perform a cell viability assay (e.g., MTT) to rule out cytotoxicity.
Table 3: Representative IC₅₀ Values for Pyridine Derivatives in Anti-inflammatory Assays
| Compound Class | Assay | IC₅₀ (µM) | Reference |
| Pyridine Derivative | NO Inhibition (RAW 264.7) | 76.6 | [17] |
| Thieno[2,3-b]pyridine Derivative | COX-2 Inhibition | Better than celecoxib at 10 µM | [19] |
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. Its synthetic accessibility and multiple points for derivatization allow for the systematic exploration of structure-activity relationships. The established anticancer and anti-inflammatory activities of related pyridine derivatives provide a strong rationale for investigating the potential of this scaffold in these therapeutic areas. The protocols outlined in this guide offer a solid foundation for researchers to synthesize, derivatize, and evaluate the biological activity of novel compounds based on the this compound core. Future work should focus on building libraries of derivatives and screening them against a wide range of biological targets to fully unlock the therapeutic potential of this valuable scaffold.
References
- 1. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medium.com [medium.com]
- 15. mdpi.com [mdpi.com]
- 16. Pyridine N-oxide derivatives inhibit viral transactivation by interfering with NF-kappaB binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mjas.analis.com.my [mjas.analis.com.my]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Methoxybenzoyl)pyridine
Introduction
Welcome to the technical support center for the synthesis of 2-(2-Methoxybenzoyl)pyridine. This molecule is a key intermediate in pharmaceutical research and materials science. While several synthetic routes exist, achieving high yields consistently can be challenging due to the nuanced reactivity of the pyridine ring and the potential for multiple side reactions.
This guide is structured as a series of troubleshooting questions and FAQs our team frequently encounters. It is designed to provide you, the researcher, with not just solutions but also the underlying chemical principles to empower you to diagnose and resolve issues in your own work. We will focus on the two most prevalent synthetic strategies: Grignard-based reactions and Palladium-catalyzed cross-coupling.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section directly addresses specific experimental failures in a question-and-answer format.
I. Grignard Reagent-Based Syntheses
The reaction of a 2-pyridyl organometallic with a 2-methoxybenzoyl electrophile is a classic approach. However, it is notoriously sensitive to reaction conditions.
Question 1: My Grignard reaction yield is consistently low (<30%). I'm reacting 2-pyridylmagnesium bromide with 2-methoxybenzoyl chloride. What are the most likely causes?
Answer: This is a very common issue stemming from the finicky nature of Grignard reactions, especially with heterocyclic substrates.[1][2] Let's break down the potential failure points, moving from the most to least probable.
-
Inadequate Anhydrous Conditions: This is the primary culprit in over 90% of Grignard failures. Grignard reagents are powerful bases and will react instantly with any protic source, especially water.[3]
-
Causality: The carbanionic carbon of the Grignard reagent will deprotonate water far more rapidly than it will attack the electrophilic carbonyl carbon. This quenches your reagent and halts the desired reaction.
-
Validation & Solution:
-
Glassware: Flame-dry all glassware under vacuum or in an oven at >120°C for several hours and cool under a stream of inert gas (Argon or Nitrogen).
-
Solvents: Use freshly distilled, anhydrous solvents. THF should be dried over sodium/benzophenone until the characteristic deep blue/purple color persists.
-
Starting Materials: Ensure your 2-bromopyridine and 2-methoxybenzoyl chloride are anhydrous. The acid chloride is particularly susceptible to hydrolysis.
-
-
-
Poor Quality or Inactive Magnesium: The surface of magnesium turnings can oxidize to form a passivating layer of MgO, which prevents the reaction from initiating.[1][4]
-
Causality: The formation of the Grignard reagent is a surface reaction. An oxidized surface presents a kinetic barrier that can be insurmountable.
-
Validation & Solution:
-
Use fresh, shiny magnesium turnings.
-
Activation: Before adding your halide, activate the magnesium. Add the turnings to the flame-dried flask with a magnetic stir bar and a single crystal of iodine. Gently warm the flask until purple iodine vapor is visible.[2][4] The iodine etches the MgO layer, exposing fresh magnesium. The color should fade as the reaction begins. Alternatively, add a few drops of 1,2-dibromoethane.
-
-
-
Side Reaction: Wurtz Homocoupling: A significant portion of your 2-bromopyridine can couple with the 2-pyridylmagnesium bromide formed, leading to 2,2'-bipyridine.
-
Causality: This is essentially an Sₙ2-type reaction where the Grignard reagent acts as a nucleophile attacking the starting halide.
-
Solution: Add the 2-bromopyridine solution dropwise and slowly to the activated magnesium. This keeps the instantaneous concentration of the halide low, disfavoring the bimolecular homocoupling reaction.
-
Below is a workflow diagram to guide your troubleshooting process for Grignard reactions.
Caption: Troubleshooting workflow for low-yield Grignard reactions.
II. Palladium-Catalyzed Cross-Coupling Reactions
Modern cross-coupling methods, like Suzuki or Buchwald-Hartwig reactions, offer an alternative but come with their own set of challenges, often referred to as the "2-Pyridyl Problem".[5]
Question 2: I am trying a Suzuki coupling between 2-pyridylboronic acid and 2-methoxybromobenzene, but I get low conversion and significant protodeboronation of my starting material. Why?
Answer: This is a classic manifestation of the "2-Pyridyl Problem".[5] The issue is multifaceted and rooted in the electronic nature of the 2-pyridyl substrate.
-
Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center.
-
Causality: This coordination can stabilize the palladium complex, slowing down or completely inhibiting the catalytic cycle, particularly the crucial oxidative addition and reductive elimination steps.
-
Solution:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[6] These ligands are designed to be sterically demanding, which accelerates reductive elimination and can prevent inhibitory binding of the pyridine nitrogen.
-
Substituents: If possible, using a 2-pyridyl nucleophile with a substituent at the 6-position can sterically block the nitrogen from coordinating with the palladium catalyst, often leading to higher yields.[5]
-
-
-
Instability of 2-Pyridylboronic Acids: 2-Pyridylboronic acids are notoriously prone to protodeboronation, especially under basic aqueous conditions typical for Suzuki couplings.
-
Causality: The electron-withdrawing nature of the pyridine ring acidifies the C-B bond, making it susceptible to cleavage by water or other protic species.
-
Solution:
-
Use a Milder Base: Switch from strong bases like NaOH or K₂CO₃ to milder options like K₃PO₄ or CsF.
-
Anhydrous Conditions: Consider non-aqueous Suzuki coupling conditions.
-
Use Boronate Esters: 2-Pyridylboronic acid pinacol esters (BPin) are significantly more stable than the corresponding boronic acids. They are often the reagent of choice for these challenging couplings.
-
-
The diagram below illustrates the key challenge in the catalytic cycle.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-Pyridyl Ketones
Welcome to the technical support center for the purification of 2-pyridyl ketones. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve challenges encountered during their experiments. 2-Pyridyl ketones are crucial building blocks in pharmaceuticals and functional materials, but their unique chemical properties can present significant purification challenges.[1] This resource provides field-proven insights and detailed protocols to help you achieve the highest purity for your compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategy for purifying 2-pyridyl ketones.
Q1: What are the primary methods for purifying 2-pyridyl ketones?
The three most common and effective techniques are:
-
Flash Column Chromatography: A preparative technique that separates compounds based on their differential partitioning between a mobile phase and a stationary phase.[2] It is highly versatile for a wide range of impurities.
-
Acid-Base Extraction: A liquid-liquid extraction technique that leverages the basicity of the pyridine nitrogen to separate the target compound from non-basic impurities.[3][4]
-
Recrystallization: A method for purifying solid compounds by dissolving the crude material in a hot solvent and allowing pure crystals to form upon cooling.[5]
Q2: Why can 2-pyridyl ketones be particularly challenging to purify?
The primary challenges stem from the properties of the 2-pyridyl moiety itself:
-
Basicity: The lone pair of electrons on the pyridine nitrogen atom makes the molecule basic. This can cause strong, non-ideal interactions with the acidic silanol groups on standard silica gel, leading to significant tailing and poor separation during chromatography.[6]
-
Chelation: The nitrogen atom and the adjacent ketone's carbonyl oxygen can act as a bidentate ligand, chelating to metal ions.[7][8] This is a major issue if residual metal catalysts (e.g., Palladium, Copper, Nickel) from a preceding cross-coupling reaction are present, as the metal-ketone complex can be difficult to separate from the pure product.[9]
-
Polarity: The combination of the polar ketone and the pyridine ring gives these molecules moderate to high polarity, which influences the choice of solvents for both chromatography and recrystallization.
Q3: How do I select the best purification strategy for my specific 2-pyridyl ketone?
The optimal strategy depends on the nature of the impurities, the scale of your reaction, and the physical state of your product. The following decision tree provides a general guideline.
Caption: Decision tree for selecting a purification method.
Q4: What are the most common impurities found alongside 2-pyridyl ketones?
Impurities are highly dependent on the synthetic route used to prepare the ketone.
-
From Cross-Coupling Reactions (e.g., Suzuki, Stille): Residual palladium or copper catalysts, phosphine ligands (or their oxides), and homocoupled byproducts are common.[1][10]
-
From Organometallic Addition to Esters/Acids: Unreacted starting materials (e.g., 2-bromopyridine) or byproducts from side reactions like protodeborylation can be present.[1][11]
-
From Oxidation of Secondary Alcohols: Unreacted starting alcohol or over-oxidation products.
-
Solvent Residues: Solvents used in the reaction or workup, such as DMF or THF, can be difficult to remove.[12]
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during purification in a question-and-answer format.
Category: Flash Column Chromatography
Q: My 2-pyridyl ketone is streaking badly on the silica gel column, resulting in broad peaks and poor separation. What is happening and how do I fix it?
A: This is the most common problem and is caused by the basic pyridine nitrogen interacting strongly with acidic silanol (Si-OH) groups on the surface of the silica gel.[13] This strong, non-specific binding prevents clean elution.
Solution: Neutralize the stationary phase by adding a small amount of a basic modifier to your eluent.
-
Triethylamine (Et₃N): Add 0.5-2% triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N). The triethylamine is a stronger base and will preferentially bind to the acidic sites on the silica, allowing your 2-pyridyl ketone to elute symmetrically.
-
Ammonia: For very basic compounds, pre-treating the silica gel with ammonia can be effective. This can be done by preparing a slurry of silica in your eluent containing 2-5% of a 7N solution of ammonia in methanol, then packing the column with this slurry.
Caption: Mechanism of action for basic modifiers in chromatography.
Q: My compound is inseparable from an impurity. How can I improve the resolution?
A: Improving resolution requires optimizing several parameters.
-
Run a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help separate compounds with very similar Rf values.
-
Change the Solvent System: Switch to a different solvent system with different selectivities. For example, if you are using Hexane/Ethyl Acetate, try a system with Dichloromethane/Methanol.[14]
-
Use a Finer Silica Gel: Switching from standard flash silica (40-63 µm) to a smaller particle size (e.g., 25-40 µm) will increase the surface area and improve separation efficiency, though it will also increase backpressure.
-
Decrease the Column Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the sample load should be 1-5% of the mass of the silica gel.[2]
Category: Acid-Base Extraction
Q: I performed an extraction with 1M HCl, but my 2-pyridyl ketone remained in the organic layer. Why?
A: This usually happens for one of two reasons:
-
Insufficient Acid: You may not have used enough acid to protonate all of your compound. Use a molar excess of acid relative to your 2-pyridyl ketone. Perform multiple extractions (e.g., 3x with fresh aqueous acid) to ensure complete transfer.[15][16]
-
Steric Hindrance/Low Basicity: If the pyridine ring is heavily substituted with electron-withdrawing groups or bulky substituents near the nitrogen, its pKa may be lowered, or the nitrogen may be sterically inaccessible. In this case, a stronger acid (e.g., 3M HCl) might be required, but be cautious of potential hydrolysis of other functional groups.
Q: I've formed a persistent emulsion during the extraction. How can I break it?
A: Emulsions are common when organic and aqueous layers have similar densities or when surfactants are present.
-
Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and density of the aqueous phase, which often helps to break the emulsion.[4]
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: Filter the entire emulsified layer through a pad of Celite or glass wool.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) will allow the layers to separate.
Category: Recrystallization
Q: My compound "oiled out" instead of forming crystals. What should I do?
A: Oiling out occurs when the solute's solubility is exceeded while the solution is still above the compound's melting point.
-
Add More Solvent: Add a small amount of the hot solvent to redissolve the oil, then allow it to cool much more slowly. Insulating the flask can help.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Use a Different Solvent System: The "solubility gap" may be too large in your current solvent. Try a more non-polar solvent or a solvent pair (e.g., dissolving in a good solvent like acetone and slowly adding a poor solvent like hexane until cloudy).[6]
-
Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.
Q: My recovery is very low after recrystallization. How can I improve it?
A: Low recovery typically means too much compound remained dissolved in the cold mother liquor.
-
Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve your crude product. Any excess will retain more product upon cooling.
-
Cool Thoroughly: Ensure the crystallization mixture is cooled to a low temperature (e.g., in an ice bath) for a sufficient amount of time before filtering to maximize crystal formation.
-
Choose a Better Solvent: The ideal solvent dissolves the compound poorly at low temperatures but very well at high temperatures.[5] If your compound has significant solubility even at 0°C, you will inherently have lower recovery.
Section 3: Standard Protocols
Protocol 1: Flash Column Chromatography with Triethylamine Modifier
-
Select Eluent: Determine an appropriate eluent system using Thin Layer Chromatography (TLC), aiming for an Rf of ~0.3 for the desired compound.[17] Add 1% triethylamine (Et₃N) to the chosen solvent mixture (e.g., 89:10:1 Hexane:EtOAc:Et₃N).
-
Pack Column: Pack a column with silica gel using the prepared eluent. Ensure the column is packed evenly without air bubbles.[2]
-
Load Sample: Dissolve the crude 2-pyridyl ketone in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading"), evaporate the solvent, and place the resulting powder on top of the packed column.
-
Elute: Run the column, collecting fractions. Monitor the elution using TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Acid-Base Extraction
-
Dissolve: Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Extract: Add an equal volume of 1M HCl (aq) to the separatory funnel. Stopper the funnel, invert, and vent. Shake gently for 30-60 seconds, venting periodically.[3] Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer (containing the protonated pyridinium salt) into a clean flask. Repeat the extraction of the organic layer two more times with fresh 1M HCl. Combine all aqueous extracts.
-
Back-Wash (Optional): Wash the combined aqueous extracts with a fresh portion of the organic solvent to remove any trapped neutral impurities.
-
Neutralize and Isolate: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 3M NaOH or solid NaHCO₃) with stirring until the solution is basic (pH > 8).[16] The neutral 2-pyridyl ketone should precipitate as a solid or oil out.
-
Recover Product: If a solid precipitates, collect it by vacuum filtration. If it oils out, extract it back into an organic solvent (e.g., 3x with ethyl acetate), dry the combined organic layers with Na₂SO₄, filter, and concentrate.[15]
Section 4: Data Tables
Table 1: Common Solvent Systems for Column Chromatography of 2-Pyridyl Ketones
| Polarity | Solvent System (v/v/v) | Modifier (Optional) | Notes |
| Low | Hexane / Ethyl Acetate (9:1 to 1:1) | 1% Triethylamine | Good for less polar ketones. Most common starting point.[10] |
| Medium | Dichloromethane / Methanol (99:1 to 95:5) | 1% Triethylamine | Good for more polar ketones or for resolving difficult separations.[14] |
| Medium | Hexane / Acetone (4:1 to 1:1) | 1% Triethylamine | Acetone provides different selectivity compared to ethyl acetate.[6] |
| High | Ethyl Acetate / Methanol (98:2 to 90:10) | 0.5% Ammonia (7N in MeOH) | For very polar compounds that do not move in other systems. |
Table 2: Suitable Solvents for Recrystallization of 2-Pyridyl Ketones
| Solvent / System | Type | Notes |
| Ethanol or Isopropanol | Single Solvent | Good for moderately polar ketones. Can sometimes be too good a solvent, leading to low recovery. |
| Toluene | Single Solvent | Good for less polar, aromatic ketones. |
| Ethyl Acetate / Hexanes | Solvent Pair | A versatile system. Dissolve in hot EtOAc, then add hexanes until cloudy and cool slowly.[6] |
| Acetone / Hexanes | Solvent Pair | Similar to EtOAc/Hexanes but with different solubility characteristics.[6] |
| Water | Single Solvent | Only suitable for highly polar, water-soluble pyridyl ketones or for crystallizing their hydrochloride salts.[6] |
Section 5: References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts.... Retrieved from --INVALID-LINK--
-
Knapp, D. M., et al. (2012). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society. Retrieved from --INVALID-LINK--
-
Cerman, J., et al. (2001). Metal Ion Chelates of Lipophilic Alkyl Diazinyl Ketoximes as Hydrolytic Catalysts. Collection of Czechoslovak Chemical Communications.
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Liquid/liquid Extraction. Retrieved from --INVALID-LINK--
-
Mooring, M. (2020). Acid-Base Extraction Tutorial. YouTube. Retrieved from --INVALID-LINK--
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--
-
University of Toronto Scarborough, Chemistry Online. (n.d.). Column Chromatography Theory. Retrieved from --INVALID-LINK--
-
Patterson, J. A. (1943). Purification of ketones. U.S. Patent 2,337,489. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods. Retrieved from --INVALID-LINK--
-
Request PDF. (n.d.). Practical and rapid construction of 2-pyridyl ketone library in continuous flow. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters. Retrieved from --INVALID-LINK--
-
Jackowska, M., et al. (2020). Selectivity in Catalytic Asymmetric Formal [3 + 3] Annulation of 2-Enoyl-pyridine N-Oxide with Benzyl Methyl Ketone. Molecules. Retrieved from --INVALID-LINK--
-
Zhang, G., et al. (2018). Unusual and Persistent Free Radical Intermediate Production from 2-Pyridyl Ketones via UV Irradiation: A Direct ESR Study. PubMed. Retrieved from --INVALID-LINK--
-
Ciesielski, W., et al. (2022). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe 2 ) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions... MDPI. Retrieved from --INVALID-LINK--
-
Gimba, C. E., et al. (2021). Chelation Effect of 2,4-Pentadione with Ni(II) and Cu(II) Ions. Chemistry Research Journal.
-
Flinn Scientific. (n.d.). Basic Column Chromatography. Retrieved from --INVALID-LINK--
-
LibreTexts Chemistry. (2024). 2.4A: Macroscale Columns. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Reduction of 2‐pyridyl ketones with formate. Retrieved from --INVALID-LINK--
-
Ye, Z., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Bis(2-pyridyl) ketone. PubChem. Retrieved from --INVALID-LINK--
-
Agilent. (n.d.). Agilent 2100 Bioanalyzer System Maintenance and Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
Flora, S. J. S., & Pachauri, V. (2010). Chelation in Metal Intoxication. International Journal of Environmental Research and Public Health. Retrieved from --INVALID-LINK--
References
- 1. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. CCCC 1999, Volume 64, Issue 7, Abstracts pp. 1159-1179 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 8. chemrj.org [chemrj.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. flinnsci.com [flinnsci.com]
- 14. mdpi.com [mdpi.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for Coupling 2-Lithiopyridine with Esters
Welcome to the technical support center for the synthesis of 2-acylpyridines via the coupling of 2-lithiopyridine with esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful carbon-carbon bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and achieve reliable, high-yielding results.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: I'm attempting to couple 2-lithiopyridine with my ester, but I'm consistently getting low yields or no desired product at all. What are the first things I should check?
Answer:
Low or no yield in this reaction is a common but often solvable problem. The issue typically stems from one of three areas: the quality of the 2-lithiopyridine, the reaction conditions, or the nature of the ester itself.
Initial Checks & Solutions:
-
Integrity of 2-Lithiopyridine: The successful formation of 2-lithiopyridine is paramount.
-
Moisture and Air Sensitivity: Organolithium reagents are extremely sensitive to moisture and atmospheric oxygen.[1] Ensure your reaction is conducted under a rigorously inert atmosphere (argon or nitrogen) and that all glassware is oven-dried and cooled under vacuum or an inert gas stream. Solvents must be anhydrous.
-
Generation Method: 2-Lithiopyridine is typically generated in situ via lithium-halogen exchange from 2-halopyridines (e.g., 2-bromopyridine) or by direct deprotonation of pyridine.[2][3]
-
For lithium-halogen exchange, ensure the butyllithium (n-BuLi or t-BuLi) reagent is properly titrated and of high quality. The exchange is typically very fast, even at low temperatures (-78 °C).[4]
-
Direct deprotonation can be less efficient and may require stronger bases or additives.
-
-
Verification: While direct analysis is difficult, a simple "test quench" can be informative. After the lithiation step, take a small aliquot of the reaction mixture and quench it with a simple electrophile like D₂O or benzaldehyde. Formation of the expected deuterated pyridine or alcohol, respectively, provides evidence of successful lithiation.
-
-
Reaction Temperature: Temperature control is critical.
-
Initial Addition: The addition of 2-lithiopyridine to the ester should be performed at a very low temperature, typically -78 °C (a dry ice/acetone bath). This minimizes side reactions, particularly the over-addition of the organolithium reagent to the ketone product.
-
Warming: After the initial addition, the reaction may need to be slowly warmed to a slightly higher temperature to ensure complete conversion. However, allowing the reaction to warm too much can lead to decomposition and side products.
-
-
Reagent Purity:
-
Ester: Ensure your ester starting material is pure and free of acidic protons that would quench the 2-lithiopyridine.
-
Solvents: Use high-quality, anhydrous solvents. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are standard.
-
Issue 2: Formation of a Tertiary Alcohol Side Product
Question: My main impurity is a tertiary alcohol, resulting from the addition of two equivalents of 2-lithiopyridine to my ester. How can I prevent this over-addition?
Answer:
This is a classic challenge when reacting organolithiums with esters. The initially formed ketone is often more reactive than the starting ester, leading to a second nucleophilic attack.[5][6][7]
Mechanism of Over-Addition:
Caption: Reaction pathway showing the formation of the desired ketone and the over-addition side product.
Strategies to Minimize Over-Addition:
-
Strict Temperature Control: As mentioned, maintaining a low temperature (-78 °C) throughout the addition of the 2-lithiopyridine is the most crucial factor. At this temperature, the tetrahedral intermediate formed after the first addition is often stable. Upon workup, this intermediate collapses to the ketone.
-
Inverse Addition: Add the ester solution slowly to the solution of pre-formed 2-lithiopyridine at -78 °C. This ensures that the organolithium reagent is never in large excess relative to the ester, which can help minimize the second addition.
-
Use of a Weinreb Amide: A highly effective, though substrate-modifying, strategy is to use a Weinreb amide (N-methoxy-N-methyl amide) instead of an ester. The intermediate formed upon addition of the organolithium reagent is a stable chelated species that does not collapse to a ketone until acidic workup. This prevents over-addition.[4]
Table 1: Effect of Electrophile on Over-Addition
| Electrophile | Intermediate Stability | Tendency for Over-Addition | Typical Yield of Ketone |
| Ester | Low | High | Moderate to Good |
| Weinreb Amide | High (Chelated) | Very Low | Excellent |
| Carboxylic Acid | High (Dianion) | Very Low | Excellent |
Issue 3: Reaction is Sluggish or Incomplete
Question: Even after a prolonged reaction time, I still have a significant amount of unreacted starting material. How can I drive the reaction to completion?
Answer:
A sluggish reaction can be due to insufficient reactivity of either the nucleophile or the electrophile, or suboptimal reaction conditions.
Optimization Strategies:
-
Solvent Choice: While THF is common, its polarity can sometimes be detrimental. In some cases, a less polar solvent like diethyl ether or even a non-polar solvent can enhance the reactivity of the organolithium reagent.[8]
-
Additives:
-
Lewis Acids: The addition of a Lewis acid like CeCl₃ can sometimes improve yields, particularly with sterically hindered or enolizable ketones.[8] While your electrophile is an ester, this principle can sometimes be extended.
-
Coordinating Agents: For direct lithiation, additives like TMEDA (tetramethylethylenediamine) can break up organolithium aggregates, increasing their reactivity.[4]
-
-
Controlled Warming: After the initial low-temperature addition, a carefully controlled warming of the reaction mixture (e.g., to -40 °C or even 0 °C for a short period) might be necessary to push the reaction to completion. This must be done cautiously to avoid promoting side reactions.
-
Ester Reactivity: If your ester is particularly sterically hindered, it may be inherently unreactive. Consider converting the ester to a more reactive acylating agent, such as an acid chloride, if the rest of your molecule is compatible.
Frequently Asked Questions (FAQs)
Q1: Can I use a Grignard reagent (2-pyridylmagnesium bromide) instead of 2-lithiopyridine?
A1: Yes, Grignard reagents can be used and are often a good alternative.[9] They are generally less basic and reactive than their organolithium counterparts, which can sometimes be an advantage in reducing side reactions. However, their formation and reactivity can also be sensitive to reaction conditions.[10]
Q2: My reaction mixture turns a dark color. Is this normal?
A2: The formation of colored solutions is common in organolithium chemistry and does not necessarily indicate a problem. However, the formation of a black precipitate (palladium black, if using a catalyst, which is not typical here) or a sudden, dramatic color change upon warming could signify decomposition.[1] Careful monitoring of the reaction by TLC or LC-MS is the best way to assess its progress.
Q3: What is the best workup procedure for this reaction?
A3: The workup must be done carefully to avoid decomposition of the product.
-
Quenching: At low temperature (-78 °C), slowly quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid quenching with water directly, as this can be a very exothermic process.
-
Extraction: After warming to room temperature, extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Q4: How can I generate and handle 2-lithiopyridine safely?
A4: Organolithium reagents like n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Use proper personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.
-
Perform all transfers using a syringe or cannula.
-
Never draw organolithium reagents into a syringe by pulling back the plunger. Instead, use the pressure of the inert gas in the reagent bottle to slowly fill the syringe.
-
Have an appropriate quenching agent and a class D fire extinguisher readily available.
Experimental Protocols
Protocol 1: General Procedure for the Coupling of 2-Lithiopyridine with an Ester
Caption: Standard workflow for the 2-lithiopyridine and ester coupling reaction.
Detailed Steps:
-
Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Lithiation: Dissolve 2-bromopyridine (1.0 eq.) in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C. Slowly add n-butyllithium (1.05 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour.
-
Coupling: In a separate flame-dried flask, dissolve the ester (1.2 eq.) in anhydrous THF. Using a cannula, slowly add the ester solution to the 2-lithiopyridine solution at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by taking small aliquots, quenching them, and analyzing by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, slowly quench it by adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]
- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting poor solubility of 2-(2-Methoxybenzoyl)pyridine in experiments
A Guide to Overcoming Solubility Challenges in Experimental Workflows
Welcome to the dedicated support guide for researchers, scientists, and drug development professionals working with 2-(2-Methoxybenzoyl)pyridine. This document provides in-depth troubleshooting advice, validated protocols, and expert insights to address one of the most common hurdles encountered with this compound: poor solubility. Our goal is to equip you with the knowledge to diagnose solubility issues, select the appropriate solvent systems, and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving my batch of this compound, even in solvents like DMSO. What are the primary causes?
This is a frequent challenge. The difficulty in dissolving this compound can stem from several factors, often acting in combination.
-
Crystal Lattice Energy: The compound's solid state is a stable crystal lattice. A significant amount of energy is required for a solvent to break down this lattice and solvate the individual molecules. If the solvent-solute interactions are not strong enough to overcome this energy, solubility will be poor.
-
Purity of the Compound: The presence of insoluble impurities from the synthesis or degradation can significantly hinder dissolution. These impurities can act as nuclei, preventing the bulk material from fully dissolving or causing it to precipitate out of a seemingly clear solution. It is crucial to verify the purity of your batch, as variations can lead to inconsistent results.
-
Solvent Quality: The presence of water in hygroscopic organic solvents like DMSO or DMF can dramatically decrease the solubility of hydrophobic compounds. Always use anhydrous, high-purity solvents from a freshly opened bottle for preparing stock solutions.
-
Equilibrium Time: Dissolution is not always instantaneous. Some compounds require more time and gentle agitation to reach their solubility limit. Ensure you are allowing sufficient time for the dissolution process to reach equilibrium.
Q2: What are the recommended starting solvents for solubilizing this compound for in vitro biological assays?
For creating high-concentration stock solutions intended for dilution into aqueous assay media, the choice of an organic solvent is critical. The ideal solvent should dissolve the compound at a high concentration (e.g., 10-50 mM) and be miscible with your aqueous buffer with minimal precipitation upon dilution.
Based on its chemical properties, the following solvents are recommended as starting points.
Table 1: Recommended Solvents for this compound Stock Solutions
| Solvent | Class | Boiling Point (°C) | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 189 | First choice. Excellent solubilizing power for a wide range of organic compounds.[1][2] It is miscible with water and most cell culture media. Use anhydrous grade and limit final concentration in assays to ≤0.5% to avoid cytotoxicity. |
| Dimethyl Formamide (DMF) | Aprotic, Polar | 153 | Good alternative to DMSO. Also hygroscopic, so use anhydrous grade. Generally considered slightly more toxic than DMSO. |
| Ethanol (EtOH) | Protic, Polar | 78.4 | Useful if DMSO/DMF are incompatible with your assay. Solubility may be lower than in DMSO. Use absolute ethanol (200 proof). Can sometimes cause precipitation when diluted into aqueous buffers. |
| Methanol (MeOH) | Protic, Polar | 64.7 | Similar to ethanol but can be more volatile and toxic. |
Expert Tip: Always prepare a high-concentration stock (e.g., 20-50 mM) in your chosen organic solvent. Then, for your working solution, perform a serial dilution into your final aqueous buffer or cell culture medium. This two-step process minimizes the chance of precipitation.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS? What is the role of pH?
Directly dissolving this compound in aqueous buffers is generally not feasible due to its predominantly hydrophobic structure. The pyridine ring offers some potential for protonation and salt formation, which could enhance aqueous solubility, but this is highly pH-dependent.
-
Mechanism of pH-Dependence: The pyridine ring contains a nitrogen atom with a lone pair of electrons. In acidic conditions (low pH), this nitrogen can be protonated to form a pyridinium cation. This charged species is significantly more polar and will exhibit higher solubility in water compared to the neutral form.
-
Practical Implications: If your experimental conditions can tolerate a lower pH, you can attempt to dissolve the compound in a buffer with a pH below the pKa of the pyridine nitrogen's conjugate acid (typically around 5 for pyridine derivatives). You could prepare a solution in dilute HCl (e.g., 0.1 M) and then carefully neutralize it to your target pH. However, be aware that the compound may precipitate as you approach its pKa and neutral pH ranges.
Systematic Troubleshooting Workflows
When faced with a solubility issue, a logical, stepwise approach is the most efficient way to find a solution. The following workflow provides a decision-making framework for troubleshooting.
Workflow 1: Diagnosing and Solving Solubility Issues
This diagram outlines the primary decision path when you first encounter a solubility problem with this compound.
Caption: Troubleshooting Decision Tree for Solubility.
Detailed Experimental Protocols
Protocol 1: Preparation of a 20 mM Stock Solution in DMSO
This protocol describes the standard procedure for preparing a high-concentration stock solution suitable for most biological applications.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of this compound required. The molecular weight is 213.23 g/mol .[3][4]
-
Mass (mg) = Desired Volume (mL) x 20 mmol/L x 213.23 g/mol x (1 mg / 0.001 g) / 1000
-
For 1 mL of a 20 mM stock, you need: 1 mL * 20 * 213.23 / 1000 = 4.26 mg.
-
-
Weighing: Accurately weigh the calculated mass of the compound and transfer it directly into the amber vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution:
-
Cap the vial tightly.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If solids persist, place the vial in a bath sonicator for 5-10 minutes.
-
Gentle warming (up to 40°C) can be applied if necessary, but be cautious of potential degradation with prolonged heat.
-
-
Verification: Visually inspect the solution against a bright light source to ensure no particulate matter remains. The solution should be clear and homogenous.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Workflow 2: Preparing a Working Solution for Cell-Based Assays
This workflow illustrates the critical dilution step from an organic stock to an aqueous medium to prevent precipitation.
Caption: Serial Dilution Workflow for Aqueous Assays.
References
Technical Support Center: Method Validation for Quantitative Analysis of Pyridine Derivatives
Welcome to the technical support center for scientists and researchers engaged in the quantitative analysis of pyridine derivatives. As a Senior Application Scientist, I understand the unique and often frustrating challenges these polar, basic compounds present. This guide is structured to provide not just solutions, but a foundational understanding of the principles behind them, empowering you to develop robust and reliable analytical methods. Our approach is grounded in the principles outlined by major regulatory bodies, ensuring your work meets the highest standards of scientific integrity.[1][2][3]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, frequently encountered problems during the analysis of pyridine derivatives, particularly with HPLC and LC-MS/MS techniques.
Problem: Poor Peak Shape (Tailing or Fronting) for my Pyridine Analyte
Q1: My pyridine derivative consistently shows a tailing peak on my C18 column. What is the cause and how can I fix it?
A1: This is the most common issue for basic compounds like pyridine derivatives. The primary cause is the interaction between the basic nitrogen atom in the pyridine ring and acidic residual silanol groups (-Si-OH) on the surface of standard silica-based reversed-phase columns.[4] At mid-range pH, these silanols can become ionized (-Si-O⁻), creating strong, undesirable ionic interactions with your protonated basic analyte. This secondary interaction mechanism leads to a portion of the analyte being retained longer than the bulk, resulting in a tailing peak.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most direct strategy is to control the ionization state of both the analyte and the silanols.
-
Low pH (2.5-3.5): Add an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase. At this low pH, the silanol groups are protonated (neutral), minimizing the ionic interaction.[4] Your basic pyridine analyte will be fully protonated (charged), but will elute with a symmetrical peak shape.
-
High pH (8-10.5): Use a high-pH-stable column (e.g., hybrid silica). At high pH, your basic analyte will be in its neutral form, reducing interactions with any ionized silanols. This approach can also offer different selectivity.
-
-
Increase Buffer Strength: A buffer helps maintain a constant mobile phase pH and can also help "shield" the analyte from the silanol groups. Increasing the concentration of your buffer (e.g., ammonium formate or acetate) from 10 mM to 20-25 mM can often improve peak shape.[4]
-
Use a "High Purity" or "End-Capped" Column: Modern columns are manufactured with high-purity silica, which has fewer metal impurities and a lower concentration of acidic silanols. "End-capping" is a process where residual silanols are chemically bonded with a small, inert compound to block them from interacting with analytes.
-
Consider an Alternative Stationary Phase: If mobile phase adjustments are insufficient, a different column chemistry may be necessary.
-
Polar-Embedded Phase: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This can help shield the silanol groups and provide alternative selectivity for polar compounds.[5]
-
HILIC (Hydrophilic Interaction Liquid Chromatography): For very polar pyridine derivatives, HILIC can be an excellent alternative to reversed-phase, offering better retention and peak shape.[6]
-
Logical Workflow for Troubleshooting Peak Tailing
Caption: Decision tree for troubleshooting poor peak shape.
Problem: Inconsistent or Irreproducible Results (Especially in Biological Matrices)
Q2: My results for pyridine derivative quantification in plasma are highly variable between samples. I suspect matrix effects. How can I confirm and mitigate this?
A2: Matrix effects are a critical challenge in LC-MS bioanalysis, occurring when co-eluting endogenous components from the matrix (e.g., phospholipids, salts, metabolites) alter the ionization efficiency of your analyte in the mass spectrometer's source.[7][8] This can cause ion suppression (lower signal) or enhancement (higher signal), leading to poor accuracy and precision.[9][10] Pyridine derivatives, being polar, often elute early in reversed-phase chromatography, where many polar matrix interferences also appear.
Confirming Matrix Effects:
The standard approach is a post-extraction spike experiment .[8]
-
Prepare three sets of samples:
-
Set A: Analyte prepared in a clean solvent (e.g., mobile phase).
-
Set B: Blank matrix (e.g., plasma) is extracted first, and then the analyte is spiked into the final, clean extract.
-
Set C: Analyte is spiked into the blank matrix before extraction (this measures recovery).
-
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Set B) / (Peak Area of Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Regulatory guidelines often state that the variability of the MF across different lots of matrix should be acceptable (e.g., CV < 15%).
-
Mitigating Matrix Effects:
-
Improve Chromatographic Separation: The best defense is to chromatographically separate your analyte from the interfering matrix components. Try a shallower gradient or a different stationary phase to move your analyte's peak away from the "matrix zone."
-
Enhance Sample Preparation: A more selective sample preparation technique can remove a larger portion of the interfering matrix components before analysis.
-
Protein Precipitation (PPT): Simple, but "dirty." Prone to leaving phospholipids.
-
Liquid-Liquid Extraction (LLE): More selective than PPT. Optimizing the organic solvent can selectively extract your analyte.
-
Solid-Phase Extraction (SPE): Highly selective and considered the gold standard for matrix cleanup.[10] A mixed-mode SPE cartridge (combining reversed-phase and ion-exchange properties) can be particularly effective for polar, basic pyridine derivatives.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., with ²H or ¹³C labels) is chemically identical to the analyte and will co-elute. Therefore, it experiences the same degree of ion suppression or enhancement.[9] By quantifying using the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to accurate and precise results.
Diagram: The Concept of Matrix Effect
Caption: Ion suppression due to matrix components in ESI-MS.
Problem: Carryover or "Ghost Peaks"
Q3: I see a small peak for my analyte in blank injections that follow a high-concentration sample. What causes this carryover, and how can I eliminate it?
A3: Carryover is the appearance of an analyte in a sample from a preceding injection.[11] It's a significant problem in quantitative analysis as it can lead to an overestimation of the analyte in subsequent samples, especially affecting the accuracy of the lower limit of quantitation (LLOQ). Pyridine derivatives can be "sticky" due to their polarity and basicity, adsorbing to active sites within the LC system.
Common Sources and Solutions:
-
Autosampler Injector: This is the most common source. The outside of the needle, the needle seat, and the injection valve rotor seal are all potential sites of adsorption.
-
Solution: Optimize the needle wash procedure. Use a wash solvent that is stronger than the mobile phase. A sequence of washes can be very effective, for example:
-
Strong Organic Solvent (e.g., Acetonitrile with 1% Formic Acid)
-
Aprotic Solvent (e.g., Isopropanol)
-
Aqueous/Organic mixture matching the initial mobile phase.
-
-
Sometimes, derivatizing the residual analyte in the injector with a specific reagent can be an advanced but effective strategy.[12]
-
-
LC Column: Strong retention of the analyte on the column can lead to slow elution, causing it to appear in the next run.
-
Solution: Ensure the column is fully flushed with a strong solvent at the end of each gradient run. Increase the final hold time at a high organic percentage. A dedicated column wash method run periodically can also help.
-
-
System Tubing and Fittings: Adsorption can occur on any surface the sample touches.
-
Solution: Use PEEK or other biocompatible materials for tubing where possible. Minimize the use of connectors and ensure all fittings are clean and well-made.
-
Systematic Approach to Identifying Carryover Source: To pinpoint the source, systematically remove components.
-
Replace the analytical column with a zero-dead-volume union.
-
Inject a high-concentration standard followed by a blank. If carryover persists, the source is in the autosampler or components before the column.
-
If carryover disappears, the column is the primary source.[13]
Frequently Asked Questions (FAQs)
Q4: What are the essential method validation parameters for a quantitative bioanalytical method according to regulatory guidelines?
A4: Regulatory bodies like the FDA and EMA have harmonized many of their requirements under the ICH M10 guideline.[14] For a quantitative chromatographic method, the key validation parameters include selectivity, calibration curve, accuracy, precision, matrix effect, stability, and carryover.[15][16]
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure the method can differentiate and quantify the analyte in the presence of other components (metabolites, matrix components).[17][18] | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix. |
| Calibration Curve | To demonstrate the relationship between instrument response and known concentrations of the analyte. | At least 6-8 non-zero standards. r² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To demonstrate the closeness of measured values to the nominal value (accuracy) and the degree of scatter between measurements (precision). | Assessed at LLOQ, LQC, MQC, HQC. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV%) ≤15% (≤20% at LLOQ). |
| Matrix Effect | To assess the impact of the matrix on analyte ionization. | IS-normalized matrix factor CV across different matrix lots should be ≤15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative). | Mean concentrations of stability samples should be within ±15% of nominal concentration. |
| Carryover | To ensure residual analyte from one sample does not affect the next. | Analyte peak in a blank following a high concentration standard should be ≤20% of the LLOQ response. |
This table summarizes general criteria based on ICH, FDA, and EMA guidelines. Refer to the specific, most current guidelines for complete details.[1][14][15]
Experimental Protocol: Assessing Matrix Effects
This protocol provides a step-by-step methodology for evaluating the matrix effect for a hypothetical pyridine derivative, "Pyridinol," in human plasma using a post-extraction spike method.
Objective: To quantify the matrix factor (MF) for Pyridinol in human plasma.
Materials:
-
Pyridinol analytical standard
-
Pyridinol-d4 (stable isotope-labeled internal standard, SIL-IS)
-
Control human plasma (at least 6 different lots)
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
96-well plates or microcentrifuge tubes
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Pyridinol and Pyridinol-d4 in methanol.
-
Prepare working standard solutions by diluting the stock solutions in 50:50 acetonitrile:water. Prepare a separate working solution for the SIL-IS.
-
-
Sample Set Preparation (Perform for each of the 6 plasma lots):
-
Set A (Neat Solution, n=3):
-
In an empty tube, add 90 µL of 50:50 acetonitrile:water.
-
Add 10 µL of the Pyridinol working standard solution.
-
Add 10 µL of the SIL-IS working solution.
-
-
Set B (Post-Extraction Spike, n=3):
-
Start with 100 µL of blank plasma.
-
Perform the full SPE extraction procedure (steps 3.1 - 3.5 below).
-
To the final, clean eluate, add 10 µL of the Pyridinol working standard solution.
-
Add 10 µL of the SIL-IS working solution.
-
-
Set C (Pre-Extraction Spike - for Recovery, n=3, optional for MF but good practice):
-
Start with 100 µL of blank plasma.
-
Add 10 µL of the Pyridinol working standard solution.
-
Add 10 µL of the SIL-IS working solution.
-
Vortex and proceed with the SPE extraction.
-
-
-
Solid-Phase Extraction (SPE) Protocol:
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.
-
Pre-treat & Load: To the 100 µL plasma sample, add 400 µL of 4% phosphoric acid in water. Vortex. Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Elute: Elute Pyridinol and the SIL-IS from the cartridge with 1 mL of 5% formic acid in acetonitrile into a clean collection tube.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject equal volumes of the final solutions from Sets A and B onto the LC-MS/MS system.
-
Acquire data for Pyridinol and Pyridinol-d4 using optimized MRM transitions.
-
-
Data Analysis:
-
Calculate the mean peak area for Pyridinol and the SIL-IS in each set.
-
Calculate Matrix Factor (MF): MF = (Mean Analyte Area in Set B) / (Mean Analyte Area in Set A)
-
Calculate IS-Normalized MF: IS-Normalized MF = (Analyte/IS Area Ratio in Set B) / (Analyte/IS Area Ratio in Set A)
-
Calculate the mean and coefficient of variation (CV%) for the IS-Normalized MF across the 6 lots of plasma. The CV should be ≤15% to be considered acceptable.
-
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 4. hplc.eu [hplc.eu]
- 5. youtube.com [youtube.com]
- 6. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. youtube.com [youtube.com]
- 12. altasciences.com [altasciences.com]
- 13. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Bioanalytical method validation emea | PPTX [slideshare.net]
- 17. publications.iupac.org [publications.iupac.org]
- 18. Selectivity and specificity in analytical chemistry. General considerations and attempt of a definition and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for Benzoylpyridine Isomer Separation
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are facing challenges with the chromatographic separation of benzoylpyridine isomers. The structural similarity of these isomers makes their separation a non-trivial task, often requiring careful and systematic optimization of the mobile phase. This document provides in-depth, experience-based troubleshooting advice and systematic protocols to achieve baseline resolution and robust peak shapes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the separation of benzoylpyridine isomers.
Q1: Why is the separation of 2-, 3-, and 4-benzoylpyridine isomers so challenging?
A1: The primary challenge lies in their structural similarity. Positional isomers like these have identical molecular weights and formulas (C₁₂H₉NO)[1][2][3]. They differ only in the substitution position on the pyridine ring. This results in very similar physicochemical properties, such as hydrophobicity and polarity, leading to minimal differences in their partitioning behavior between the stationary and mobile phases in reversed-phase HPLC. Furthermore, the basic nitrogen atom in the pyridine ring can engage in secondary interactions with the stationary phase, often leading to poor peak shapes[4].
Q2: What are the most critical mobile phase parameters I should focus on for this separation?
A2: For ionizable basic compounds like benzoylpyridine isomers, the most critical mobile phase parameters are:
-
pH: This is the most powerful tool for manipulating the retention and selectivity of these isomers. The pH of the mobile phase dictates the ionization state of the pyridine nitrogen[5][6][7].
-
Organic Modifier Type and Concentration: The choice of organic solvent (e.g., acetonitrile or methanol) and its proportion in the mobile phase controls the overall retention time[8][9]. Different solvents can also offer unique selectivity due to different molecular interactions[10].
-
Buffer Type and Concentration: A suitable buffer is essential to control and maintain a stable pH, which is critical for reproducible results. The buffer concentration should be adequate (typically 10-50 mM) to provide sufficient buffering capacity[8].
Q3: What is the pKa of the benzoylpyridine isomers, and why is it important?
A3: The pKa of the conjugate acid of pyridine is approximately 5.2. The benzoyl group is electron-withdrawing, which slightly lowers the basicity (and thus the pKa) of the pyridine nitrogen. The predicted pKa for 2-benzoylpyridine is around 2.90[1][11]. The pKa is crucial because it determines the pH range where the molecule's ionization state changes. Operating the mobile phase at a pH near the pKa can lead to poor peak shapes and unstable retention times[5][12]. For robust methods, it is recommended to adjust the mobile phase pH to be at least 1.5 to 2 units away from the analyte's pKa[6][7].
| Isomer | Predicted pKa (Conjugate Acid) | Significance for HPLC |
| 2-Benzoylpyridine | ~2.9[1][11] | To ensure the molecule is fully protonated (ionized), the mobile phase pH should be ≤ 1. To ensure it is neutral, the pH should be ≥ 4.9. |
| 3-Benzoylpyridine | ~3.3 (Estimated) | Similar to the 2-isomer, pH control is critical to avoid the pKa transition range for method robustness. |
| 4-Benzoylpyridine | ~3.5 (Estimated) | The position furthest from the nitrogen may have a slightly higher pKa than the 2- and 3-isomers. |
Table 1: Physicochemical Properties of Benzoylpyridine Isomers and their Chromatographic Relevance.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during method development.
Q4: My benzoylpyridine isomer peaks are co-eluting or have very poor resolution (<1.5). What should I do first?
A4: This is the most common issue. The first and most impactful parameter to adjust is the mobile phase pH . The subtle differences in the pKa values of the isomers can be exploited to achieve separation.
Causality: At a low pH (e.g., pH < 2), all isomers will be fully protonated (positively charged). At a higher pH (e.g., pH > 6), they will all be in their neutral form. The greatest change in selectivity will likely occur in the pH range between 2.5 and 5.5, where their protonation states differ most significantly. Changing the pH alters the polarity and the nature of the interaction with the C18 stationary phase, thus affecting selectivity[6][13].
Troubleshooting Workflow:
References
- 1. Page loading... [guidechem.com]
- 2. 2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenyl-3-pyridinylmethanone | C12H9NO | CID 21540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 5. moravek.com [moravek.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. agilent.com [agilent.com]
- 8. veeprho.com [veeprho.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. 91-02-1 CAS MSDS (2-Benzoylpyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2-(2-Methoxybenzoyl)pyridine and 2-(4-Methoxybenzoyl)pyridine for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, structural characteristics, and functional differences of two closely related benzoylpyridine isomers, providing essential data for their application in chemical research and pharmaceutical development.
In the landscape of heterocyclic chemistry, benzoylpyridines serve as crucial scaffolds for the development of novel therapeutic agents and functional materials. The subtle placement of substituents can dramatically alter the physicochemical properties, reactivity, and biological activity of these molecules. This guide provides a comprehensive comparative analysis of two constitutional isomers: 2-(2-Methoxybenzoyl)pyridine and 2-(4-Methoxybenzoyl)pyridine. By examining their synthesis, spectroscopic signatures, structural features, and reactivity, this document aims to equip researchers, scientists, and drug development professionals with the critical data and insights necessary to select the appropriate isomer for their specific applications.
Introduction to the Isomers
This compound and 2-(4-Methoxybenzoyl)pyridine share the same molecular formula (C₁₃H₁₁NO₂) and a common benzoylpyridine core. The key distinction lies in the position of the methoxy group on the benzoyl ring – at the ortho (2-) position versus the para (4-) position. This seemingly minor structural variance leads to significant differences in their electronic and steric environments, which in turn dictate their chemical behavior and potential applications. The para-substituted isomer, 2-(4-Methoxybenzoyl)pyridine, has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The ortho-substituted isomer, while less studied, presents unique steric and electronic characteristics that can be exploited in coordination chemistry and materials science.
Synthesis and Reaction Mechanisms
The synthetic accessibility of these isomers is a critical consideration for their practical application. While both can be prepared through established synthetic methodologies, the choice of route and reaction conditions can significantly impact yield and purity.
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidation of the corresponding methylene-bridged precursor, 2-(2-methoxybenzyl)pyridine.
Experimental Protocol: Oxidation of 2-(2-Methoxybenzyl)pyridine [2]
-
Reactants:
-
2-(2-Methoxybenzyl)pyridine
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Acetic acid (AcOH)
-
Dimethyl sulfoxide (DMSO)
-
Oxygen (O₂)
-
-
Procedure:
-
In a reaction vessel, dissolve 2-(2-methoxybenzyl)pyridine in dimethyl sulfoxide (DMSO).
-
Add iron(II) chloride tetrahydrate and acetic acid to the solution.
-
Heat the reaction mixture to 100°C under an oxygen atmosphere.
-
Maintain the reaction for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
This method has been reported to yield the desired product in approximately 74% yield[2]. The reaction proceeds via an iron-catalyzed oxidation of the benzylic C-H bond.
Caption: Synthesis of this compound via oxidation.
Synthesis of 2-(4-Methoxybenzoyl)pyridine
Several synthetic strategies have been employed for the preparation of 2-(4-Methoxybenzoyl)pyridine, offering flexibility in starting materials and reaction conditions.
This approach involves the nucleophilic addition of an organolithium reagent derived from 2-bromopyridine to a suitable ester.
Experimental Protocol: Coupling of 2-Lithiopyridine with an Ester [1]
-
Reactants:
-
2-Bromopyridine
-
n-Butyllithium (n-BuLi)
-
Methyl 4-methoxybenzoate
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve 2-bromopyridine in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature below -70°C.
-
Stir the resulting solution of 2-lithiopyridine at -78°C for 30 minutes.
-
Add a solution of methyl 4-methoxybenzoate in anhydrous THF dropwise to the 2-lithiopyridine solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
-
This method leverages the formation of a stable five-membered chelated intermediate[1].
Caption: Synthesis via 2-lithiopyridine coupling.
A classic approach involving the acylation of a pyridine precursor with a methoxybenzoyl group.
Experimental Protocol: Friedel-Crafts Acylation [1]
-
Reactants:
-
Pyridine precursor (e.g., 2-chloropyridine)
-
4-Methoxybenzoyl chloride
-
A Lewis acid catalyst (e.g., AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane, DCM)
-
-
Procedure:
-
Suspend the Lewis acid in the anhydrous solvent under a nitrogen atmosphere.
-
Add the pyridine precursor to the suspension.
-
Slowly add 4-methoxybenzoyl chloride to the reaction mixture at a controlled temperature (often 0°C to room temperature).
-
Stir the reaction mixture for several hours until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it onto ice and water.
-
Neutralize the aqueous layer with a base (e.g., NaHCO₃).
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
The choice of solvent and temperature is crucial to minimize side reactions[1].
Physicochemical Properties: A Comparative Overview
The position of the methoxy group significantly influences the physical properties of these isomers.
| Property | This compound | 2-(4-Methoxybenzoyl)pyridine | Reference |
| Molecular Formula | C₁₃H₁₁NO₂ | C₁₃H₁₁NO₂ | [3] |
| Molecular Weight | 213.23 g/mol | 213.23 g/mol | [3] |
| CAS Number | 22945-63-7 | 6305-18-6 | [1][3] |
| Boiling Point | 392.8°C at 760 mmHg | Not reported | [3] |
| Flash Point | 191.3°C | Not reported | [3] |
| Density | 1.154 g/cm³ | Not reported | [3] |
The ortho-isomer exhibits a high boiling point, suggesting strong intermolecular interactions in the liquid phase. The lack of reported data for the para-isomer highlights a gap in the current literature.
Spectroscopic Analysis: Unveiling Structural Nuances
Spectroscopic techniques provide invaluable information about the electronic and structural differences between the two isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
This compound: The protons of the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.7 ppm). The protons of the methoxy-substituted benzoyl ring will also be in the aromatic region, with the methoxy group appearing as a singlet around δ 3.8-4.0 ppm. The proximity of the methoxy group to the pyridine ring in the ortho-isomer may lead to through-space interactions, potentially causing shifts in the signals of the nearby protons.
-
2-(4-Methoxybenzoyl)pyridine: The pyridine protons will have similar chemical shifts to the ortho-isomer. The protons on the 4-methoxybenzoyl group will show a characteristic AA'BB' splitting pattern for the aromatic protons. The methoxy group will appear as a singlet, likely in a similar region to the ortho-isomer.
Expected ¹³C NMR Spectral Features:
-
The carbonyl carbon is expected to have a chemical shift in the range of δ 190-200 ppm for both isomers.
-
The carbon atoms of the pyridine ring will appear in the aromatic region, with the carbon attached to the benzoyl group being the most downfield.
-
The carbons of the benzoyl ring will also be in the aromatic region, with the carbon attached to the methoxy group showing a characteristic upfield shift due to the electron-donating effect of the oxygen atom.
Infrared (IR) Spectroscopy
The IR spectra of both isomers will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the methoxy group. The spectrum will also show characteristic bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching of the pyridine and benzene rings (in the 1400-1600 cm⁻¹ region), and C-O stretching of the methoxy group (around 1250 cm⁻¹).
Structural Analysis: A Glimpse into the Solid State
While a direct comparison of the single-crystal X-ray structures of the two target isomers is not possible due to the lack of available data, the crystal structure of a related compound, N'-(4-Methoxybenzoyl)pyridine-2-carbohydrazide, provides valuable insights into the potential solid-state conformation of the 4-methoxybenzoyl moiety[4]. In this structure, the molecule is nearly planar, and the crystal packing is stabilized by intermolecular hydrogen bonds[4]. It is plausible that both this compound and 2-(4-methoxybenzoyl)pyridine would also adopt relatively planar conformations to maximize π-stacking interactions in the solid state. The ortho-isomer, however, may exhibit a greater twist between the pyridine and benzoyl rings due to steric hindrance from the methoxy group.
Reactivity and Functional Applications
The electronic and steric differences between the two isomers are expected to manifest in their reactivity and potential applications.
Reactivity
-
Nucleophilic Attack at the Carbonyl Carbon: The carbonyl carbon in both isomers is electrophilic and susceptible to nucleophilic attack. The electron-donating methoxy group, particularly in the para position, can slightly reduce the electrophilicity of the carbonyl carbon compared to an unsubstituted benzoylpyridine.
-
Coordination Chemistry: Both isomers can act as ligands in coordination chemistry, with the pyridine nitrogen and the carbonyl oxygen serving as potential coordination sites. The steric bulk of the ortho-methoxy group in this compound may influence the coordination geometry and the stability of the resulting metal complexes. 2-(4-Methoxybenzoyl)pyridine is known to form stable complexes with various metal ions[1].
Biological Activity and Drug Development
The para-isomer, 2-(4-Methoxybenzoyl)pyridine, has shown promise in several areas of medicinal chemistry:
-
Anticancer Activity: Derivatives of 2-(4-methoxybenzoyl)pyridine have demonstrated significant cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents[1].
-
Antimicrobial Properties: This compound has exhibited notable activity against both Gram-positive and Gram-negative bacteria[1].
-
Anti-inflammatory Effects: It is suggested that 2-(4-methoxybenzoyl)pyridine may inhibit enzymes involved in inflammatory pathways[1].
The biological activity of the ortho-isomer has been less explored, presenting an opportunity for future research.
Conclusion
This comparative guide has highlighted the key differences and similarities between this compound and 2-(4-methoxybenzoyl)pyridine. While they share a common molecular framework, the positional isomerism of the methoxy group imparts distinct physicochemical properties, spectroscopic characteristics, and reactivity profiles. The para-isomer has demonstrated a broader range of biological activities, making it a promising lead for drug discovery. The ortho-isomer, with its unique steric and electronic features, holds potential in the fields of coordination chemistry and materials science. This guide provides a foundational understanding of these two important molecules, empowering researchers to make informed decisions in their synthetic strategies and application-oriented studies. Further research, particularly in obtaining complete spectroscopic and crystallographic data for both isomers, will be crucial for a more comprehensive and definitive comparative analysis.
References
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyridine Compound Quantification
In the landscape of pharmaceutical development and quality control, the accurate quantification of pyridine and its derivatives is paramount. These heterocyclic aromatic compounds are integral to numerous active pharmaceutical ingredients (APIs), and their precise measurement is a critical determinant of product safety and efficacy. This guide provides an in-depth comparison of common analytical methodologies for pyridine quantification, grounded in the principles of cross-validation to ensure data integrity across different techniques. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, offering a framework for selecting and validating the most appropriate method for your specific application.
The successful transfer and implementation of an analytical method from one laboratory to another, or the comparison of different methods, is a cornerstone of robust pharmaceutical quality systems. This process, known as cross-validation or method transfer, provides documented evidence that a validated analytical procedure will yield consistent and reliable results regardless of the testing site, personnel, or equipment.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical protocols for the cross-validation of analytical methods for pyridine compound quantification.
The Imperative of Cross-Validation: Ensuring Analytical Consistency
Cross-validation of an analytical method is the process of verifying that a validated method produces consistent, reliable, and accurate results when used under slightly different conditions, such as in a different laboratory, with different analysts, or on different instruments.[2] This is a critical step in the lifecycle of an analytical method, particularly in a regulated environment, as it ensures inter-laboratory reproducibility and supports regulatory compliance with guidelines from bodies like the FDA and the International Council for Harmonisation (ICH).[2][3][4]
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5] The recently updated ICH Q2(R2) guideline, along with ICH Q14, emphasizes a lifecycle-based approach to analytical procedure validation, moving away from a one-time event to a continuous process of ensuring the method's suitability.[6][7][8]
Core Analytical Techniques for Pyridine Quantification
The choice of an analytical technique for pyridine quantification is dictated by factors such as the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. Pyridine, being a basic and aromatic compound, lends itself to several analytical approaches.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds, including pyridine derivatives.[9] Modern HPLC methods, particularly those employing mixed-mode chromatography, can effectively address challenges such as the hydrophilicity of some pyridines and achieve good peak shape and resolution without the need for ion-pairing reagents that are often incompatible with mass spectrometry.[10]
Gas Chromatography (GC) , especially when coupled with a Mass Spectrometric (MS) detector, is a powerful tool for the analysis of volatile and semi-volatile compounds like pyridine.[11][12] Headspace GC-MS, for instance, offers a sensitive and rapid method for the quantification of pyridine in various matrices, including biological tissues and environmental samples.[12][13]
Spectrophotometric methods , based on the reaction of pyridine to form a colored product, offer a simpler and more accessible approach for quantification.[14] These methods, while potentially less specific than chromatographic techniques, can be highly sensitive and suitable for certain applications.
A Framework for Cross-Validation: Experimental Design
A robust cross-validation study is built on a well-defined protocol that outlines the procedures and acceptance criteria. The following workflow illustrates a typical approach to cross-validating two or more analytical methods for pyridine quantification.
Caption: A generalized workflow for the cross-validation of analytical methods.
Comparative Analysis of Key Performance Parameters
The following table summarizes hypothetical but realistic quantitative performance data for the quantification of a model pyridine compound using HPLC, GC-MS, and UV-Vis Spectrophotometry. This data is illustrative and serves as a basis for comparison. Actual performance will vary depending on the specific pyridine derivative, sample matrix, and instrumentation.
| Parameter | HPLC with UV Detection | GC-MS | UV-Vis Spectrophotometry | Acceptance Criteria (Typical) |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | 0.1 µg/mL | Reportable |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL | 0.3 µg/mL | Reportable |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 95.0 - 105.0% | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 5.0% | ≤ 2.0% |
| Specificity | High (Separation from impurities) | Very High (Mass fragmentation) | Moderate (Potential interferences) | No interference at the analyte retention time/wavelength |
| Analysis Time per Sample | 15 min | 20 min | 5 min | Method dependent |
This comparative data highlights the strengths of each technique. GC-MS typically offers the highest sensitivity and specificity, while HPLC provides a robust and reliable workhorse for many applications. UV-Vis spectrophotometry, though less specific, can be a rapid and cost-effective option for simpler sample matrices.
The Interrelation of Validation Parameters
The validation of an analytical method involves the assessment of several interconnected parameters, as outlined in the ICH Q2(R1) guideline.[4][15] Understanding these relationships is crucial for a comprehensive evaluation of a method's performance.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. propharmagroup.com [propharmagroup.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. fda.gov [fda.gov]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. starodub.nl [starodub.nl]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. helixchrom.com [helixchrom.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Water quality-Determination of pyridine-Gas chromatography [english.mee.gov.cn]
- 14. researchgate.net [researchgate.net]
- 15. database.ich.org [database.ich.org]
A Comparative Guide to the Synthetic Efficacy of 2-(2-Methoxybenzoyl)pyridine and 2-Acetylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of appropriate starting materials is paramount to the successful construction of complex molecular architectures. Pyridine derivatives, in particular, serve as versatile building blocks for a wide array of heterocyclic compounds with significant applications in medicinal chemistry and materials science. This guide provides an in-depth technical comparison of two key pyridine-based ketones: 2-(2-Methoxybenzoyl)pyridine and 2-acetylpyridine. By examining their structural nuances, reactivity profiles, and documented synthetic applications, we aim to furnish researchers with the insights necessary to make informed decisions in their synthetic endeavors.
At a Glance: Structural and Electronic Profiles
The reactivity and, consequently, the synthetic utility of this compound and 2-acetylpyridine are fundamentally governed by their distinct structural and electronic characteristics.
| Feature | 2-Acetylpyridine | This compound |
| Molecular Formula | C₇H₇NO | C₁₃H₁₁NO₂ |
| Molecular Weight | 121.14 g/mol | 213.23 g/mol |
| Structure | A methyl ketone attached to the 2-position of a pyridine ring. | A benzoyl group, substituted with a methoxy group at the ortho position, attached to the 2-position of a pyridine ring. |
| Key Electronic Effects | The acetyl group is electron-withdrawing, activating the pyridine ring for certain nucleophilic attacks and influencing the acidity of the methyl protons. | The methoxy group on the benzoyl ring is electron-donating by resonance, which can influence the electron density of the carbonyl group. The overall benzoyl group is electron-withdrawing. |
| Steric Hindrance | The methyl group presents minimal steric hindrance around the carbonyl carbon. | The ortho-methoxybenzoyl group introduces significant steric bulk around the carbonyl carbon. |
Synthetic Applications and Efficacy: A Comparative Analysis
While direct, side-by-side comparative studies under identical reaction conditions are scarce in the literature, a comprehensive analysis of their individual applications allows for a robust evaluation of their relative efficacy in various synthetic transformations.
Synthesis of Heterocyclic Scaffolds
A primary application of these pyridyl ketones is in the synthesis of fused heterocyclic systems, which are prevalent in numerous biologically active compounds.
2-Acetylpyridine: A Workhorse in Heterocycle Synthesis
2-Acetylpyridine is a well-established precursor for the synthesis of a variety of nitrogen-containing heterocycles. Its utility is particularly notable in reactions such as the Friedländer annulation for the preparation of quinolines.
Experimental Protocol: Friedländer Synthesis of 2-Substituted Quinolines using 2-Acetylpyridine
This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as 2-acetylpyridine.
-
Step 1: Reactant Mixture: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 eq.), 2-acetylpyridine (1.2 eq.), and a suitable solvent (e.g., ethanol).
-
Step 2: Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).
-
Step 3: Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Step 4: Work-up and Purification: Upon completion, cool the reaction mixture, neutralize if necessary, and extract the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
The yields for this reaction are generally moderate to good, contingent on the specific substrates and reaction conditions employed.
This compound: A Specialized Intermediate in Pharmaceutical Synthesis
The documented applications of this compound are more specialized, often appearing as a key intermediate in the synthesis of complex pharmaceutical agents. While its direct participation in classical named reactions like the Friedländer synthesis is not as extensively reported as that of 2-acetylpyridine, its structural motif is of significant interest in drug design.
The presence of the methoxybenzoyl group can impart desirable pharmacokinetic and pharmacodynamic properties to the final molecule. For instance, it can influence receptor binding and metabolic stability. The synthesis of this compound itself can be achieved through various methods, including the reaction of 2-(o-methoxybenzyl)pyridine with an oxidizing agent.
Causality of Experimental Choices: Electronic and Steric Considerations
The differing efficacy and applications of these two reagents can be rationalized by considering their electronic and steric properties.
Electronic Effects:
The electron-withdrawing acetyl group in 2-acetylpyridine enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is advantageous in condensation reactions. The protons on the methyl group are also acidic, facilitating enolate formation, which is a key step in many reactions.
In this compound, the electronic influence is more complex. The benzoyl group as a whole is electron-withdrawing. However, the ortho-methoxy group is electron-donating through resonance, which can slightly reduce the electrophilicity of the carbonyl carbon compared to an unsubstituted benzoyl group. This nuanced electronic profile can be strategically exploited in multi-step syntheses where fine-tuning of reactivity is required.
Steric Hindrance:
The most significant difference between the two molecules from a synthetic standpoint is the steric bulk. The methyl group of 2-acetylpyridine presents minimal steric hindrance, allowing for easy access of nucleophiles to the carbonyl carbon.
Conversely, the ortho-methoxybenzoyl group in this compound creates considerable steric congestion around the carbonyl center. This steric hindrance can significantly impact reaction rates and may even preclude certain transformations that proceed readily with 2-acetylpyridine. However, this steric bulk can also be advantageous in directing reactions to other sites on the molecule or in controlling stereoselectivity in certain contexts.
Visualizing the Synthetic Pathways
To better illustrate the utility of these reagents, the following diagrams depict their roles in key synthetic transformations.
Caption: Workflow for the synthesis of quinoline derivatives using 2-acetylpyridine.
Caption: Role of this compound in multi-step pharmaceutical synthesis.
Conclusion and Future Perspectives
-
2-Acetylpyridine stands out as a versatile and widely used building block for the construction of a broad range of heterocyclic compounds, benefiting from its low steric hindrance and the reactivity of its acetyl group.
-
This compound , while less commonly employed in general heterocyclic synthesis, serves as a crucial intermediate in the targeted synthesis of complex molecules, particularly in the pharmaceutical industry. Its unique electronic and steric properties, conferred by the ortho-methoxybenzoyl group, allow for a degree of synthetic control that can be critical in the later stages of drug development.
The choice between these two reagents will ultimately depend on the specific synthetic target and the desired reaction pathway. For the rapid and efficient construction of simple heterocyclic systems, 2-acetylpyridine is often the more pragmatic choice. However, for the synthesis of complex, highly functionalized molecules where nuanced reactivity and specific structural motifs are required, this compound presents a powerful, albeit more specialized, option.
Future research focusing on the direct comparison of these two reagents in a wider array of synthetic transformations would be invaluable to the chemical community, providing a clearer, data-driven basis for reagent selection and reaction design.
A Comparative Guide to the Spectroscopic Properties of Substituted Pyridin-2(5H)-imines for Researchers
This guide offers an in-depth comparative analysis of the spectroscopic properties of substituted pyridin-2(5H)-imines, a class of compounds of growing interest in medicinal and synthetic chemistry.[1] We will move beyond a simple recitation of data to explore the causal relationships between molecular structure and spectroscopic output, providing researchers, scientists, and drug development professionals with the insights needed to predict and interpret spectral data for this unique heterocyclic scaffold.
A critical consideration for this class of compounds is their existence in a tautomeric equilibrium with the more stable 2-aminopyridine form.[2][3] Computational studies using Density Functional Theory (DFT) reveal that the 2-aminopyridine tautomer is significantly more stable, with an energy difference of approximately 13.60 kcal/mol in the gas phase for a methylated analogue.[2] This suggests that under standard conditions, the pyridin-2(5H)-imine is a minor but potentially crucial species, influencing reactivity and biological interactions. This guide focuses on characterizing this imine form, which, despite its lower population, presents distinct spectroscopic signatures vital for its identification and study.
Caption: Tautomeric equilibrium between 2-aminopyridine and pyridin-2(5H)-imine.
Core Spectroscopic Signatures: An Unsubstituted Benchmark
Before examining the effects of substituents, it is essential to establish the baseline spectroscopic characteristics of the pyridin-2(5H)-imine core. These signatures serve as a reference point for understanding the electronic perturbations introduced by various functional groups.
Infrared (IR) Spectroscopy
The most diagnostic feature in the IR spectrum of a pyridin-2(5H)-imine is the C=N stretching vibration . This peak is a clear indicator of the imine functionality. For N-substituted and N-H unsubstituted pyridinimines, this absorption band is typically observed in the 1597-1651 cm⁻¹ region.[1][4] Its precise position and intensity are highly sensitive to the electronic environment, making it an excellent probe for substituent effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the molecule's carbon-hydrogen framework.
-
¹H NMR: The proton attached to the imine carbon (CH=N ) is a key diagnostic signal, typically appearing in the downfield region of the spectrum, around δ 8.3–9.5 ppm .[1][4][5] For N-H imines, the proton on the imine nitrogen (N-H ) can also be observed, often as a broad singlet whose chemical shift is sensitive to solvent and concentration.[1] The chemical shifts of the pyridine ring protons are also informative, reflecting the overall electron density of the aromatic system.
-
¹³C NMR: The resonance of the imine carbon (C=N ) is highly characteristic and appears significantly downfield, typically in the range of δ 160–170 ppm , clearly distinguishing it from aromatic carbons.[1][3][6]
Comparative Analysis: The Influence of Ring Substituents
The true utility of spectroscopic analysis lies in its ability to reveal how structural modifications impact electronic properties. By introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the pyridine ring, we can systematically tune the molecule's spectroscopic characteristics. The presence of such substituents has been shown to strongly impact the geometry, electronic structure, and vibrational properties of the pyridine core.[7]
Impact on FT-IR Frequencies
The position of the C=N stretching frequency in the IR spectrum is directly related to the bond's strength and polarity, which are modulated by substituents through resonance and inductive effects.
-
Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, or -OCH₃ increase electron density in the pyridine ring through the π-system. This increased electron density can delocalize into the C=N bond, slightly reducing its double-bond character.
-
Causality: This weakening of the C=N bond requires less energy to vibrate, resulting in a shift to a lower wavenumber (frequency) compared to the unsubstituted compound.
-
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, or -CF₃ pull electron density away from the pyridine ring.
-
Causality: This inductive withdrawal increases the polarity and strength of the C=N double bond, requiring more energy for its stretching vibration. This leads to a shift to a higher wavenumber .
-
Table 1: Comparative FT-IR Data for Substituted Imines
| Compound Type | Substituent | Characteristic C=N Stretch (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic Imine | None (baseline) | ~1623 | [4] |
| Aromatic Imine | Thiazole-based | 1600–1659 | [4] |
| (Pyridyl)imine | Phenyl groups | 1597–1598 | [8] |
| Aromatic Imine | Varies | ~1600 |[9] |
Note: Data is synthesized from various imine structures to illustrate general trends, as a complete homologous series for pyridin-2(5H)-imines is not available in a single source.
Impact on NMR Chemical Shifts
Substituents create predictable shielding (upfield shift) and deshielding (downfield shift) effects on the nuclei within the molecule.
-
Electron-Donating Groups (EDGs): By increasing electron density, EDGs create a stronger local magnetic field that opposes the applied external magnetic field.
-
Causality: This "shielding" effect causes the nearby ring protons and carbons to resonate at a lower chemical shift (upfield shift) . This effect is most pronounced for protons at the ortho and para positions relative to the substituent.
-
-
Electron-Withdrawing Groups (EWGs): By decreasing electron density, EWGs reduce the local magnetic field around nearby nuclei.
-
Causality: This "deshielding" allows the nuclei to experience a greater portion of the external magnetic field, causing them to resonate at a higher chemical shift (downfield shift) . Recent studies on pyridines with N-heterocyclic imine substituents (strong donors) confirm their ability to significantly increase electron density at the pyridine nitrogen.[10]
-
Table 2: Comparative ¹H and ¹³C NMR Data for Substituted Pyridinimines
| Compound/Isomer | Substituent/Position | Imine C-H (δ, ppm) | Imine N-H (δ, ppm) | Imine Carbon (C=N) (δ, ppm) | Reference |
|---|---|---|---|---|---|
| (E)-Pyridinaldimine | Unsubstituted | ~8.5 | ~9.5 | 167-169 | [3] |
| (Z)-Pyridinaldimine | Unsubstituted | ~8.5 | 11.35 | 167-169 | [3] |
| (E)-1-(thiophen-2-yl)-N-(pyridin-2-yl) | Thiophene at C=N | 9.34 | N/A (N-substituted) | 153.2 | [5] |
| (E)-1-(thiophen-2-yl)-N-(methylpyridin-2-yl) | 6-Methyl on Pyridine | 8.61 | N/A (N-substituted) | 161.0 | [5] |
| (Pyridin-2-ylmethylideneamino)thiourea | Thiourea at N | 8.35 | 11.64 | 153.68 |[11] |
Note: The downfield shift of the (Z)-isomer N-H proton is attributed to potential hydrogen bonding with the pyridine nitrogen.[3]
Impact on UV-Visible Absorption
UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the π→π* and n→π* transitions.[4] The energy required for these transitions (and thus the λmax) is directly related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Electron-Donating Groups (EDGs): These groups act as auxochromes. They raise the energy of the HOMO more than the LUMO.
-
Causality: This narrows the HOMO-LUMO gap , requiring less energy (longer wavelength) to promote an electron. The result is a shift in the absorption maximum to a longer wavelength, known as a bathochromic (red) shift .
-
-
Electron-Withdrawing Groups (EWGs): These groups typically lower the energy of the LUMO.
The Role of Computational Chemistry
Modern research integrates experimental spectroscopy with computational analysis, most notably Density Functional Theory (DFT), to create a self-validating system.[13][14]
-
Validation: DFT calculations are used to optimize molecular geometries and predict vibrational frequencies.[13][15] A strong correlation between calculated and experimental IR spectra provides high confidence in structural assignments.[4]
-
Prediction: Computational models can predict NMR chemical shifts and UV-Vis absorption spectra, guiding experimental design and aiding in the interpretation of complex spectra.
-
Mechanistic Insight: Analyses such as Natural Bond Orbital (NBO) can quantify the electronic effects of substituents, providing a theoretical basis for the observed spectroscopic trends.[7]
Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. The following are generalized, best-practice protocols for the synthesis and spectroscopic characterization of pyridin-2(5H)-imines.
Synthesis: Condensation of 2-Aminopyridine with an Aldehyde
This method is a reliable route for producing N-substituted pyridin-2-imines.[1]
-
Reactant Preparation: In a round-bottom flask, dissolve one molar equivalent of a substituted 2-aminopyridine in a suitable solvent (e.g., ethanol or toluene).
-
Addition: To this stirred solution, add one molar equivalent of the desired aldehyde. A catalytic amount of acid (e.g., p-toluenesulfonic acid) can be added to facilitate the reaction.
-
Reaction: Equip the flask with a reflux condenser (and a Dean-Stark trap if using toluene to remove water) and heat the mixture to reflux.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: Upon completion, allow the mixture to cool to room temperature. The product may precipitate and can be collected by filtration. If it remains dissolved, concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) to yield the pure pyridin-2-imine.[1][3]
Spectroscopic Characterization Workflow
Caption: General experimental workflow from synthesis to spectroscopic validation.
A. FT-IR Spectroscopy (KBr Pellet Method) [11]
-
Grind a small amount (1-2 mg) of the purified, dry sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die and press it under high pressure using a hydraulic press to form a thin, transparent pellet.
-
Record a background spectrum of the empty sample holder in the FTIR spectrometer.
-
Place the KBr pellet in the sample holder and record the sample spectrum, typically from 4000 to 400 cm⁻¹.
B. NMR Spectroscopy
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
C. UV-Vis Spectroscopy
-
Prepare a stock solution of the compound of known concentration in a UV-grade solvent (e.g., ethanol, acetonitrile, dichloromethane).
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity.
-
Record the absorption spectrum of each solution using a dual-beam UV-Vis spectrophotometer against a solvent blank, typically over a range of 200-800 nm.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Primary Pyrrolimines and Pyridinimines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01399A [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Pyridine and Pyridine N-Oxide Scaffolds in Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry, the pyridine ring is a ubiquitous scaffold, central to the structure of numerous pharmaceuticals. Its N-oxidation, creating the pyridine N-oxide, represents a subtle yet profound structural modification that can dramatically alter a molecule's biological profile. This guide provides an in-depth comparison of these two scaffolds, moving beyond theoretical principles to synthesize field-proven insights and experimental data. We will explore the causal relationships between their physicochemical properties and their performance in key areas of drug development: cell permeability, metabolic stability, toxicity, and target binding affinity.
Physicochemical Divergence: The Foundation of Biological Activity
The introduction of an oxygen atom to the pyridine nitrogen is not a trivial alteration. It fundamentally changes the electronic and physical nature of the scaffold, which in turn dictates its biological behavior.
-
Basicity and Polarity: Pyridine is a weak base with a pKa of approximately 5.2. The N-oxidation process drastically reduces this basicity, with the pKa of protonated pyridine N-oxide dropping to about 0.8.[1] This occurs because the lone pair of electrons on the nitrogen, responsible for its basicity, is now engaged in a dative bond with oxygen. This N+-O- bond introduces a significant dipole moment (4.37 D for pyridine N-oxide vs. 2.03 D for pyridine), making the N-oxide scaffold considerably more polar and a stronger hydrogen bond acceptor than its parent pyridine.[2][3]
-
Electronic Profile: The N-oxide group alters the electron density of the pyridine ring. While the pyridine nitrogen is electron-withdrawing, the N-oxide moiety can act as both an electron-withdrawing and -donating group depending on the resonance structure. This modification enhances the reactivity of the ring, particularly at the 2- and 4-positions, towards both nucleophilic and electrophilic attack.[1][4]
This fundamental divergence in physicochemical properties is the primary driver for the differences observed in their biological activities.
Comparative Analysis of Biological Activities
The decision to utilize a pyridine versus a pyridine N-oxide scaffold in a drug candidate is often driven by the need to modulate specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties or to fine-tune target engagement. The following sections provide a comparative analysis based on available experimental data.
Cell Permeability
The ability of a drug to cross cellular membranes is a critical determinant of its oral bioavailability and efficacy. This process is heavily influenced by a molecule's size, charge, and lipophilicity.
Causality Behind Experimental Choices: The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[5] These cells form a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and efflux transporters, providing a robust system to measure the apparent permeability coefficient (Papp).[5]
Experimental Data & Insights: The increased polarity and hydrogen bonding capacity of the N-oxide group generally lead to a decrease in lipophilicity and, consequently, lower passive diffusion across cell membranes.[3]
Table 1: Caco-2 Permeability Data for Pyridine
| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Class |
|---|---|---|
| Pyridine | 107[6] | High |
| Pyridine N-oxide | Data not available (Expected to be lower than pyridine) | - |
Metabolic Stability
The susceptibility of a compound to biotransformation by metabolic enzymes, primarily in the liver, dictates its half-life and duration of action.
Causality Behind Experimental Choices: In vitro metabolic stability assays using liver microsomes are fundamental in early drug discovery.[7][8] Microsomes contain a high concentration of Phase I enzymes, such as the Cytochrome P450 (CYP) family, which are responsible for the majority of oxidative drug metabolism.[7][9] These assays measure the rate of disappearance of the parent compound over time to determine key parameters like half-life (t1/2) and intrinsic clearance (CLint).[7][10]
Experimental Data & Insights: The pyridine ring is susceptible to metabolism, often through oxidation by CYP enzymes. N-oxidation is a known metabolic pathway for pyridines in various species. The resulting N-oxide can then be considered a metabolite.
From a drug design perspective, if a pyridine-containing drug is rapidly metabolized, introducing the N-oxide functionality from the outset can serve two purposes:
-
Blocking a Metabolic Hotspot: If the nitrogen is the primary site of metabolism, converting it to the N-oxide can prevent further oxidation at that position, potentially increasing the compound's metabolic stability and half-life.
-
Prodrug Strategy: In some cases, the N-oxide itself may be inactive but can be reduced back to the active parent pyridine in specific physiological environments, such as hypoxic tumor tissues.
A study comparing the effects of pyridine and its metabolites in rats showed that both pyridine and pyridine N-oxide were effective inducers of xenobiotic metabolism, suggesting both interact with metabolic enzyme systems. However, direct comparative data on their intrinsic clearance rates is needed for a conclusive assessment. The stability of the N-oxide itself will depend on its susceptibility to enzymatic reduction back to the parent pyridine or other metabolic transformations.
Toxicity Profile
Assessing the potential for a compound to cause cellular damage is a non-negotiable step in drug development.
Causality Behind Experimental Choices: In vitro cytotoxicity assays, such as the MTT or LDH release assays, are used to measure the toxic effects of a compound on cultured cells.[6] The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration at which a compound reduces cell viability by 50%.[6]
Experimental Data & Insights: The available data presents a nuanced picture of the relative toxicities. An in vivo study in rats provides a significant point of comparison. At a dose of 2.5 mmol/kg, pyridine N-oxide was neither lethal nor significantly hepatotoxic. In contrast, under the same conditions, 2-hydroxypyridine, a metabolite of pyridine, did cause significant liver toxicity. This suggests that N-oxidation can be a detoxification pathway for pyridine.
However, the influence of other substituents can dramatically alter this relationship. A study on chloropyridines revealed that pyridine N-oxide could protect cells from the toxicity of 3-chloropyridine but actually induced cytotoxic effects when combined with 2-chloropyridine.[5] This highlights that the overall toxicity profile is context-dependent and cannot be predicted by looking at the core scaffold alone.
Table 2: Comparative In Vivo Toxicity in Rats
| Compound | Dose | Observation |
|---|---|---|
| Pyridine | 2.5 mmol/kg | Not lethal, but metabolites showed hepatotoxicity |
| Pyridine N-oxide | 2.5 mmol/kg | Not lethal, not significantly hepatotoxic |
Target Binding Affinity
The ultimate goal of a drug is to interact with its biological target with high affinity and selectivity.
Causality Behind Experimental Choices: Techniques like Surface Plasmon Resonance (SPR) are widely used to measure the binding affinity between a ligand (drug candidate) and its target protein. These methods provide quantitative data on the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) is calculated. A lower KD value signifies a higher binding affinity.
Experimental Data & Insights: The N-oxide functionality can have a profound, and often detrimental, effect on target binding affinity. The changes in electronics, polarity, and steric profile upon N-oxidation can disrupt the precise intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) required for potent binding.
A compelling example comes from the development of radioligands for the synaptic vesicle glycoprotein 2A (SV2A). It was found that the metabolic N-oxidation of the pyridinyl nitrogen in these ligands resulted in a virtually complete loss of affinity for the target protein.[9] This demonstrates that for a tightly defined binding pocket, the addition of the N-oxide group can be sufficient to abolish biological activity. This finding underscores the critical importance of considering the N-oxide as a potential metabolite during lead optimization, as its formation in vivo could lead to a loss of efficacy.
Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following section details standardized protocols for the key assays discussed.
Caco-2 Cell Permeability Assay
This protocol assesses the rate of transport of a compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[5]
-
Seeding on Transwell Inserts: Seed the cells onto permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².[5]
-
Differentiation: Culture the cells for 21-28 days to allow the formation of a confluent, polarized monolayer. Change the medium every 2-3 days.[5]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Assay (Bidirectional):
-
Apical to Basolateral (A → B): Add the test compound (e.g., 10 µM in transport buffer) to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.[5]
-
Basolateral to Apical (B → A): Add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.[5]
-
-
Incubation and Sampling: Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). Collect samples from the receiver compartment at specified time points.[5]
-
Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[5]
Caption: Workflow for the Caco-2 cell permeability assay.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol determines the rate of metabolism of a compound by Phase I enzymes.
Methodology:
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare a mixture containing phosphate buffer, the test compound (e.g., 1 µM final concentration), and liver microsomes (e.g., human or rat).[9]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating solution.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.[10]
-
Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t1/2) as 0.693/k and the intrinsic clearance (CLint) from the half-life and incubation parameters.[7]
Caption: Workflow for microsomal metabolic stability assay.
In Vitro Cytotoxicity (MTT Assay)
This protocol measures the effect of a compound on cell viability by assessing metabolic activity.
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.[6]
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include vehicle-only controls and a positive control (e.g., Doxorubicin).[6]
-
Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Plot cell viability (%) against compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Strategic Recommendations
The choice between a pyridine and a pyridine N-oxide scaffold is a strategic one, with clear trade-offs based on experimental evidence and established physicochemical principles.
-
Pyridine scaffolds are generally more lipophilic, less polar, and more basic. This often translates to higher passive cell permeability , which is advantageous for oral absorption and CNS penetration. However, the basic nitrogen can be a liability for metabolic instability and may lead to undesirable off-target effects.
-
Pyridine N-oxide scaffolds are significantly more polar, less basic, and possess a strong hydrogen bond accepting capability. This typically results in lower cell permeability and increased aqueous solubility. The key advantages lie in its potential to block metabolic oxidation at the nitrogen, thereby increasing stability, or to serve as a prodrug moiety. Furthermore, N-oxidation can be a detoxification pathway , reducing the toxicity associated with the parent pyridine. The major drawback is the high potential for a complete loss of target binding affinity , as the significant change in size and electronics at the nitrogen position can disrupt critical binding interactions.
Recommendation: The decision-making process should be data-driven. A direct, parallel experimental comparison of both scaffolds for a given lead series is highly recommended. N-oxidation should be considered a key tool in the medicinal chemist's arsenal for "property modulation"—a means to solve specific problems like rapid metabolism, poor solubility, or off-target toxicity—rather than a simple isosteric replacement. The potential for a catastrophic loss of affinity, however, necessitates that this modification be tested early in the optimization process.
References
- 1. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. enamine.net [enamine.net]
- 7. Some factors involved in the N-oxidation of 3-substituted pyridines by microsomal preparations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of pyridine and its metabolites on rat liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Assessing the Stability of Metal Complexes with Benzoylpyridine Derivatives
For researchers and professionals in medicinal chemistry, catalysis, and materials science, the thermodynamic stability of a metal complex is a cornerstone of its function. A complex that readily dissociates cannot perform its intended role, whether that is catalyzing a reaction, delivering a drug, or forming a stable material. Benzoylpyridine and its derivatives represent a versatile class of bidentate and tridentate ligands, offering a rich playground for tuning the electronic and steric properties of metal complexes.
This guide provides an in-depth comparison of the stability of metal complexes formed with various benzoylpyridine derivatives. We will move beyond a simple recitation of data to explain the underlying chemical principles that govern complex stability and provide detailed, field-proven experimental protocols for your own investigations. Every claim is grounded in authoritative literature to ensure scientific integrity.
Part 1: The Theoretical Framework of Complex Stability
Before delving into experimental data, it is crucial to understand the fundamental principles that dictate the stability of a coordination complex in solution. The stability is a thermodynamic quantity represented by the formation constant (or stability constant), K, or more commonly, its logarithm (log K). For a simple 1:1 metal (M) to ligand (L) complex:
M + L ⇌ ML
The overall stability constant, β, describes the equilibrium for the formation of a complex from the metal ion and multiple ligands. For example, for an ML₂ complex:
M + 2L ⇌ ML₂ ; β₂ = [ML₂] / ([M][L]²)
A higher log β value signifies a more stable complex, indicating that the equilibrium lies far to the right.[1] Several key factors influence this value:
-
The Nature of the Metal Ion: For a given ligand, the stability of complexes with divalent first-row transition metals frequently follows the Irving-Williams series : Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[2] This trend arises from the combination of decreasing ionic radii and increasing ligand field stabilization energy (LFSE) from Mn(II) to Ni(II), with the exceptional stability of Cu(II) complexes often attributed to the Jahn-Teller effect.[2][3]
-
The Chelate Effect: Benzoylpyridine and its derivatives are typically bidentate (coordinating through the pyridine nitrogen and the carbonyl oxygen) or tridentate (if derivatized into a hydrazone or Schiff base). Multidentate ligands, known as chelating agents, form significantly more stable complexes than an equivalent number of monodentate ligands.[4] This enhanced stability, known as the chelate effect, is primarily driven by a favorable increase in entropy upon coordination, as multiple solvent molecules are displaced by a single ligand molecule.[4]
-
Ligand Properties (Electronic and Steric Effects): The basicity of the donor atoms on the ligand is paramount; more basic ligands are stronger electron donors and generally form more stable complexes.[5] Furthermore, the presence of electron-donating groups (e.g., -CH₃, -OCH₃) on the benzoylpyridine framework increases the electron density on the donor atoms, enhancing basicity and leading to more stable complexes. Conversely, electron-withdrawing groups (e.g., -Cl, -NO₂) decrease basicity and stability. Steric hindrance, caused by bulky substituents near the coordination site, can weaken the metal-ligand bond and reduce stability.[6][7]
Part 2: Synthesis and Characterization of Ligands
A common strategy to enhance the chelating ability of 2-benzoylpyridine is to convert the carbonyl group into a hydrazone, thiosemicarbazone, or other Schiff base derivative. This extends the conjugation and introduces additional donor atoms, transforming the ligand from bidentate (N,O) to potentially tridentate (N,N,O or N,N,S).
Representative Synthesis: 2-Benzoylpyridine Phenylhydrazone (a Schiff Base)
This protocol describes a general method for synthesizing a Schiff base derivative of 2-benzoylpyridine.
Experimental Protocol:
-
Dissolution: Dissolve 2-benzoylpyridine (1.0 g, 5.46 mmol) in 10 mL of anhydrous ethanol in a round-bottom flask.
-
Addition of Hydrazine: Add freshly distilled phenylhydrazine (0.59 g, 5.46 mmol) to the solution.
-
Reaction: Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Allow the mixture to cool to room temperature. The crystalline product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and then recrystallize from hot ethanol to yield the pure product.
-
Characterization: Confirm the structure of the synthesized ligand using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Part 3: Experimental Assessment of Stability Constants
Two primary techniques are routinely employed to determine the stability constants of metal complexes in solution: Potentiometric Titration and UV-Visible Spectrophotometry. The choice of method depends on the specific system under investigation, including the solubility of the species and whether the complexation process involves a change in proton concentration or a distinct change in the electronic spectrum.
Method 1: Potentiometric pH Titration
This is one of the most accurate and widely used methods for determining stability constants. It is particularly effective when the ligand has acidic or basic properties, and complexation involves the displacement of a proton. The principle involves monitoring the pH of a solution containing the metal ion and the ligand as a standard base (e.g., NaOH) is added.
The titration is typically performed on three solutions: a) Free acid (e.g., HClO₄) b) Free acid + ligand c) Free acid + ligand + metal ion
By comparing the titration curves, one can calculate the number of protons displaced during complex formation and subsequently determine the stability constants using computational programs like BEST or Hyperquad.[8][9]
Step-by-Step Experimental Protocol:
-
Solution Preparation: Prepare stock solutions of the metal salt (e.g., Cu(NO₃)₂), the ligand, a strong acid (e.g., HClO₄), and a carbonate-free strong base (e.g., NaOH). A high concentration of a background electrolyte (e.g., 0.1 M KNO₃) is used to maintain constant ionic strength.
-
Electrode Calibration: Calibrate the pH meter and combined glass electrode using standard buffer solutions (e.g., pH 4.01, 7.00, and 9.00) before each titration.[10]
-
Titration Setup: Place a known volume (e.g., 50 mL) of the test solution (c) into a double-walled beaker maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Titration Execution: Add the standard NaOH solution in small increments (e.g., 0.1 mL) and record the pH reading after it stabilizes. Continue the titration until the pH changes become negligible.
-
Data Analysis: Plot the pH versus the volume of NaOH added. Use the data from the three separate titrations to calculate the proton-ligand dissociation constants and the metal-ligand stability constants using specialized software. The software refines the constants by minimizing the difference between the experimental and calculated pH values.[8]
Causality Behind Choices:
-
Carbonate-Free Base: NaOH readily absorbs atmospheric CO₂, forming carbonate, which would buffer the solution and interfere with the accurate determination of the endpoint.
-
Constant Ionic Strength: The activity coefficients of ions in solution are dependent on the ionic strength. By keeping it high and constant with an inert electrolyte, we ensure that the calculated equilibrium constants are concentration-based and comparable across different experiments.
-
Inert Atmosphere: Performing the titration under an inert atmosphere (e.g., nitrogen) prevents the oxidation of metal ions (like Co(II)) and the absorption of CO₂.
Method 2: UV-Visible Spectrophotometry
This method is applicable when the formation of the metal complex results in a significant change in the UV-Visible absorption spectrum compared to the free ligand and metal ion. It is often used to determine the stoichiometry of the complex and its stability constant. Two common approaches are the Method of Continuous Variations (Job's Plot) and the Mole-Ratio Method.[7]
Workflow: General Spectrophotometric Titration
Caption: General workflow for determining complex stoichiometry and stability via spectrophotometry.
Step-by-Step Protocol (Job's Plot):
-
Identify λ_max: Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex that is significantly different from the absorbance of the free metal and ligand.
-
Prepare Solutions: Prepare a series of solutions where the total molar concentration of metal and ligand ([M] + [L]) is kept constant, but their mole fractions (X) are varied. For example, prepare solutions where X_L ranges from 0.1 to 0.9.[7]
-
Measure Absorbance: Measure the absorbance of each solution at the predetermined λ_max.
-
Plot Data: Plot the measured absorbance versus the mole fraction of the ligand (X_L).
-
Determine Stoichiometry: The plot will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex. For example, a peak at X_L = 0.5 indicates a 1:1 complex, while a peak at X_L ≈ 0.67 indicates a 1:2 (M:L) complex.[7]
-
Calculate Stability Constant: The stability constant (K) can be calculated from the absorbance data of the Job's plot using specific equations that relate the concentrations of the species at equilibrium.[7]
Causality Behind Choices:
-
Job's Plot: This method is powerful for determining stoichiometry because the maximum concentration of the complex will occur only at the specific mole fraction that matches its composition, providing a clear visual confirmation.
-
λ_max of the Complex: Measuring at the λ_max of the complex maximizes the sensitivity of the measurement and minimizes error, as the change in absorbance upon complexation is greatest at this wavelength.
Part 4: Comparative Analysis of Stability Constants
The stability of metal complexes with benzoylpyridine derivatives is highly dependent on both the metal ion and the specific structure of the ligand. The following table consolidates data from various studies on related N-donor ligands to illustrate these trends. The ligands chosen are 2,2'-bipyridine (a simple bidentate N,N donor for baseline comparison) and various Schiff bases and thiosemicarbazones, which are structurally analogous to derivatized 2-benzoylpyridines.
| Ligand | Metal Ion | log β₁ | log β₂ | Method | Conditions | Reference |
| 2,2'-Bipyridine | Co(II) | - | K = 2.88 x 10³ | Spectrophotometry | 30 °C | [7] |
| Ni(II) | - | K = 3.30 x 10³ | Spectrophotometry | 30 °C | [7] | |
| Cu(II) | - | K = 3.51 x 10³ | Spectrophotometry | 30 °C | [7] | |
| Isatin & 4-aminoantipyrine Schiff Base | Co(II) | 5.79 | - | Spectrophotometry | 70% MeOH-H₂O | [7] |
| Ni(II) | 5.90 | - | Spectrophotometry | 70% MeOH-H₂O | [7] | |
| Cu(II) | 4.51 | - | Spectrophotometry | 70% MeOH-H₂O | [7] | |
| Salicylaldehyde & L-valine Schiff Base | Ni(II) | 8.35 | 14.80 | Potentiometry | 30 °C, 0.1 M KNO₃ | |
| Cu(II) | 10.35 | - | Potentiometry | 30 °C, 0.1 M KNO₃ | ||
| Zn(II) | 7.05 | 12.85 | Potentiometry | 30 °C, 0.1 M KNO₃ |
Note: The values for 2,2'-bipyridine are reported as K, not log β. For comparison, log(2.88 x 10³) ≈ 3.46.
Discussion of Trends:
-
Confirmation of the Irving-Williams Series: The data for both 2,2'-bipyridine and the salicylaldehyde-derived Schiff base clearly follow the Irving-Williams series. For 2,2'-bipyridine, the stability increases from Co(II) to Ni(II) to Cu(II).[7] Similarly, for the Schiff base, the stability of the 1:1 complex follows the order Cu(II) > Ni(II) > Zn(II), which is consistent with the established trend.
-
Effect of Ligand Structure: The Schiff bases, which are tridentate, form significantly more stable complexes than the bidentate 2,2'-bipyridine. For example, the log β₁ for the Ni(II)-Schiff base complex is 8.35, whereas the stability constant for the Ni(II)-bipyridine complex is much lower.[7] This stark difference is a direct illustration of the powerful chelate effect conferred by the additional donor site and ring formation.
-
Influence of Substituents: While the table does not show a systematic variation of substituents on a single benzoylpyridine backbone, studies on 2-benzoylpyridine thiosemicarbazones reveal important trends. The introduction of N(4)-substituents like methyl or phenyl groups alters the electronic properties of the ligand.[5] These modifications can fine-tune the stability of the resulting metal complexes, although quantitative thermodynamic data is not always reported. Generally, electron-donating groups are expected to increase stability, while bulky groups may decrease it due to steric hindrance.
Visualizing Structure-Stability Relationships
Caption: Factors influencing the thermodynamic stability of metal complexes.
Conclusion
The stability of metal complexes with benzoylpyridine derivatives is a multifactorial property governed by the interplay between the metal ion's intrinsic characteristics and the ligand's structural design. The Irving-Williams series serves as a reliable predictive tool for the relative stabilities of first-row transition metal complexes. The most significant enhancements in stability are achieved through the chelate effect, by designing multidentate ligands such as Schiff bases and thiosemicarbazones derived from a 2-benzoylpyridine core.
For researchers aiming to synthesize new functional molecules, a thorough understanding and experimental validation of complex stability are non-negotiable. The potentiometric and spectrophotometric methods detailed herein provide robust and accessible pathways to quantify these critical thermodynamic parameters, enabling the rational design of highly stable and effective metal-based compounds for a myriad of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Stabilization of Cu<sup>II</sup>–I Bonds Using 2‐Benzoylpyridine Thiosemicarbazones – Synthesis, Structure, Spectroscop… [ouci.dntb.gov.ua]
- 7. scispace.com [scispace.com]
- 8. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. ias.ac.in [ias.ac.in]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(2-Methoxybenzoyl)pyridine
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(2-Methoxybenzoyl)pyridine (CAS No. 22945-63-7), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are synthesized from best practices and the safety data sheets of structurally similar pyridine derivatives, offering a robust framework in the absence of a specific SDS for this compound.[1][2]
The causality behind these stringent disposal protocols is rooted in the potential hazards associated with pyridine-based compounds. Many exhibit irritant properties and require management as regulated hazardous waste to prevent environmental contamination and ensure regulatory compliance.[3][4][5]
Section 1: Hazard Profile and Immediate Safety Considerations
| Hazard Classification (Presumptive) | GHS Pictogram | Precautionary Statements |
| Skin Irritation | GHS07 | H315: Causes skin irritation.[1][6] |
| Serious Eye Irritation | GHS07 | H319: Causes serious eye irritation.[1][6] |
| Respiratory Irritation | GHS07 | H335: May cause respiratory irritation.[1][6] |
This table summarizes the likely hazards of this compound based on data from structurally related compounds.
Immediate action in case of exposure is critical. For skin contact, wash the affected area with plenty of soap and water.[1] In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[1] If inhaled, move the individual to fresh air and ensure they are in a position comfortable for breathing.[1] In all cases of significant exposure or if irritation persists, seek medical advice.[1][2]
Section 2: Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment is non-negotiable when handling and disposing of this compound. The following PPE is mandatory to create a barrier between the researcher and the chemical, mitigating the risk of exposure.
| PPE Category | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber).[7] | To prevent skin contact and irritation. Nitrile gloves are a common and effective choice for many laboratory chemicals. |
| Eye/Face Protection | Safety goggles with side shields or a face shield. | To protect against splashes and airborne particles that could cause serious eye irritation. |
| Skin and Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes. | To shield the skin from accidental spills and contact. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. | To prevent inhalation of any dust or vapors, which may cause respiratory irritation. |
Section 3: Disposal Workflow
The disposal of this compound must be approached as a regulated hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in standard municipal waste.[3][4] The following workflow provides a systematic and compliant disposal process.
Caption: Disposal Decision Workflow for this compound.
Section 4: Step-by-Step Disposal Protocol
This protocol provides a granular, actionable guide for the safe disposal of both residual amounts and larger quantities of this compound.
Part A: Preparing for Disposal
-
Consult Institutional Guidelines: Before initiating any disposal procedure, review your institution's specific chemical hygiene plan and hazardous waste management protocols.
-
Assemble Materials: Gather all necessary materials, including the correct PPE, a designated hazardous waste container, absorbent materials for potential spills, and appropriate labeling.
-
Work in a Controlled Environment: All handling and transfer of this compound for disposal must be conducted within a certified chemical fume hood to mitigate inhalation risks.[7]
Part B: Waste Collection and Containment
-
Container Selection: Choose a waste container that is in good condition, has a secure, leak-proof lid, and is chemically compatible with pyridine derivatives. High-density polyethylene (HDPE) containers are generally suitable.
-
Waste Transfer:
-
For solid waste: Carefully transfer the solid this compound into the designated waste container, minimizing the generation of dust.
-
For solutions: Pour solutions containing the compound slowly and carefully into the waste container to avoid splashing.
-
-
Decontamination of Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste in the same container as the original compound.
-
Labeling: Immediately after adding waste, label the container clearly. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date of accumulation
-
Appropriate hazard pictograms (e.g., the GHS07 exclamation mark for irritants)[6]
-
Part C: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Contain the Spill: For small spills, use a non-combustible absorbent material like vermiculite, sand, or a commercial chemical spill kit to contain the substance.[4][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[1]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
Part D: Storage and Final Disposal
-
Interim Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[7] The storage area should have secondary containment to prevent the spread of material in case of a leak.
-
Segregation: Ensure the waste container is stored away from incompatible materials, such as strong oxidizing agents and strong acids, to prevent hazardous reactions.[3][7]
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[3] These professionals will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations, likely through high-temperature incineration.[5]
By adhering to this comprehensive disposal guide, laboratory professionals can ensure they are not only compliant with safety regulations but are also upholding their responsibility to protect themselves, their colleagues, and the environment.
References
Mastering the Safe Handling of 2-(2-Methoxybenzoyl)pyridine: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate, and procedural information for the safe handling and disposal of 2-(2-Methoxybenzoyl)pyridine, a compound requiring careful management in the laboratory. By understanding the inherent hazards and implementing the robust protective measures outlined below, you can mitigate risks and foster a secure research environment.
Hazard Identification and Risk Assessment: Why PPE is Non-Negotiable
| Hazard Statement | GHS Classification | Description | Potential Effects |
| H315 | Skin Irritation (Category 2) | Causes skin irritation upon direct contact.[1][2][3] | Redness, itching, inflammation, or blistering of the skin.[1] |
| H319 | Serious Eye Irritation (Category 2A) | Causes serious eye irritation upon contact.[1][2][3] | Redness, pain, and potential for severe eye damage.[1] |
| H335 | Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[1][2][3] | Irritation of the lungs and respiratory system, potentially leading to coughing and discomfort.[1] |
Given these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is a critical and non-negotiable aspect of handling this compound.
The Core of Protection: Selecting the Right PPE
The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that depends on the specific laboratory procedure being performed. The following workflow provides a logical framework for determining the necessary level of protection.
Caption: PPE selection workflow for handling this compound.
Foundational PPE for All Operations
For any task involving this compound, the following baseline PPE is mandatory:
-
Eye and Face Protection: Chemical splash goggles are essential to protect against accidental splashes.[5][6] For procedures with a higher risk of splashing, such as during reaction workups, a face shield worn over safety goggles is recommended.[7]
-
Protective Clothing: A standard, fully-buttoned laboratory coat should be worn to protect the skin and personal clothing from contamination.[5][6]
-
Hand Protection: Given the skin irritation hazard, chemically resistant gloves are crucial. Nitrile or neoprene gloves are generally suitable.[8] It is imperative to check the manufacturer's glove compatibility chart for specific breakthrough times. Always wash your hands thoroughly after removing gloves.[5]
Engineering Controls: The First Line of Defense
Personal protective equipment is the final barrier between you and a potential hazard. The primary method of exposure control should always be engineering controls.
-
Chemical Fume Hood: All manipulations of this compound that could generate dust or vapors, including weighing, dissolving, and running reactions, must be performed in a properly functioning and certified laboratory chemical fume hood.[5] This is critical for preventing inhalation and respiratory irritation.
Step-by-Step Handling Procedures
Adherence to a standardized procedure is key to minimizing exposure and ensuring reproducible results.
Weighing and Preparation of Solutions
-
Preparation: Before handling the compound, ensure your workspace within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including a weigh boat, spatula, and your solvent of choice.
-
Donning PPE: Put on your lab coat, chemical splash goggles, and gloves.
-
Weighing: Carefully weigh the desired amount of this compound in a weigh boat inside the fume hood.
-
Transfer and Dissolution: Add the solid to your reaction vessel containing the solvent. Gently swirl or stir to dissolve. Keep the container covered as much as possible to minimize vapor release.
-
Cleanup: Clean any residual powder from the balance and surrounding area within the fume hood using a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.
Running Reactions and Workup
-
Reaction Setup: Assemble your reaction apparatus within the chemical fume hood. Ensure all joints are properly sealed.
-
Monitoring: Monitor the reaction from outside the fume hood whenever possible.
-
Workup: Perform all quenching, extraction, and purification steps within the fume hood. Be mindful of potential splashes and use a face shield if necessary.
-
Decontamination: After the procedure, decontaminate all glassware and equipment that came into contact with this compound.
Spill Management and Emergency Procedures
Even with the best precautions, accidents can happen. Being prepared is crucial.
-
Small Spills: For a small spill contained within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[5] Place the absorbed material in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert your laboratory supervisor and institutional safety office immediately.[5]
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][9] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][9] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[1]
-
Waste Disposal: A Critical Final Step
Proper disposal of this compound and any contaminated materials is essential to protect both personnel and the environment.
-
Waste Collection: All waste containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weigh boats, paper towels), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Container Compatibility: Ensure the waste container is made of a material compatible with the chemical and any solvents used.[5]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[5]
-
Disposal: Follow your institution's specific procedures for the final disposal of chemical waste. Do not pour any waste containing this compound down the drain.[1][9]
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely handle this compound, ensuring the well-being of yourself and your colleagues while advancing your research goals.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

